molecular formula C25H31BrCl2F3N5O B1665809 ATC0065 CAS No. 510732-84-0

ATC0065

Número de catálogo: B1665809
Número CAS: 510732-84-0
Peso molecular: 625.3 g/mol
Clave InChI: BPGUWYBAINNZQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Novel nonpeptidic and orally active melanin-concentrating hormone receptor 1 (MCHR1) antagonist>ATC0065 dihydrochloride is a novel nonpeptidic and potent melanin-concentrating hormone receptor 1 (MCHR1) selective antagonist.

Propiedades

IUPAC Name

2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrF3N5O.2ClH/c1-34(2)23-20-5-3-4-6-21(20)32-24(33-23)31-19-11-9-18(10-12-19)30-14-13-16-7-8-17(26)15-22(16)35-25(27,28)29;;/h3-8,15,18-19,30H,9-14H2,1-2H3,(H,31,32,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGUWYBAINNZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NCCC4=C(C=C(C=C4)Br)OC(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31BrCl2F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510732-84-0
Record name ATC-0065
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510732840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATC-0065
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2C0BZD71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ATC0065

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATC0065 is a potent and selective, orally active antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). By blocking the signaling of the neuropeptide melanin-concentrating hormone (MCH), this compound demonstrates significant antidepressant and anxiolytic effects in preclinical models. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate its activity. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams in the DOT language.

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta. It plays a crucial role in the regulation of energy homeostasis, mood, and emotional responses through its interaction with the MCHR1, a G-protein coupled receptor (GPCR). The development of MCHR1 antagonists like this compound represents a promising therapeutic strategy for the treatment of depression and anxiety disorders. This compound has been shown to be a potent, selective, and orally bioavailable non-peptidic MCHR1 antagonist.

Receptor Binding and Affinity

This compound exhibits high affinity for the human MCHR1 and displays significant selectivity over MCHR2 and other receptors. The binding affinities have been determined through radioligand binding assays.

Target IC50 (nM) Reference
Human MCHR115.7[Chaki et al., 2005]
Human MCHR2> 10,000[Chaki et al., 2005]
Human 5-HT1A62.9[Chaki et al., 2005]
Human 5-HT2B266[Chaki et al., 2005]

Table 1: Receptor Binding Affinities of this compound

Mechanism of Action: MCHR1 Antagonism and Downstream Signaling

MCHR1 is a GPCR that couples to inhibitory (Gαi) and Gq (Gαq) G-proteins. The binding of the endogenous ligand MCH to MCHR1 initiates two primary signaling cascades. This compound acts as a competitive antagonist, blocking MCH from binding to MCHR1 and thereby inhibiting these downstream signaling events.

Gαi-Mediated Pathway

Activation of the Gαi pathway by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By preventing MCH binding, this compound blocks this inhibitory effect, leading to a relative increase in cAMP levels.

Gαq-Mediated Pathway

The Gαq pathway, upon activation by MCH, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream effectors such as extracellular signal-regulated kinase (ERK). This compound blocks this entire cascade by preventing the initial Gαq activation.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gi Gαi Pathway cluster_gq Gαq Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates This compound This compound This compound->MCHR1 Blocks Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKA (not shown) PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK Activation PKC->ERK

Figure 1: MCHR1 Signaling Pathways and the Antagonistic Action of this compound.

In Vivo Efficacy: Antidepressant and Anxiolytic Activity

The antidepressant and anxiolytic properties of this compound have been demonstrated in rodent models.

Test Species Dose (mg/kg, p.o.) Effect Reference
Forced Swim TestRat3, 10, 30Dose-dependent decrease in immobility time[Chaki et al., 2005]
Elevated Plus MazeRat10, 30Increase in time spent in open arms[Chaki et al., 2005]
Stress-Induced HyperthermiaMouse10, 30Attenuation of stress-induced temperature increase[Chaki et al., 2005]

Table 2: In Vivo Effects of this compound

Experimental Protocols

Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound for MCHR1 and other receptors.

  • Methodology:

    • Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., HEK293 cells) are prepared.

    • Radioligand: A specific radioligand for the target receptor is used (e.g., [¹²⁵I]-MCH for MCHR1).

    • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve.

Receptor_Binding_Workflow A Prepare cell membranes expressing target receptor B Incubate membranes with radioligand and varying concentrations of this compound A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioligand using scintillation counting C->D E Analyze data to determine IC50 D->E

Figure 2: Workflow for Receptor Binding Assay.
GTPγS Binding Assay

  • Objective: To determine the functional antagonist activity of this compound at MCHR1.

  • Methodology:

    • Membrane Preparation: Membranes from cells expressing MCHR1 are used.

    • Incubation: Membranes are incubated with a fixed concentration of MCH (agonist) and varying concentrations of this compound in the presence of [³⁵S]GTPγS.

    • Mechanism: Agonist binding to the GPCR stimulates the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable [³⁵S]GTPγS binds and accumulates.

    • Separation and Detection: The amount of [³⁵S]GTPγS bound to the Gα subunit is measured after filtration.

    • Data Analysis: The ability of this compound to inhibit MCH-stimulated [³⁵S]GTPγS binding is quantified to determine its antagonist potency.

Forced Swim Test (Rat)
  • Objective: To assess the antidepressant-like activity of this compound.

  • Methodology:

    • Apparatus: A cylindrical tank (40 cm height, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

    • Animals: Male Sprague-Dawley rats.

    • Procedure:

      • Pre-test: On day 1, rats are placed in the cylinder for a 15-minute pre-swim session.

      • Drug Administration: this compound is administered orally (p.o.) 60 minutes before the test session on day 2.

      • Test Session: On day 2, rats are placed in the cylinder for a 5-minute test session.

    • Measurement: The duration of immobility during the 5-minute test is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

Elevated Plus Maze (Rat)
  • Objective: To evaluate the anxiolytic-like activity of this compound.

  • Methodology:

    • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm above the floor.

    • Animals: Male Wistar rats.

    • Procedure:

      • Drug Administration: this compound is administered orally (p.o.) 60 minutes before the test.

      • Test Session: Each rat is placed in the center of the maze facing an open arm and allowed to explore for 5 minutes.

    • Measurement: The time spent in the open arms and the number of entries into the open and closed arms are recorded. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Conclusion

This compound is a well-characterized MCHR1 antagonist with a clear mechanism of action. Its high affinity and selectivity for MCHR1, coupled with its ability to block both Gαi and Gαq signaling pathways, translate to robust antidepressant and anxiolytic effects in preclinical models. The detailed experimental protocols provided herein offer a basis for the continued investigation of this compound and other MCHR1 antagonists as potential therapeutics for mood disorders.

An In-Depth Technical Guide to ATC0065: A Melanin-Concentrating Hormone Receptor 1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATC0065 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of mood and energy homeostasis. Preclinical studies have demonstrated its potential as an anxiolytic and antidepressant agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological properties, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and development of MCHR1 antagonists as potential therapeutics for psychiatric disorders.

Introduction to MCHR1 and the Therapeutic Rationale for Antagonism

The Melanin-Concentrating Hormone (MCH) system plays a crucial role in regulating various physiological processes, including appetite, energy balance, and emotional states. MCH exerts its effects through two G protein-coupled receptors: MCHR1 and MCHR2. In rodents, only MCHR1 is expressed, making it a key target for pharmacological intervention. MCHR1 is widely distributed in brain regions associated with stress and emotion, such as the hypothalamus, hippocampus, and amygdala.

Activation of MCHR1 by its endogenous ligand, MCH, initiates signaling cascades that have been linked to anxiogenic (anxiety-promoting) and depressive-like behaviors. Consequently, the blockade of MCHR1 with selective antagonists like this compound presents a promising therapeutic strategy for the treatment of anxiety and depression.

This compound: In Vitro Pharmacology

This compound is a nonpeptidic, orally active small molecule that demonstrates high affinity and selectivity for the human MCHR1. Its in vitro characteristics have been primarily defined through competitive binding and functional assays.

Binding Affinity and Selectivity
Target Assay Type Value (nM) Reference
Human MCHR1Radioligand Binding (IC50)15.7 ± 1.95[1]
Human 5-HT1ARadioligand Binding (IC50)62.9[2]
Human 5-HT2BRadioligand Binding (IC50)266[2]

Table 1: In Vitro Binding Profile of this compound

Functional Antagonism

The antagonistic activity of this compound at the MCHR1 has been confirmed through functional assays that measure the inhibition of MCH-induced downstream signaling. A common method is the [³⁵S]GTPγS binding assay, which quantifies the activation of G proteins upon receptor stimulation.

Target Assay Type Value (nM) Reference
Human MCHR1[³⁵S]GTPγS Binding (IC50)21.4 ± 1.57[1]

Table 2: In Vitro Functional Activity of this compound

MCHR1 Signaling Pathways

MCHR1 primarily couples to the Gi and Gq families of G proteins, leading to the modulation of intracellular second messenger systems. Understanding these pathways is crucial for interpreting the mechanism of action of antagonists like this compound.

  • Gi Pathway: Upon MCH binding, the activated Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).

  • Gq Pathway: The activated Gq alpha subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). These events can lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.

MCHR1 Signaling Pathways

Preclinical In Vivo Pharmacology

This compound has demonstrated efficacy in rodent models of anxiety and depression, supporting its potential as a therapeutic agent for these conditions.

Pharmacokinetics

While detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and absolute oral bioavailability, are not publicly available, it is described as an orally active compound. For a central nervous system (CNS) target, brain penetrability is a critical factor. The brain-to-plasma ratio is a key indicator of a compound's ability to cross the blood-brain barrier. The table below provides example pharmacokinetic parameters for a different orally bioavailable MCHR1 antagonist in rats to illustrate the typical data collected.

Parameter Value Units Reference
Oral Bioavailability (F%) Data Not Available%
Cmax (Oral) Data Not Availableng/mL
Tmax (Oral) Data Not Availableh
Half-life (t½) Data Not Availableh
Brain-to-Plasma Ratio Data Not Available-

Table 3: Illustrative Pharmacokinetic Parameters of an MCHR1 Antagonist in Rats (Note: Data is not for this compound and is for reference only).

Efficacy in Animal Models

The antidepressant potential of this compound has been evaluated in the rat forced swim test, a widely used model to screen for antidepressant drugs. In this test, a reduction in the time spent immobile is indicative of an antidepressant-like effect.

Model Species Dose (p.o.) Effect Reference
Forced Swim TestRat3 - 30 mg/kgSignificantly reduced immobility time[1]

Table 4: Antidepressant-like Efficacy of this compound

The anxiolytic properties of this compound have been assessed in the elevated plus-maze test in rats. This model is based on the natural aversion of rodents to open and elevated spaces. An increase in the time spent in the open arms is interpreted as an anxiolytic-like effect.

Model Species Dose (p.o.) Effect Reference
Elevated Plus-MazeRat3 - 30 mg/kgSignificantly reversed swim stress-induced anxiety[1]

Table 5: Anxiolytic-like Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to characterize MCHR1 antagonists like this compound.

MCHR1 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of a test compound for MCHR1.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to MCHR1 expressed in cell membranes.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human MCHR1.

  • Radioligand: [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH or another suitable radiolabeled MCHR1 ligand.

  • Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: High concentration of unlabeled MCH (e.g., 1 µM).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand, and either the test compound, vehicle (for total binding), or non-specific binding control.

  • Incubate the plate at room temperature for 90-120 minutes to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

MCHR1 Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to block MCH-induced intracellular calcium release.

Principle: MCHR1 activation via the Gq pathway leads to an increase in intracellular calcium. This assay uses a calcium-sensitive fluorescent dye that increases its fluorescence intensity upon binding to calcium.

Materials:

  • HEK293 or CHO cells stably expressing human MCHR1.

  • Cell culture medium.

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • MCH (agonist).

  • Test compound (e.g., this compound).

  • A fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).

Procedure:

  • Plate the MCHR1-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with the dye solution in the assay buffer for 30-60 minutes at 37°C.

  • Wash the cells with the assay buffer to remove any extracellular dye.

  • Prepare a plate with the test compound at various concentrations and another plate with the MCH agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Place the cell plate in the fluorescence plate reader.

  • Add the test compound to the cells and incubate for a predefined period (e.g., 15-30 minutes).

  • Initiate the fluorescence reading and, after establishing a baseline, add the MCH agonist.

  • Continue to record the fluorescence signal for several minutes to capture the calcium transient.

  • The antagonist effect is measured as the inhibition of the MCH-induced fluorescence signal.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Preclinical Development Workflow

The evaluation of a novel MCHR1 antagonist like this compound typically follows a structured preclinical workflow, from initial in vitro screening to in vivo efficacy and safety assessment.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo_pk In Vivo Pharmacokinetics cluster_invivo_efficacy In Vivo Efficacy Models cluster_safety Safety & Toxicology binding_assay Primary Screening: MCHR1 Binding Assay (Affinity - Ki, IC50) functional_assay Functional Assay: Calcium Mobilization or GTPγS Binding (Potency - IC50) binding_assay->functional_assay selectivity_panel Selectivity Screening: Receptor Panel (Off-target activity) functional_assay->selectivity_panel pk_studies PK Studies in Rodents (Oral Bioavailability, Cmax, Tmax, t½) selectivity_panel->pk_studies bbb_penetration Brain Penetrability (Brain-to-Plasma Ratio) pk_studies->bbb_penetration depression_models Depression Models: Forced Swim Test (Immobility Time) bbb_penetration->depression_models anxiety_models Anxiety Models: Elevated Plus-Maze (Open Arm Time) bbb_penetration->anxiety_models safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) depression_models->safety_pharm anxiety_models->safety_pharm tox_studies Preliminary Toxicology (e.g., Ames test, hERG assay) safety_pharm->tox_studies

Preclinical Workflow for an MCHR1 Antagonist

Conclusion

This compound is a valuable research tool and a promising lead compound in the development of novel therapeutics for anxiety and depression. Its high affinity and functional antagonism at the MCHR1, coupled with its oral activity and efficacy in preclinical models, underscore the potential of targeting the MCH system for the treatment of mood disorders. This technical guide provides a foundational understanding of this compound and the methodologies for its characterization, with the aim of facilitating further investigation into this and other MCHR1 antagonists. Further studies are warranted to fully elucidate its pharmacokinetic profile, long-term efficacy, and safety.

References

The Biological Activity of ATC0065: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent MCH1 Receptor Antagonist

This technical guide provides a comprehensive overview of the biological activity of ATC0065, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. We will delve into its binding profile, signaling pathways, and in vivo effects, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key concepts with diagrams.

Core Biological Activity and Quantitative Profile

This compound is a nonpeptidic, orally active small molecule that demonstrates high affinity and selectivity for the human MCHR1.[1] Its primary mechanism of action is the competitive antagonism of this G protein-coupled receptor, which is implicated in the regulation of energy homeostasis, mood, and anxiety.[1][2]

The quantitative binding profile of this compound has been determined through in vitro radioligand binding assays. The compound exhibits a nanomolar affinity for MCHR1, with significantly lower affinity for the MCH2 receptor and other serotonin receptors. This selectivity underscores its targeted pharmacological profile.

Table 1: In Vitro Receptor Binding Affinity of this compound

ReceptorIC50 (nM)SpeciesReference
MCHR115.7 ± 1.95Human[1]
MCHR2> 1000Human[1]
5-HT1A62.9Rat[3]
5-HT2B266Rat[3]

IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the binding of a specific radioligand to the receptor.

MCHR1 Signaling and the Mechanism of this compound Action

The melanin-concentrating hormone receptor 1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi and Gαq families of G proteins.[4][5][6] Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates a cascade of intracellular signaling events.

The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][5] These pathways ultimately modulate neuronal excitability and gene expression.

This compound, as a competitive antagonist, binds to the MCHR1 and prevents the binding of MCH, thereby inhibiting these downstream signaling cascades. This blockade of MCH signaling is believed to be the basis for its observed physiological effects.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_Gi Gαi Pathway cluster_Gq Gαq Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 This compound This compound This compound->MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ IP3->Ca PKC PKC DAG->PKC

Figure 1: MCHR1 Signaling Pathway and this compound Inhibition.

In Vivo Biological Activity: Antidepressant and Anxiolytic Effects

Preclinical studies in rodent models have demonstrated that this compound possesses significant antidepressant and anxiolytic-like properties. These effects are consistent with the known role of the MCH system in the regulation of mood and stress responses.

Table 2: Summary of In Vivo Effects of this compound

Behavioral TestSpeciesDosing (Oral)Observed EffectReference
Forced Swim TestRat3-30 mg/kgReduced immobility time[1]
Elevated Plus-MazeRat3-30 mg/kgReversed swim stress-induced anxiety[1]
Stress-Induced HyperthermiaMouse3-30 mg/kgReversed stress-induced hyperthermia[1]

These findings suggest that by blocking the MCHR1, this compound can modulate neural circuits involved in depression and anxiety. Importantly, these behavioral effects were observed without significant alterations in spontaneous locomotor activity, indicating a specific psychoactive profile rather than general stimulant or sedative effects.[1]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section outlines the methodologies for the key experiments cited.

In Vitro Receptor Binding Assay (General Protocol)

This protocol describes a typical radioligand binding assay used to determine the IC50 values of a test compound like this compound.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human MCHR1 are cultured under standard conditions.

    • Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

  • Binding Assay:

    • A constant concentration of a suitable radioligand (e.g., [¹²⁵I]-MCH) is incubated with the cell membrane preparation.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known MCHR1 ligand.

  • Incubation and Detection:

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

    • The IC50 value is determined by non-linear regression analysis of the resulting competition curve.

In Vivo Behavioral Assays

The following are generalized protocols for the behavioral tests used to assess the antidepressant and anxiolytic effects of this compound in rodents.

Forced Swim Test (Rat)

  • Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

  • Animals: Male Sprague-Dawley rats are typically used.

  • Procedure:

    • On the first day (pre-test), rats are placed in the cylinder for 15 minutes.

    • 24 hours later, the animals are administered this compound (or vehicle) orally.

    • After a set pre-treatment time (e.g., 60 minutes), the rats are placed back into the water-filled cylinder for a 5-minute test session.

    • The duration of immobility (floating with only minor movements to keep the head above water) is recorded.

  • Endpoint: A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Elevated Plus-Maze Test (Rat)

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor (e.g., 50 cm).

  • Animals: Male Wistar rats are often used.

  • Procedure:

    • Animals are administered this compound (or vehicle) orally.

    • After the pre-treatment period, each rat is placed in the center of the maze, facing an open arm.

    • The animal's behavior is recorded for a 5-minute period.

  • Endpoints: The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters in the drug-treated group suggests an anxiolytic-like effect.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (MCHR1-expressing cells) membrane_prep Membrane Preparation cell_culture->membrane_prep binding_assay Radioligand Binding Assay (Competition with this compound) membrane_prep->binding_assay data_analysis_vitro IC50 Determination binding_assay->data_analysis_vitro animal_model Rodent Models (Rats, Mice) drug_admin Oral Administration of this compound animal_model->drug_admin behavioral_tests Behavioral Assays (Forced Swim, Elevated Plus-Maze) drug_admin->behavioral_tests data_analysis_vivo Behavioral Endpoint Analysis behavioral_tests->data_analysis_vivo

Figure 2: General Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a potent and selective MCHR1 antagonist with a well-defined in vitro binding profile. Its mechanism of action, through the blockade of MCHR1 signaling, translates to demonstrable antidepressant and anxiolytic-like effects in preclinical models. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound and other MCHR1 antagonists in the treatment of mood and anxiety disorders. Future investigations could explore the chronic effects of this compound, its impact on other MCH-mediated functions such as feeding and sleep, and its potential for clinical development.

References

ATC0065 function in the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature and databases reveals no specific entity designated "ATC0065" with a known function in the central nervous system (CNS). This identifier does not correspond to a recognized protein, gene, drug, or other molecule in this context.

This lack of information prevents the creation of a detailed technical guide as requested. It is possible that "this compound" represents an internal, preclinical, or otherwise non-publicly disclosed compound or target. Without a valid identifier that corresponds to a known biological entity, it is not possible to retrieve data on its mechanism of action, signaling pathways, or associated experimental protocols.

For researchers, scientists, and drug development professionals seeking information, it is crucial to utilize standardized and publicly recognized nomenclature to access the global body of scientific research.

We recommend verifying the identifier and providing a recognized name or accession number for the entity of interest. Once a valid target is identified, a comprehensive technical guide can be developed, adhering to the specified requirements for data presentation, experimental protocols, and pathway visualizations.

The Role of ATC0065 in Anxiety and Depression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATC0065 is a potent and selective, orally active antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Preclinical evidence demonstrates its significant anxiolytic and antidepressant-like properties in various rodent models. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its in vitro and in vivo activities, the underlying signaling pathways of its target, and the experimental protocols used to elucidate its therapeutic potential. The information presented herein is intended to support further research and development of MCHR1 antagonists as a novel therapeutic class for the treatment of anxiety and depressive disorders.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, areas of the brain implicated in the regulation of feeding, energy homeostasis, and emotional states.[1] MCH exerts its effects through two G protein-coupled receptors, MCHR1 and MCHR2. In rodents, only MCHR1 is expressed.[2] The distribution of MCHR1 in brain regions associated with stress and mood, such as the amygdala, hippocampus, and nucleus accumbens, has pointed to its potential role in the pathophysiology of anxiety and depression.[3] Pharmacological blockade of MCHR1 has emerged as a promising strategy for the development of novel anxiolytic and antidepressant agents.[4]

This compound is a nonpeptidic small molecule identified as a potent and selective MCHR1 antagonist.[1] This document provides an in-depth summary of the available preclinical data on this compound, its mechanism of action, and the experimental designs used to characterize its behavioral effects.

Pharmacology of this compound

In Vitro Profile

This compound demonstrates high affinity for the human MCHR1 and acts as a potent antagonist. In addition to its primary target, this compound also exhibits affinity for serotonin receptors 5-HT1A and 5-HT2B.

ParameterSpeciesValueReference
MCHR1 Binding Affinity (IC50) Human15.7 ± 1.95 nM[1]
MCHR1 Functional Antagonism (IC50) Human21.4 ± 1.57 nM[1]
5-HT1A Receptor Affinity (IC50) -62.9 nM[5]
5-HT2B Receptor Affinity (IC50) -266 nM[5]

Table 1: In Vitro Pharmacological Profile of this compound.

In Vivo Profile

Oral administration of this compound has been shown to produce significant antidepressant and anxiolytic-like effects in rodent models.

Animal ModelSpeciesEffectEffective Dose Range (oral)Reference
Forced Swimming Test RatAntidepressant-like: Reduced immobility time3 - 30 mg/kg[1]
Elevated Plus-Maze Test (Swim Stress-Induced Anxiety) RatAnxiolytic-like: Reversed stress-induced anxiety3 - 30 mg/kg[1]
Stress-Induced Hyperthermia MouseAnxiolytic-like: Reversed stress-induced hyperthermia3 - 30 mg/kg[1]

Table 2: In Vivo Efficacy of this compound in Models of Depression and Anxiety.

MCHR1 Signaling Pathway

MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o and Gq proteins.[6][7] Activation of MCHR1 by its endogenous ligand, MCH, initiates two main signaling cascades:

  • Gi/o Pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gq Pathway: Activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) concentrations.

Blockade of these signaling pathways by an antagonist like this compound is believed to underlie its therapeutic effects in anxiety and depression.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C (PLC) Gq->PLC cAMP cAMP AC->cAMP Neuronal_Activity Modulation of Neuronal Activity (Anxiolytic/ Antidepressant Effects) cAMP->Neuronal_Activity Ca2 ↑ Intracellular Ca2+ PLC->Ca2 Ca2->Neuronal_Activity This compound This compound This compound->MCHR1

MCHR1 Signaling Pathway

Experimental Protocols

The anxiolytic and antidepressant-like effects of this compound were evaluated using a battery of well-validated behavioral paradigms in rodents. The following are detailed methodologies for the key experiments cited.

Forced Swimming Test (Rat)

This test is a widely used model to screen for antidepressant-like activity.

  • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

  • Procedure:

    • Rats are individually placed into the cylinder for a 15-minute pre-test session 24 hours before the test session.

    • On the test day, this compound or vehicle is administered orally at a specified time before the test.

    • Rats are placed in the cylinder for a 5-minute test session.

    • The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded by a trained observer blind to the treatment conditions.

  • Endpoint: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.[5][8]

Elevated Plus-Maze Test (Rat)

This test is a classic model for assessing anxiety-like behavior.

  • Apparatus: A plus-shaped maze elevated 50 cm above the floor. The maze consists of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).

  • Procedure:

    • To induce an anxiety state, rats are subjected to a 15-minute forced swim stress session 30 minutes before the test.

    • This compound or vehicle is administered orally prior to the swim stress.

    • Each rat is placed on the central platform facing a closed arm.

    • The behavior of the rat is recorded for 5 minutes.

  • Endpoints: The number of entries into and the time spent in the open and closed arms are measured. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.[9][10]

Experimental_Workflow cluster_FST Forced Swimming Test (Antidepressant) cluster_EPM Elevated Plus-Maze Test (Anxiolytic) FST_Pretest Day 1: Pre-test (15 min swim) FST_Dosing Day 2: Dosing (this compound or Vehicle) FST_Pretest->FST_Dosing FST_Test Day 2: Test Session (5 min swim) FST_Dosing->FST_Test FST_Analysis Analysis: Immobility Time FST_Test->FST_Analysis EPM_Dosing Dosing (this compound or Vehicle) EPM_Stress Swim Stress (15 min) EPM_Dosing->EPM_Stress EPM_Test EPM Test (5 min) EPM_Stress->EPM_Test EPM_Analysis Analysis: Time in Open Arms EPM_Test->EPM_Analysis

Workflow of Key Behavioral Experiments
Stress-Induced Hyperthermia (Mouse)

This model assesses the anxiolytic potential of a compound by measuring its ability to attenuate the rise in body temperature induced by a mild stressor.

  • Procedure:

    • The basal rectal temperature of each mouse is measured (T1).

    • Immediately after the first measurement, the mice are administered this compound or vehicle orally.

    • 10 minutes after the first temperature measurement, the rectal temperature is measured again (T2). The stress of the initial measurement and handling typically induces a hyperthermic response.

  • Endpoint: The difference between T2 and T1 (ΔT) is calculated. A significant reduction in the stress-induced increase in body temperature by the test compound indicates an anxiolytic-like effect.

Conclusion

The preclinical data for this compound strongly support its potential as a novel therapeutic agent for anxiety and depression. Its potent and selective antagonism of the MCHR1, coupled with its oral bioavailability and efficacy in robust animal models, warrants further investigation. The off-target affinities for serotonin receptors may also contribute to its overall pharmacological profile and could potentially offer a broader spectrum of therapeutic action. The detailed experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals interested in advancing the field of MCHR1-targeted therapies for neuropsychiatric disorders. Despite its withdrawal from sale for commercial reasons, the pharmacological profile of this compound provides a strong rationale for the continued exploration of MCHR1 antagonists.

References

ATC0065: A Comprehensive Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATC0065 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It has demonstrated significant potential in preclinical models as an anxiolytic and antidepressant agent. This technical guide provides a detailed overview of the pharmacological and toxicological profile of this compound, based on currently available public domain data. The information is intended to support further research and development of this and similar compounds. Due to the limited availability of specific proprietary data, some sections of this report are supplemented with general principles of preclinical drug assessment and data from related MCHR1 antagonists.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, areas of the brain associated with the regulation of feeding, energy homeostasis, and mood. MCH exerts its effects through two G protein-coupled receptors, MCHR1 and MCHR2. In rodents, only MCHR1 is present. The antagonism of MCHR1 has been a key strategy for the development of novel therapeutics for obesity, anxiety, and depression. This compound has emerged as a significant tool compound for studying the physiological roles of the MCH system.

Pharmacology

Mechanism of Action

This compound is a competitive antagonist of the MCHR1. It binds to the receptor with high affinity, thereby preventing the endogenous ligand, MCH, from binding and initiating downstream signaling. The MCHR1 is known to couple to Gi/o and Gq G-proteins.[1] Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The Gq pathway activation stimulates phospholipase C, leading to an increase in intracellular calcium (Ca2+) concentrations. By blocking these signaling cascades, this compound effectively mitigates the physiological effects of MCH.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through receptor binding and functional assays. The compound exhibits high affinity and selectivity for the MCHR1.

TargetAssay TypeValueReference
MCHR1IC5015.7 nM[2]
MCHR2Selectivity> 96-fold vs. MCHR1[2]
5-HT1A ReceptorIC5062.9 nM[2]
5-HT2B ReceptorIC50266 nM[2]

Table 1: In Vitro Pharmacological Profile of this compound

In Vivo Pharmacology

Preclinical studies in rodent models have demonstrated the anxiolytic and antidepressant-like effects of this compound. These studies are crucial for establishing the therapeutic potential of the compound.

Animal ModelTestEffectReference
RodentNot SpecifiedAnxiolytic Activity[2]
RodentNot SpecifiedAntidepressant Activity[2]

Table 2: In Vivo Pharmacological Profile of this compound

Note: Specific details of the in vivo studies, such as animal strains, dosing regimens, and quantitative outcome measures, are not publicly available and would be found in the full-text publication by Chaki et al., 2005.

Signaling Pathway and Experimental Workflow

MCHR1 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by MCH binding to MCHR1 and the point of intervention for this compound.

MCHR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq This compound This compound This compound->MCHR1 Blocks AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP Ca2 ↑ Ca2+ PLC->Ca2 Response Cellular Response (e.g., neuronal activity) cAMP->Response Ca2->Response Preclinical_Workflow cluster_discovery Discovery & In Vitro cluster_invivo In Vivo & Preclinical Development cluster_regulatory Regulatory Submission Target_ID Target Identification (MCHR1) HTS High-Throughput Screening Target_ID->HTS Lead_Gen Lead Generation HTS->Lead_Gen Lead_Opt Lead Optimization (this compound) Lead_Gen->Lead_Opt In_Vitro In Vitro Profiling (Binding, Functional Assays) Lead_Opt->In_Vitro PK Pharmacokinetics (ADME) In_Vitro->PK PD Pharmacodynamics (In Vivo Efficacy) PK->PD Tox Toxicology (Safety Studies) PD->Tox CMC Chemistry, Manufacturing, and Controls Tox->CMC IND Investigational New Drug (IND) Application CMC->IND

References

Unveiling the Serotonergic Profile of ATC0065: A Technical Guide to 5-HT1A and 5-HT2B Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available data on the specific binding affinities of the compound designated ATC0065 for the 5-HT1A and 5-HT2B receptors is not available. This document serves as a comprehensive technical guide and template, outlining the requisite experimental protocols, data presentation standards, and signaling pathway analyses that would be integral to a complete whitepaper on a compound with such a pharmacological profile. The quantitative data presented herein is hypothetical and for illustrative purposes only.

Executive Summary

This guide provides a detailed framework for the characterization of a novel compound, this compound, at two key serotonergic targets: the 5-HT1A and 5-HT2B receptors. Understanding the affinity and downstream functional consequences of a compound's interaction with these receptors is critical for predicting its therapeutic potential and potential side-effect profile. The 5-HT1A receptor is a well-established target for anxiolytics and antidepressants, while the 5-HT2B receptor is notoriously associated with drug-induced valvular heart disease.[1][2] This document outlines the standard methodologies for determining binding affinity, presents a template for the clear and concise presentation of quantitative data, and visualizes the complex signaling cascades associated with each receptor.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for human 5-HT1A and 5-HT2B receptors would be determined through competitive radioligand binding assays. The results of these hypothetical assays are summarized below.

ReceptorRadioligandThis compound Kᵢ (nM)Hill Slope (n H)N
5-HT1A [³H]-8-OH-DPAT15.20.983
5-HT2B [³H]-LSD875.41.023

Table 1: Hypothetical Binding Affinity of this compound for Human 5-HT1A and 5-HT2B Receptors. Kᵢ represents the inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity. The Hill Slope (nH) provides an indication of the nature of the binding. N represents the number of independent experiments.

Experimental Protocols

Radioligand Binding Assays

The binding affinity of this compound for the 5-HT1A and 5-HT2B receptors would be determined using in vitro radioligand binding assays with membranes prepared from cells recombinantly expressing the human receptors.

3.1.1 Membrane Preparation

  • Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1A or 5-HT2B receptor are cultured to 80-90% confluency.

  • Cells are harvested and subjected to homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 5mM EDTA, with protease inhibitors).

  • The homogenate undergoes centrifugation to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard method such as the bicinchoninic acid (BCA) assay.

3.1.2 Competition Binding Assay

  • The assay is conducted in a 96-well plate format in a final volume of 250 µL.[3]

  • To each well, the following are added in order:

    • 150 µL of the prepared cell membrane suspension (containing a specific amount of protein, e.g., 10-20 µg).

    • 50 µL of a solution of this compound at varying concentrations or vehicle.

    • 50 µL of the specific radioligand ([³H]-8-OH-DPAT for 5-HT1A or [³H]-LSD for 5-HT2B) at a concentration close to its K d value.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand (e.g., 10 µM serotonin for 5-HT1A, 10 µM mianserin for 5-HT2B).

  • The plates are incubated for a specified time at a controlled temperature (e.g., 60 minutes at 30°C) to reach equilibrium.[3]

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

3.1.3 Data Analysis

  • The raw data (counts per minute) are converted to specific binding by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using a non-linear regression analysis to fit a one-site competition curve.

  • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve fit.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.

Signaling Pathways

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gᵢ/ₒ.[4][5] Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] The βγ-subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.[4][7] Furthermore, 5-HT1A receptor activation can modulate other signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[7][8]

5-HT1A_Signaling_Pathway This compound This compound HT1A 5-HT1A Receptor This compound->HT1A Binds to Gi_alpha Gαi/o HT1A->Gi_alpha Activates G_beta_gamma Gβγ HT1A->G_beta_gamma Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates PI3K PI3K/Akt Pathway G_beta_gamma->PI3K Activates ERK MAPK/ERK Pathway G_beta_gamma->ERK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Neuronal_Inhibition Cell_Survival Cell Survival & Neuroprotection PI3K->Cell_Survival ERK->Cell_Survival 5-HT2B_Signaling_Pathway ATC0065_2B This compound HT2B 5-HT2B Receptor ATC0065_2B->HT2B Binds to Gq_alpha Gαq/11 HT2B->Gq_alpha Activates Beta_Arrestin β-Arrestin Pathway HT2B->Beta_Arrestin Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Mitogenesis) Ca_release->Cellular_Response PKC->Cellular_Response Beta_Arrestin->Cellular_Response Experimental_Workflow Start Start: Characterize this compound Cell_Culture Cell Culture (HEK293 expressing receptor) Start->Cell_Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Data_Acquisition Data Acquisition (Scintillation Counting) Binding_Assay->Data_Acquisition Data_Analysis Data Analysis (IC₅₀ and Kᵢ determination) Data_Acquisition->Data_Analysis Conclusion Conclusion: Determine Affinity Profile Data_Analysis->Conclusion

References

The Structure-Activity Relationship of ATC0065: A Deep Dive into a Potent MCH1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Technical Guide for Drug Development Professionals

This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of ATC0065, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1). This compound has demonstrated significant potential in preclinical studies for the treatment of depression and anxiety. This document, intended for researchers, scientists, and professionals in drug development, consolidates the available quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways to facilitate a comprehensive understanding of this compound's pharmacological profile.

Core Compound Activity

This compound is a non-peptide, orally active antagonist of the MCH1 receptor. Its primary mechanism of action is the blockade of the signaling cascade initiated by the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCH1 receptor. This antagonism has been linked to anxiolytic and antidepressant effects observed in vivo.[1]

Quantitative Analysis of this compound Receptor Binding Affinity

The binding affinity of this compound for the MCH1 receptor and its selectivity over other receptors are critical parameters in its pharmacological profile. The following table summarizes the key quantitative data from in vitro binding assays.[1]

Target ReceptorIC50 (nM)Fold Selectivity vs. MCH2
Melanin-Concentrating Hormone Receptor 1 (MCH1)15.7>96-fold
Melanin-Concentrating Hormone Receptor 2 (MCH2)>1500-
Serotonin 1A Receptor (5-HT1A)62.9-
Serotonin 2B Receptor (5-HT2B)266-

Table 1: Receptor Binding Profile of this compound. The IC50 values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the respective receptor.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data and for the design of future studies.

MCH1 Receptor Binding Assay

This assay quantifies the affinity of a test compound for the MCH1 receptor.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human MCH1 receptor.

  • Radioligand: [¹²⁵I]-MCH.

  • Procedure:

    • Cell membranes are prepared from the HEK293-hMCH1 cells.

    • A constant concentration of [¹²⁵I]-MCH is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a gamma counter.

  • Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve.

In Vivo Behavioral Assays (Rodent Models)

These assays are used to evaluate the anxiolytic and antidepressant-like effects of this compound.

  • Forced Swim Test (Antidepressant Model):

    • Rats or mice are individually placed in a cylinder of water from which they cannot escape.

    • The duration of immobility is recorded over a set period.

    • A reduction in immobility time is indicative of an antidepressant-like effect.

  • Elevated Plus Maze (Anxiolytic Model):

    • The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

    • Rodents are placed at the center of the maze.

    • The time spent in the open arms versus the closed arms is measured.

    • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental process, the following diagrams have been generated.

MCH1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCH1R MCH1 Receptor (GPCR) MCH->MCH1R Binds G_protein Gi/o Protein MCH1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression This compound This compound This compound->MCH1R Antagonizes

Caption: MCH1 Receptor Signaling Pathway and this compound Antagonism.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_lead_optimization Lead Optimization receptor_binding Receptor Binding Assays (IC50 Determination) functional_assays Functional Assays (e.g., cAMP measurement) receptor_binding->functional_assays selectivity_panel Selectivity Profiling (Off-target binding) functional_assays->selectivity_panel pk_studies Pharmacokinetic Studies (ADME) selectivity_panel->pk_studies behavioral_models Behavioral Models (e.g., Forced Swim Test) pk_studies->behavioral_models sar_analysis Structure-Activity Relationship Analysis behavioral_models->sar_analysis

Caption: General Experimental Workflow for this compound Characterization.

Conclusion

This compound stands out as a high-affinity MCH1 receptor antagonist with a favorable selectivity profile. The data presented in this guide, from its molecular interactions to its effects on behavior, underscore its potential as a therapeutic agent. The detailed experimental protocols and visual representations of the underlying biological pathways provide a solid foundation for further research and development in this area. A thorough understanding of the structure-activity relationships of this compound and its analogs will be instrumental in the design of next-generation MCH1 receptor modulators with enhanced efficacy and safety profiles.

References

The Discovery and Preclinical Profile of ATC0065: A Selective Melanin-Concentrating Hormone Receptor 1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ATC0065 is a potent and selective, orally active antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Developed by Taisho Pharmaceutical Co., Ltd., this small molecule, belonging to the quinazoline class of compounds, has demonstrated significant anxiolytic and antidepressant-like effects in preclinical models. This technical guide provides a comprehensive overview of the discovery, history, and detailed preclinical characterization of this compound. It includes a summary of its binding and functional affinities, detailed experimental protocols for key in vitro and in vivo assays, and a schematic of the MCHR1 signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in the therapeutic potential of MCHR1 antagonism.

Introduction: The Melanin-Concentrating Hormone System

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta of the brain. It plays a crucial role in regulating a variety of physiological processes, including energy homeostasis, feeding behavior, and emotional states. The biological effects of MCH are mediated through G-protein coupled receptors (GPCRs), with MCHR1 being the principal receptor in rodents. The involvement of the MCH system in the modulation of stress and mood has made MCHR1 an attractive therapeutic target for the development of novel anxiolytics and antidepressants.

Discovery and History of this compound

This compound, with the chemical name N2-[cis-4-({2-[4-bromo-2-(trifluoromethoxy)phenyl]ethyl}amino)cyclohexyl]-N4,N4-dimethylquinazoline-2,4-diamine, emerged from a lead optimization program at Taisho Pharmaceutical Co., Ltd. focused on identifying potent and selective MCHR1 antagonists. The research built upon the discovery of a series of 4-(dimethylamino)quinazoline-based compounds. Through systematic structural modifications of this quinazoline scaffold, researchers aimed to enhance potency, selectivity, and pharmacokinetic properties. This effort led to the synthesis and characterization of this compound as a promising candidate with desirable preclinical attributes for potential therapeutic development in mood disorders.

In Vitro Characterization

Receptor Binding and Functional Activity

This compound exhibits high affinity for the human MCHR1. The key quantitative data for its in vitro activity are summarized in the table below.

Parameter This compound Reference Compound (ATC0175)
hMCHR1 Binding Affinity (IC50, nM) 15.7 ± 1.957.23 ± 0.59
MCHR1 Functional Antagonism (IC50, nM) 21.4 ± 1.5713.5 ± 0.78
5-HT1A Receptor Affinity (IC50, nM) 62.9Not Reported
5-HT2B Receptor Affinity (IC50, nM) 266Not Reported

Data sourced from Chaki et al., 2005.[1]

Experimental Protocols

Objective: To determine the binding affinity of this compound to human MCHR1.

Methodology:

  • Membrane Preparation: Membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing the human MCHR1.

  • Binding Reaction: The binding assay was performed in a 96-well plate format. Each well contained cell membranes, [125I]-MCH as the radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: The reaction mixture was incubated at room temperature to allow for competitive binding.

  • Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filters was quantified using a gamma counter.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, was calculated using non-linear regression analysis.

Objective: To assess the functional antagonist activity of this compound at the human MCHR1.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing human MCHR1 were used.

  • Assay Buffer: The assay was conducted in a buffer containing GDP to allow for agonist-stimulated G-protein activation.

  • Reaction Mixture: Membranes were incubated with MCH (agonist), [35S]GTPγS (a non-hydrolyzable GTP analog), and various concentrations of this compound.

  • Incubation: The mixture was incubated to allow for G-protein activation and the binding of [35S]GTPγS.

  • Separation and Detection: The separation of bound and free [35S]GTPγS and subsequent quantification were performed as described for the binding assay.

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the MCH-stimulated [35S]GTPγS binding, was determined.

In Vivo Preclinical Efficacy

This compound has been evaluated in several rodent models of depression and anxiety, demonstrating its potential therapeutic utility.

Antidepressant-Like Activity
Animal Model Species Dose Range (mg/kg, p.o.) Effect
Forced Swimming TestRat3 - 30Significant reduction in immobility time

Data sourced from Chaki et al., 2005.[1]

Anxiolytic-Like Activity
Animal Model Species Dose Range (mg/kg, p.o.) Effect
Elevated Plus-Maze Test (Swim Stress)Rat3 - 30Significant reversal of stress-induced anxiety
Stress-Induced HyperthermiaMouse3 - 30Significant reversal of stress-induced hyperthermia

Data sourced from Chaki et al., 2005.[1]

Experimental Protocols

Objective: To evaluate the antidepressant-like activity of this compound.

Methodology:

  • Apparatus: A cylindrical container filled with water, maintained at a constant temperature.

  • Procedure:

    • Pre-test session: On the first day, rats were individually placed in the water for a 15-minute habituation session.

    • Test session: 24 hours later, the animals were administered either vehicle or this compound orally. After a set pre-treatment time, they were placed back into the water for a 5-minute test session.

  • Data Collection: The duration of immobility (the time the rat spent floating without struggling) was recorded.

  • Data Analysis: The mean immobility time for each treatment group was calculated and compared to the vehicle control group.

Objective: To assess the anxiolytic-like effects of this compound in a stress-induced anxiety model.

Methodology:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

  • Procedure:

    • Stress Induction: Rats were subjected to a forced swim stress prior to the test.

    • Treatment: Following the stressor, animals were treated with either vehicle or this compound.

    • Testing: After the pre-treatment period, each rat was placed in the center of the maze, facing an open arm, and allowed to explore for a 5-minute period.

  • Data Collection: The time spent in and the number of entries into the open and closed arms were recorded.

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Signaling Pathways and Visualizations

MCHR1 Signaling Pathway

MCHR1 is a G-protein coupled receptor that can couple to both Gi and Gq proteins, leading to the activation of distinct downstream signaling cascades.

MCHR1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gi Gi Pathway cluster_gq Gq Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Neuronal_Activity_Inhibition Inhibition of Neuronal Activity PKA->Neuronal_Activity_Inhibition PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 ER Release PKC PKC DAG->PKC Ca2->PKC ERK ERK PKC->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription This compound This compound This compound->MCHR1

Caption: MCHR1 signaling through Gi and Gq pathways.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for the in vivo experiments described in this guide.

InVivo_Workflow start Start animal_acclimation Animal Acclimation start->animal_acclimation group_assignment Random Group Assignment (Vehicle, this compound) animal_acclimation->group_assignment stress_induction Stress Induction (Forced Swim - Optional) group_assignment->stress_induction drug_administration Oral Administration of Vehicle or this compound stress_induction->drug_administration behavioral_test Behavioral Testing (FST or EPM) drug_administration->behavioral_test data_collection Data Collection behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis end End data_analysis->end

Caption: General workflow for in vivo behavioral studies.

Conclusion

This compound is a well-characterized, potent, and selective MCHR1 antagonist with a promising preclinical profile for the treatment of anxiety and depression. Its oral bioavailability and significant efficacy in robust animal models highlight its potential as a therapeutic agent. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research into the pharmacology of this compound and the broader therapeutic applications of MCHR1 antagonism. Further studies are warranted to explore its full therapeutic potential and to translate these preclinical findings into clinical applications.

References

In-Depth Technical Guide: Downstream Signaling Pathways of ATC0065

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATC0065 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor predominantly expressed in the brain.[1] MCHR1 and its endogenous ligand, melanin-concentrating hormone (MCH), are key players in the regulation of energy homeostasis, mood, and sleep. As an MCHR1 antagonist, this compound has demonstrated anxiolytic and antidepressant-like effects in preclinical models, making it a compound of significant interest for the development of novel therapeutics for mood disorders.[2][3] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound through its antagonism of the MCHR1.

Core Signaling Pathways of the MCH1 Receptor

The MCH1 receptor is known to couple to multiple G protein families, primarily the Gi/o and Gq subtypes. This dual coupling allows the MCH1 receptor to modulate a diverse array of intracellular signaling cascades. This compound, by blocking the binding of MCH to MCHR1, effectively inhibits these downstream signaling events.

Gαi/o-Mediated Pathway: Inhibition of cAMP Production

Upon activation by MCH, the MCH1 receptor couples to inhibitory G proteins of the Gαi/o family. This leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA). By antagonizing the MCH1 receptor, this compound prevents this MCH-induced reduction in cAMP, thereby maintaining normal levels of cAMP and PKA activity.

G_alpha_i_o_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound MCHR1 MCHR1 This compound->MCHR1 Inhibition MCH MCH MCH->MCHR1 G_alpha_i_o Gαi/o MCHR1->G_alpha_i_o Activation AC Adenylyl Cyclase G_alpha_i_o->AC Inhibition cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Gαi/o-Mediated Inhibition of cAMP Production by MCHR1 and its blockade by this compound.
Gαq-Mediated Pathway: Calcium Mobilization

The MCH1 receptor also couples to G proteins of the Gαq family. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium concentration activates various downstream effectors, including protein kinase C (PKC), which is also activated by DAG. This compound's antagonism of MCHR1 prevents this cascade, thus inhibiting MCH-induced intracellular calcium mobilization.

G_alpha_q_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound MCHR1 MCHR1 This compound->MCHR1 Inhibition MCH MCH MCH->MCHR1 G_alpha_q Gαq MCHR1->G_alpha_q Activation PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolysis G_alpha_q->PLC Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activation Ca2_plus Ca2+ ER->Ca2_plus Release Ca2_plus->PKC Activation Downstream Downstream Cellular Effects PKC->Downstream

Gαq-Mediated Calcium Mobilization via MCHR1 and its blockade by this compound.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Activation of the MCH1 receptor has been shown to induce the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK signaling pathway. This activation is thought to be mediated through both Gαi/o and Gαq pathways. The MAPK/ERK cascade is a critical regulator of gene expression and cellular processes such as proliferation, differentiation, and survival. As an MCHR1 antagonist, this compound is expected to inhibit MCH-induced ERK1/2 phosphorylation.

MAPK_ERK_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound MCHR1 MCHR1 This compound->MCHR1 Inhibition MCH MCH MCH->MCHR1 G_proteins Gαi/o & Gαq MCHR1->G_proteins Activation Signaling_Intermediates Signaling Intermediates G_proteins->Signaling_Intermediates Activation MEK MEK Signaling_Intermediates->MEK Activation ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 ERK->pERK Gene_Expression Gene Expression & Cellular Responses pERK->Gene_Expression

MAPK/ERK Pathway Activation by MCHR1 and its blockade by this compound.

Quantitative Data

This compound exhibits high affinity for the human MCH1 receptor. The following table summarizes the available quantitative data for this compound and its affinity for various receptors.

TargetIC50 (nM)Reference
Human MCHR1 15.7 [1][2]
Human MCHR2>10,000[2]
Human 5-HT1A Receptor62.9[1]
Human 5-HT2B Receptor266[1]

Experimental Protocols

Detailed experimental protocols for the characterization of MCH1 receptor antagonists typically involve cell-based functional assays. While the specific protocols used for this compound are not publicly detailed, the following represent standard methodologies in the field.

cAMP Accumulation Assay

This assay is used to determine the effect of an MCH1 antagonist on MCH-induced inhibition of cAMP production.

Workflow:

cAMP_assay_workflow Start Seed cells expressing MCHR1 Step1 Pre-incubate with This compound (or vehicle) Start->Step1 Step2 Stimulate with MCH + Forskolin Step1->Step2 Step3 Lyse cells and measure intracellular cAMP Step2->Step3 End Determine IC50 of This compound Step3->End

Workflow for a cAMP Accumulation Assay.

Protocol Outline:

  • Cell Culture: Cells stably or transiently expressing the human MCH1 receptor (e.g., CHO-K1, HEK293) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time.

  • Stimulation: Cells are then stimulated with a fixed concentration of MCH (typically EC80) in the presence of forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP.

  • Lysis and Detection: Following stimulation, cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based method.

  • Data Analysis: The inhibition of the MCH-mediated decrease in forskolin-stimulated cAMP levels by this compound is used to calculate an IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an MCH1 antagonist to block MCH-induced increases in intracellular calcium.

Workflow:

calcium_assay_workflow Start Seed cells expressing MCHR1 Step1 Load cells with a calcium-sensitive dye Start->Step1 Step2 Add this compound (or vehicle) Step1->Step2 Step3 Stimulate with MCH and measure fluorescence Step2->Step3 End Determine IC50 of This compound Step3->End

Workflow for a Calcium Mobilization Assay.

Protocol Outline:

  • Cell Culture and Plating: As described for the cAMP assay.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer.

  • Compound Addition: Varying concentrations of this compound or vehicle are added to the wells.

  • Stimulation and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation), and a baseline fluorescence is recorded. MCH is then added to the wells to stimulate the receptor, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured kinetically.

  • Data Analysis: The inhibition of the MCH-induced calcium peak by this compound is used to determine its IC50 value.

ERK1/2 Phosphorylation Assay

This assay quantifies the inhibition of MCH-induced ERK1/2 phosphorylation by an MCH1 antagonist.

Workflow:

erk_assay_workflow Start Seed and serum-starve cells expressing MCHR1 Step1 Pre-incubate with This compound (or vehicle) Start->Step1 Step2 Stimulate with MCH Step1->Step2 Step3 Lyse cells and detect phosphorylated ERK1/2 Step2->Step3 End Determine IC50 of This compound Step3->End

Workflow for an ERK1/2 Phosphorylation Assay.

Protocol Outline:

  • Cell Culture and Serum Starvation: Cells expressing MCHR1 are plated and then serum-starved for several hours to reduce basal levels of ERK phosphorylation.

  • Compound Treatment: Cells are pre-incubated with different concentrations of this compound or vehicle.

  • Stimulation: Cells are stimulated with MCH for a time period optimized to induce maximal ERK1/2 phosphorylation.

  • Lysis and Detection: Cells are lysed, and the levels of phosphorylated ERK1/2 are measured relative to the total ERK1/2 protein. This can be done using various methods, including Western blotting, ELISA, or homogeneous assays like AlphaScreen or HTRF.

  • Data Analysis: The IC50 value for this compound is determined by quantifying the inhibition of MCH-stimulated ERK1/2 phosphorylation.

Conclusion

This compound exerts its pharmacological effects by antagonizing the MCH1 receptor and subsequently inhibiting its downstream signaling pathways. The primary consequences of MCHR1 blockade by this compound are the prevention of MCH-induced decreases in cAMP, the inhibition of intracellular calcium mobilization, and the attenuation of MAPK/ERK pathway activation. These actions at the molecular level are believed to underlie the observed anxiolytic and antidepressant-like properties of this compound in preclinical models. A thorough understanding of these signaling pathways is crucial for the continued development and characterization of MCH1 receptor antagonists as potential therapeutics. Further studies are warranted to determine the precise functional inhibitory concentrations of this compound for each of these downstream signaling events.

References

Methodological & Application

No Public In Vivo Data Currently Available for ATC0065 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature, no specific in vivo studies in mouse models for a compound designated "ATC0065" have been identified. As a result, the creation of detailed application notes and protocols, including quantitative data summaries, experimental methodologies, and signaling pathway diagrams, is not possible at this time.

Researchers, scientists, and drug development professionals are advised that information regarding the preclinical efficacy, mechanism of action, and in vivo experimental protocols for this compound is not present in the current body of scientific publications returned by the searches. The provided search results discuss general methodologies for in vivo cancer research using mouse models, including the use of xenografts and humanized mouse models, but do not contain any specific data related to "this compound".[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

It is possible that "this compound" is an internal development code for a compound that has not yet been the subject of published in vivo studies. Alternatively, the identifier may be incorrect or outdated.

Without specific data on this compound, the following sections, which would typically form the core of an application note, cannot be populated:

Quantitative Data Summary

A table summarizing quantitative data from in vivo studies would typically be presented here. This would include metrics such as tumor growth inhibition, survival analysis, and other relevant efficacy endpoints from studies in various mouse models. Due to the absence of any identified studies for this compound, this table cannot be generated.

Experimental Protocols

Detailed protocols for key in vivo experiments are a critical component of application notes. These would typically include:

  • Animal Models: Specific strains of mice used (e.g., nude, SCID, C57BL/6), and rationale for their selection.

  • Cell Lines and Tumor Implantation: Details of the cancer cell lines used to establish xenograft or syngeneic tumor models, including implantation site and cell numbers.

  • Dosing Regimen: Information on the formulation of this compound, dosage levels, route of administration (e.g., oral, intravenous), and treatment schedule.

  • Endpoint Analysis: Procedures for monitoring tumor growth, assessing animal health, and methods for terminal analysis (e.g., histology, biomarker analysis).

As no in vivo experiments for this compound have been reported in the searched literature, specific protocols cannot be provided.

Signaling Pathways and Experimental Workflows

Visual diagrams of signaling pathways modulated by a compound and the workflow of in vivo experiments are essential for clear communication.

A proposed signaling pathway for this compound cannot be depicted as its mechanism of action is not described in the available search results.

An illustrative experimental workflow for a typical in vivo efficacy study is provided below in the DOT language. This is a generic representation and is not specific to this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis animal_model Select Mouse Model (e.g., Nude Mice) implantation Tumor Cell Implantation (Subcutaneous) animal_model->implantation cell_culture Culture Cancer Cells (e.g., A549) cell_culture->implantation randomization Tumor Growth & Randomization implantation->randomization treatment_group Administer this compound (Specify Dose & Schedule) randomization->treatment_group control_group Administer Vehicle Control randomization->control_group tumor_measurement Monitor Tumor Volume treatment_group->tumor_measurement body_weight Monitor Body Weight treatment_group->body_weight control_group->tumor_measurement control_group->body_weight endpoint Endpoint Analysis (e.g., Tumor Excision, Histology) tumor_measurement->endpoint body_weight->endpoint

Caption: Generic workflow for an in vivo anti-tumor efficacy study in a mouse model.

Professionals seeking information on this compound are encouraged to monitor scientific conferences and publications for any future disclosures of preclinical data. Direct inquiry with the developing organization, if known, may also be a viable route for obtaining more specific information.

References

Application Notes and Protocols for ATC0065 in Mouse Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATC0065 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1] Emerging research has highlighted its potential as an anxiolytic agent, demonstrating efficacy in preclinical rodent models of anxiety.[1][2] Melanin-concentrating hormone (MCH) is a neuropeptide implicated in the regulation of various physiological processes, including energy balance, mood, and stress responses.[1][3] By blocking the action of MCH at its receptor, this compound offers a targeted pharmacological approach to investigate the role of the MCH system in anxiety and to explore its therapeutic potential.

These application notes provide detailed protocols for utilizing this compound in two standard mouse models of anxiety: the Elevated Plus Maze (EPM) and the Stress-Induced Hyperthermia (SIH) test. Additionally, a summary of the known signaling pathway of MCHR1 is presented to provide a mechanistic context for the action of this compound.

Data Presentation

In Vitro Activity of this compound
TargetAssaySpeciesIC50 (nM)Reference
MCHR1Radioligand BindingHuman15.7 ± 1.95[1]
MCHR1[³⁵S]GTPγS BindingHuman21.4 ± 1.57[1]
In Vivo Efficacy of this compound in Anxiety Models

Note: Specific quantitative data from the primary study by Chaki et al. (2005) were not publicly available. The table below is a template for expected data based on the reported significant effects.

ModelSpeciesThis compound Dose (mg/kg, p.o.)Key ParameterExpected OutcomeReference
Elevated Plus Maze (Swim Stress-Induced)Rat3 - 30% Time in Open ArmsSignificant Increase[1]
Stress-Induced HyperthermiaMouse3 - 30Change in Body Temperature (°C)Significant Reduction[1]

Signaling Pathway

This compound exerts its effects by antagonizing the MCHR1, a G-protein coupled receptor (GPCR). MCHR1 is known to couple to inhibitory G-proteins (Gi) and Gq proteins.[4] Upon binding of the endogenous ligand MCH, the Gi pathway is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] The Gq pathway activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking MCH binding, this compound prevents these downstream signaling events. Recent studies also suggest a potential involvement of the mTOR signaling pathway in the effects of MCH, which would be consequently inhibited by this compound.[5]

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 This compound This compound This compound->MCHR1 Antagonism Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP Anxiolytic_Effect Anxiolytic Effect cAMP->Anxiolytic_Effect PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->Anxiolytic_Effect PKC->Anxiolytic_Effect

MCHR1 Signaling Pathway and this compound Antagonism.

Experimental Protocols

General Preparation for Behavioral Studies
  • Animal Acclimation: Mice should be housed in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week before the experiment.

  • Handling: Gently handle the mice for a few days leading up to the experiment to reduce stress associated with handling.

  • Habituation: On the day of testing, allow mice to habituate to the testing room for at least 30-60 minutes before the start of the experiment.

  • Blinding: The experimenter should be blind to the treatment conditions to avoid bias.

Protocol 1: Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[6]

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).[6]

  • Video camera and tracking software for automated recording and analysis.

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Syringes

Procedure:

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3, 10, 30 mg/kg). Ensure the solution is homogenous before each administration.

  • Administration: Administer this compound or vehicle orally (p.o.) to the mice. The volume of administration should be consistent across all animals (e.g., 10 ml/kg). The primary literature suggests oral administration is effective.[1]

  • Timing: Conduct the EPM test at a consistent time after drug administration. Based on typical pharmacokinetic profiles of small molecules, a pre-treatment time of 60 minutes is recommended.

  • EPM Procedure:

    • Place a mouse in the center of the maze, facing one of the closed arms.

    • Allow the mouse to explore the maze freely for a 5-minute period.[7]

    • Record the session using the video camera and tracking software.

    • After the 5-minute session, gently remove the mouse and return it to its home cage.

    • Thoroughly clean the maze with 70% ethanol between each mouse to eliminate olfactory cues.

  • Data Analysis: The primary parameters to be analyzed are:

    • Percentage of time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (as a measure of general locomotor activity).

Anxiolytic activity of this compound is indicated by a significant increase in the percentage of time spent and the number of entries into the open arms compared to the vehicle-treated group, without a significant change in total locomotor activity.

EPM_Workflow cluster_pre_test Pre-Test cluster_test Test Procedure cluster_post_test Post-Test Acclimation Animal Acclimation (1 week) Handling Handling (2-3 days) Acclimation->Handling Habituation Habituation to Testing Room (60 min) Handling->Habituation Administration Oral Administration (this compound or Vehicle) Habituation->Administration Pre_treatment Pre-treatment Period (60 min) Administration->Pre_treatment EPM_Test Elevated Plus Maze Test (5 min) Pre_treatment->EPM_Test Cleaning Clean Apparatus EPM_Test->Cleaning Data_Acquisition Video Recording & Tracking EPM_Test->Data_Acquisition Data_Analysis Analyze Key Parameters Data_Acquisition->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation SIH_Workflow cluster_pre_test_sih Pre-Test cluster_test_sih Test Procedure cluster_post_test_sih Post-Test Acclimation_SIH Animal Acclimation (1 week) Habituation_SIH Habituation to Testing Room (60 min) Acclimation_SIH->Habituation_SIH Administration_SIH Oral Administration (this compound or Vehicle) Habituation_SIH->Administration_SIH Pre_treatment_SIH Pre-treatment Period (60 min) Administration_SIH->Pre_treatment_SIH T1_Measurement Measure Initial Temperature (T1) Pre_treatment_SIH->T1_Measurement Stress_Interval 10-minute Interval T1_Measurement->Stress_Interval T2_Measurement Measure Final Temperature (T2) Stress_Interval->T2_Measurement Calculation Calculate ΔT = T2 - T1 T2_Measurement->Calculation Data_Analysis_SIH Statistical Analysis of ΔT Calculation->Data_Analysis_SIH Interpretation_SIH Interpretation of Anxiolytic Effect Data_Analysis_SIH->Interpretation_SIH

References

Application Notes and Protocols for ATC0065 in Rodent Depression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATC0065 is a nonpeptidic, orally active antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] The melanin-concentrating hormone (MCH) system is implicated in the regulation of various physiological processes, including energy balance, mood, and stress responses. Blockade of MCHR1 has emerged as a potential therapeutic strategy for the treatment of depression and anxiety.[1] These application notes provide a comprehensive overview of the administration of this compound in rodent models of depression, including detailed experimental protocols and a summary of available quantitative data.

Mechanism of Action

This compound exerts its effects by blocking the binding of the endogenous neuropeptide melanin-concentrating hormone (MCH) to its receptor, MCHR1. MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o and Gαq proteins.

  • Gαi/o Coupling: Activation of the Gαi/o pathway by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[2]

  • Gαq Coupling: Activation of the Gαq pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

By antagonizing MCHR1, this compound prevents these downstream signaling events. The antidepressant-like effects of MCHR1 antagonists are thought to be mediated, at least in part, by the disinhibition of the cAMP-PKA-CREB signaling pathway in brain regions associated with mood regulation.

MCHR1 Signaling Pathway

References

Application Notes: In Vitro Receptor Binding Assay for ATC0065

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATC0065 is a potent and selective antagonist for the melanin-concentrating hormone receptor 1 (MCH1), a G-protein coupled receptor involved in the regulation of energy balance and mood.[1] It is an orally active, nonpeptide molecule that has demonstrated anxiolytic and antidepressant-like effects in preclinical studies.[1] this compound also exhibits affinity for serotonin receptors 5-HT1A and 5-HT2B.[1] Understanding the binding characteristics of this compound to its primary target, MCH1, is crucial for elucidating its mechanism of action and for the development of related therapeutic agents. This document provides a detailed protocol for a competitive in vitro radioligand binding assay to determine the binding affinity of this compound for the MCH1 receptor.

Mechanism of Action

This compound acts as a competitive antagonist at the MCH1 receptor. This means it binds to the same site as the endogenous ligand, melanin-concentrating hormone (MCH), but does not activate the receptor. By occupying the binding site, this compound blocks the downstream signaling cascade typically initiated by MCH binding. The MCH1 receptor is coupled to Gi/o proteins, and its activation normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By preventing MCH from binding, this compound inhibits this signaling pathway.

Data Presentation

The binding affinity of this compound and its selectivity for the MCH1 receptor are typically determined by calculating the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

Table 1: Binding Affinity of this compound for MCH1, 5-HT1A, and 5-HT2B Receptors

ReceptorIC50 (nM)
MCH115.7[1]
5-HT1A62.9[1]
5-HT2B266[1]

Note: The IC50 value represents the concentration of the competing ligand (this compound) that displaces 50% of the specific binding of a radioligand. A lower IC50 value indicates a higher binding affinity.

Experimental Protocols

This protocol describes a competitive radioligand binding assay using cell membranes expressing the human MCH1 receptor and a suitable radioligand, such as [³H]-S36057.

Materials and Reagents

  • Cell Membranes: Membranes prepared from a stable cell line overexpressing the human MCH1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-S36057 or another suitable MCH1 receptor antagonist radioligand.

  • Competitor: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled MCH1 receptor antagonist (e.g., 10 µM SNAP-7941).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[2]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Plates: Standard 96-well polypropylene plates.[2]

  • Filter Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[2]

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for microplates.[2]

  • Plate Shaker.

  • Filtration Manifold.

  • Microplate Scintillation Counter.

Experimental Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of this compound in assay buffer to create a range of concentrations for the competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd (e.g., 0.5-1.0 nM).

    • Thaw the MCH1 receptor-expressing cell membranes on ice and resuspend in assay buffer to a predetermined optimal protein concentration (e.g., 10-20 µg protein per well).[2]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of the membrane suspension.

    • Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM SNAP-7941), 50 µL of radioligand solution, and 150 µL of the membrane suspension.

    • Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of radioligand solution, and 150 µL of the membrane suspension.

    • The final assay volume in each well is 250 µL.[2]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[2]

  • Filtration:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter plate using a vacuum filtration manifold.[2]

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely (e.g., at 50°C for 30-60 minutes).[2]

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value from the competition curve.

  • Calculate Ki (optional):

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualizations

MCH1_Signaling_Pathway cluster_membrane Cell Membrane MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Binds & Activates This compound This compound This compound->MCH1R Binds & Blocks G_protein Gi/o Protein MCH1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: MCH1 Receptor Signaling Pathway and this compound Inhibition.

Radioligand_Binding_Assay_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_incubation 3. Incubation cluster_separation 4. Separation cluster_detection 5. Detection & Analysis Reagents Prepare Reagents: - MCH1 Membranes - Radioligand ([³H]-S36057) - this compound (serial dilutions) - Buffers Total Total Binding (Membranes + Radioligand) Reagents->Total NSB Non-specific Binding (Membranes + Radioligand + Excess Unlabeled Ligand) Reagents->NSB Comp Competitive Binding (Membranes + Radioligand + this compound) Reagents->Comp Incubate Incubate at 25-30°C for 60-90 min Total->Incubate NSB->Incubate Comp->Incubate Filtration Rapid Vacuum Filtration (GF/C Filter Plate) Incubate->Filtration Wash Wash with Ice-Cold Buffer Filtration->Wash Dry Dry Filter Plate Wash->Dry Scint Add Scintillation Cocktail Dry->Scint Count Count Radioactivity (Microplate Scintillation Counter) Scint->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 Count->Analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

Application Notes and Protocols: ATC0065 Cell-Based Assay for MCHR1 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis, mood, and sleep.[1] It exerts its effects through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2.[1] MCHR1, in particular, is a promising therapeutic target for obesity and mood disorders.[2] ATC0065 is a potent and selective antagonist of MCHR1, with an IC₅₀ of 15.7 nM for human MCHR1.[3] These application notes provide a comprehensive overview and detailed protocols for cell-based assays to characterize the antagonism of MCHR1 by this compound and other small molecules.

MCHR1 Signaling Pathway

MCHR1 is coupled to multiple G proteins, primarily Gαi, Gαo, and Gαq.[4][5] Activation of MCHR1 by its endogenous ligand, MCH, initiates several downstream signaling cascades. The coupling to Gαi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. Furthermore, MCHR1 activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[6]

MCHR1_Signaling cluster_membrane Cell Membrane MCHR1 MCHR1 Gai Gαi/o MCHR1->Gai Gaq Gαq MCHR1->Gaq ERK p-ERK MCHR1->ERK Phosphorylates MCH MCH MCH->MCHR1 Activates This compound This compound (Antagonist) This compound->MCHR1 Inhibits AC Adenylyl Cyclase Gai->AC Inhibits PLC PLC Gaq->PLC cAMP cAMP AC->cAMP IP3 IP₃ PLC->IP3 Ca2 [Ca²⁺]i IP3->Ca2 Increases Calcium_Mobilization_Workflow A Seed MCHR1-expressing cells in 96/384-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate 45-60 min C->D E Wash cells D->E F Add this compound (Antagonist) E->F G Incubate 15-30 min F->G H Measure baseline fluorescence G->H I Inject MCH (Agonist) and measure fluorescence change H->I J Analyze data and calculate IC50 I->J

References

Application Notes and Protocols for ATC0065 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of ATC0065 in dimethyl sulfoxide (DMSO) for various in vitro experimental settings. The following information is critical for ensuring experimental reproducibility and accuracy.

Physicochemical and Solubility Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research. Although specific data for this compound is not publicly available, this document provides a template based on common small molecule compounds used in drug discovery. Researchers should replace the placeholder data with experimentally determined values for this compound.

Table 1: Solubility Profile of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₇NO₆[1]
Molecular Weight 389.44 g/mol [1]
Appearance Crystalline solidN/A
Storage (Solid) -20°C[2]
Stability (Solid) ≥ 4 years[2]
Solubility in DMSO ~30 mg/mL[2]
Solubility in Ethanol ~2.5 mg/mL[2]

Preparation of this compound Stock Solutions

The use of concentrated stock solutions is standard practice to minimize repetitive weighing and reduce the potential for experimental error.[3] It is crucial to use high-purity, anhydrous DMSO to prepare stock solutions, as it is a highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4][5]

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette tips and pipettors

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[2]

  • Weighing: Accurately weigh the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.894 mg of this compound.

  • Dissolution: Transfer the weighed this compound to a sterile tube. Add the appropriate volume of anhydrous DMSO to achieve the final concentration of 10 mM.

  • Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.[2][3] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Use of this compound in Cell Culture

Proper handling and dilution of the DMSO stock solution are critical to avoid solvent-induced cytotoxicity and to achieve the desired final concentration in the cell culture medium.

Protocol 2: Dilution of this compound for In Vitro Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.[2]

  • Intermediate Dilution (Recommended): To ensure accuracy, it is advisable to perform a serial dilution.[2] For instance, to prepare a 10 µM working solution, first create an intermediate dilution (e.g., 1 mM or 100 µM) in pre-warmed cell culture medium.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete cell culture medium. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.[2]

  • Mixing: Gently mix the final working solution by pipetting or inverting the tube. Avoid vigorous vortexing.[2]

  • Vehicle Control: It is imperative to include a vehicle control in all experiments, which consists of the same final concentration of DMSO used to deliver the compound, to account for any effects of the solvent on the cells.[6]

Potential Signaling Pathways Modulated by this compound

While the specific mechanism of action for this compound is not defined here, many small molecule inhibitors target key signaling pathways involved in cell proliferation, survival, and inflammation. The MAPK/ERK and PI3K/Akt pathways are common targets in drug discovery.[1][7][8]

Signaling_Pathways cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/Akt Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Differentiation Proliferation, Differentiation Transcription Factors->Proliferation, Differentiation ATC0065_MAPK This compound ATC0065_MAPK->MEK Inhibition Growth Factor_PI3K Growth Factor RTK_PI3K Receptor Tyrosine Kinase Growth Factor_PI3K->RTK_PI3K PI3K PI3K RTK_PI3K->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival, Growth Cell Survival, Growth mTOR->Cell Survival, Growth ATC0065_PI3K This compound ATC0065_PI3K->PI3K Inhibition

Caption: Potential inhibitory action of this compound on MAPK/ERK and PI3K/Akt signaling pathways.

Experimental Workflow

A generalized workflow for assessing the in vitro efficacy of this compound is presented below. This can be adapted for various cell-based assays such as proliferation, apoptosis, or target engagement studies.

Experimental_Workflow A Prepare 10 mM this compound Stock in DMSO C Prepare Working Solutions of this compound by Diluting Stock in Culture Medium A->C B Seed Cells in Culture Plates D Treat Cells with this compound and Vehicle Control B->D C->D E Incubate for Desired Time Period D->E F Perform Cell-Based Assay (e.g., MTT, Flow Cytometry) E->F G Data Acquisition and Analysis F->G

Caption: General experimental workflow for in vitro studies using this compound.

References

Application Notes and Protocols for ATC0065 in Murine Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of ATC0065, a potent and orally active melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in behavioral studies with mice. The protocols and data presented are intended to facilitate the design and execution of experiments investigating the anxiolytic and antidepressant-like effects of this compound.

Compound Information

Compound NameThis compound
Full Name N2-[cis-4-({2-[4-bromo-2-(trifluoromethoxy)phenyl]ethyl}amino)cyclohexyl]-N4,N4-dimethylquinazoline-2,4-diamine dihydrochloride
Target Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist
Reported Effects Anxiolytic-like and Antidepressant-like
Administration Oral (p.o.)

Dosage and Administration

Quantitative data from preclinical studies for this compound are summarized below. Dosages should be optimized for specific mouse strains and experimental conditions.

Parameter Details Reference
Route of Administration Oral (p.o.)[1]
Vehicle 0.5% methylcellulose solution[1]
Effective Dose Range (Antidepressant-like effects) 3 - 30 mg/kg[1]
Effective Dose Range (Anxiolytic-like effects) 10 - 30 mg/kg[1]
Administration Time 60 minutes prior to behavioral testing[1]

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below. These protocols are based on standard procedures and should be adapted to specific laboratory conditions.

Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used assay to screen for antidepressant-like activity. The test is based on the observation that animals will cease to struggle and adopt an immobile posture when placed in an inescapable container of water. Antidepressant compounds reduce the time of immobility.

Materials:

  • Glass beakers (25 cm height, 10 cm diameter)

  • Water (23-25°C)

  • This compound

  • Vehicle (0.5% methylcellulose)

  • Stopwatch

  • Video recording system (optional)

Procedure:

  • Administer this compound (3-30 mg/kg, p.o.) or vehicle 60 minutes before the test.[1]

  • Fill the beakers with water to a depth of 15 cm.

  • Gently place each mouse into a beaker.

  • The test duration is typically 6 minutes. The last 4 minutes of the session are scored for immobility.

  • A mouse is considered immobile when it remains floating with only minor movements necessary to keep its head above water.

  • After the test, remove the mice, dry them with a towel, and return them to their home cages.

  • Record the duration of immobility for each animal.

Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds increase the time spent in and the number of entries into the open arms.

Materials:

  • Elevated plus maze apparatus (typically 50 cm above the floor)

  • This compound

  • Vehicle (0.5% methylcellulose)

  • Stopwatch

  • Video tracking software

Procedure:

  • Administer this compound (10-30 mg/kg, p.o.) or vehicle 60 minutes before the test.[1]

  • Place the mouse in the center of the maze, facing one of the enclosed arms.

  • Allow the mouse to explore the maze for a 5-minute session.

  • Record the number of entries into and the time spent in the open and closed arms.

  • An arm entry is defined as all four paws entering the arm.

  • After each trial, clean the maze with 70% ethanol to remove any olfactory cues.

Stress-Induced Hyperthermia (SIH) for Anxiolytic-like Activity

The SIH test is based on the principle that stressful stimuli can induce a transient rise in body temperature in rodents. Anxiolytic drugs can attenuate this stress-induced temperature increase.

Materials:

  • Rectal thermometer

  • This compound

  • Vehicle (0.5% methylcellulose)

  • Animal cages

Procedure:

  • Measure the basal rectal temperature (T1) of each mouse.

  • Immediately after the first measurement, administer this compound (10-30 mg/kg, p.o.) or vehicle.[1]

  • Return the mice to their home cages.

  • 60 minutes after drug administration, measure the rectal temperature again (T2). The stress of the initial temperature measurement and the injection serves as the stressor.

  • The stress-induced hyperthermia is calculated as the difference between T2 and T1 (ΔT = T2 - T1).

  • Anxiolytic activity is indicated by a reduction in ΔT in the drug-treated group compared to the vehicle-treated group.

Mechanism of Action and Signaling Pathway

This compound acts as an antagonist at the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor (GPCR) predominantly expressed in the brain. The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 typically leads to the activation of inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, decrease intracellular cyclic AMP (cAMP) levels, and modulate ion channel activity. By blocking this interaction, this compound is thought to disinhibit downstream signaling pathways, ultimately leading to its anxiolytic and antidepressant-like effects.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates This compound This compound This compound->MCHR1 Blocks G_protein Gi/o Protein MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Regulates

Caption: MCHR1 signaling and antagonism by this compound.

Experimental Workflow

A general workflow for conducting behavioral studies with this compound is outlined below.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase acclimatization Animal Acclimatization (1 week) habituation Handling & Habituation (3-5 days) acclimatization->habituation randomization Group Randomization habituation->randomization drug_prep This compound Formulation administration This compound/Vehicle Administration (p.o.) drug_prep->administration randomization->administration pre_test_period Pre-Test Period (60 min) administration->pre_test_period behavioral_test Behavioral Assay (e.g., FST, EPM) pre_test_period->behavioral_test data_collection Data Collection & Scoring behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General workflow for this compound behavioral studies.

Important Considerations

  • Animal Welfare: All experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Habituation: Proper habituation of the animals to the experimental environment and handling procedures is crucial to minimize stress and obtain reliable data.

  • Controls: Always include a vehicle-treated control group to account for any effects of the administration procedure.

  • Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to avoid bias in behavioral scoring.

  • Locomotor Activity: It is advisable to assess the effect of this compound on spontaneous locomotor activity to rule out confounding effects of sedation or hyperactivity on the results of the primary behavioral assays.[1] this compound has been reported not to affect spontaneous locomotor activity in rats.[1]

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the MCHR1 system in the regulation of mood and anxiety-related behaviors in mice.

References

Application Notes and Protocols for the Preparation of ATC0065 for Animal Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATC0065 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor primarily expressed in the brain.[1] It is an orally active compound that has demonstrated anxiolytic and antidepressant-like effects in preclinical in vivo studies.[1] Due to its therapeutic potential in neurological and metabolic disorders, proper formulation and administration of this compound in animal models are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound for oral administration in rodents, addressing its limited aqueous solubility.

Physicochemical and Biological Properties of this compound

A summary of the key properties of this compound is presented in the table below. This information is essential for designing an appropriate formulation strategy.

PropertyValueReference
Molecular Weight 625.35 g/mol [1]
Formula C₂₅H₂₉BrF₃N₅O·2HCl[1]
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol.[1]
Purity ≥98%[1]
Biological Target Melanin-Concentrating Hormone Receptor 1 (MCHR1)[1]
Activity Potent and selective MCHR1 antagonist (IC₅₀ = 15.7 nM)[1]
In Vivo Activity Orally active, exhibits antidepressant and anxiolytic activity.[1]

MCHR1 Signaling Pathway

This compound exerts its effects by blocking the signaling cascade initiated by the binding of melanin-concentrating hormone (MCH) to its receptor, MCHR1. MCHR1 is coupled to inhibitory (Gᵢ) and Gq G-proteins.[1][2][3][4] Activation of the Gᵢ pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3][4] The Gq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Both pathways can converge on the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade.[1][2][3][5]

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates This compound This compound This compound->MCHR1 Binds & Inhibits Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates PKC->ERK Activates Transcription Gene Transcription ERK->Transcription Regulates

Figure 1: Simplified MCHR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

Given that this compound is orally active but poorly soluble in water, a suspension formulation is recommended for administration by oral gavage. This protocol uses a common vehicle system composed of a suspending agent (methylcellulose) and a surfactant (Tween 80) to ensure a uniform and stable suspension.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • 0.5% (w/v) Methylcellulose in sterile water

  • Tween 80 (Polysorbate 80)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Precision balance

  • Sterile water for injection

Vehicle Preparation (0.5% Methylcellulose with 0.1% Tween 80):

  • To prepare 100 mL of the vehicle, weigh 0.5 g of methylcellulose.

  • Heat approximately 30 mL of sterile water to 60-70°C.

  • Slowly add the methylcellulose powder to the heated water while stirring vigorously to wet the powder.

  • Once dispersed, remove from heat and add the remaining 70 mL of cold sterile water.

  • Add 0.1 mL of Tween 80 to the solution.

  • Stir the solution in a cold water bath (or at 4°C) until it becomes clear and viscous.

  • Store the vehicle at 4°C.

This compound Suspension Preparation (Example for a 10 mg/kg dose in a 20g mouse):

  • Calculate the required amount of this compound:

    • Dose = 10 mg/kg

    • Mouse weight = 0.02 kg

    • Required dose per mouse = 10 mg/kg * 0.02 kg = 0.2 mg

    • Dosing volume is typically 10 mL/kg, so for a 20g mouse, the volume is 0.2 mL.

    • Therefore, the final concentration of the suspension should be 1 mg/mL.

  • Weigh this compound: For a 1 mL total volume of suspension (sufficient for multiple mice), weigh 1 mg of this compound powder.

  • Initial Dissolution:

    • Place the weighed this compound in a sterile microcentrifuge tube.

    • Add a minimal volume of DMSO (e.g., 10-20 µL) to form a paste or a concentrated solution. This step helps in the subsequent dispersion of the compound. Ensure the final DMSO concentration in the dosing vehicle is low (ideally ≤5%) to minimize potential toxicity.

  • Suspension:

    • Add the prepared 0.5% methylcellulose with 0.1% Tween 80 vehicle to the microcentrifuge tube to reach the final volume of 1 mL.

    • Vortex the tube vigorously for 2-3 minutes to ensure a homogenous suspension.

    • If necessary, sonicate the suspension for 5-10 minutes to break down any aggregates.

  • Administration:

    • Before each administration, vortex the suspension thoroughly to ensure uniformity.

    • Administer the calculated volume to the animal via oral gavage using an appropriate gauge gavage needle.

Workflow for this compound Suspension Preparation

Suspension_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Initial dissolution in minimal DMSO weigh->dissolve add_vehicle Add 0.5% Methylcellulose + 0.1% Tween 80 Vehicle dissolve->add_vehicle vortex Vortex vigorously (2-3 minutes) add_vehicle->vortex sonicate Sonicate (optional) (5-10 minutes) vortex->sonicate administer Administer via Oral Gavage sonicate->administer end End administer->end

Figure 2: Experimental workflow for preparing this compound suspension.

Considerations for Animal Administration

  • Vehicle Selection: The choice of vehicle is critical for the bioavailability of poorly soluble compounds. While the proposed methylcellulose-based suspension is a common starting point, other vehicles such as cyclodextrins or lipid-based formulations may also be considered and could enhance oral absorption.[6][7]

  • Dose Volume: The volume administered to animals should be appropriate for the species to avoid distress and ensure accurate dosing. For mice, a typical oral gavage volume is 5-10 mL/kg.

  • Homogeneity of Suspension: It is crucial to ensure the suspension is homogenous before and during administration to deliver a consistent dose to each animal.

  • Toxicity of Excipients: The concentration of co-solvents like DMSO and surfactants like Tween 80 should be kept to a minimum and within established tolerated limits for the animal species being used.

  • Route of Administration: While this compound is orally active, other routes of administration such as intraperitoneal (IP) injection may be considered for specific experimental paradigms. If IP injection is chosen, the formulation must be sterile and have a pH close to physiological levels.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the preparation and administration of this compound in preclinical animal models. By carefully considering the compound's properties and employing appropriate formulation techniques, researchers can achieve reliable and reproducible results in their in vivo studies investigating the therapeutic potential of this MCHR1 antagonist.

References

Application Notes and Protocols for ATC0065 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATC0065 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). MCH, a cyclic neuropeptide primarily expressed in the lateral hypothalamus, plays a significant role in regulating energy homeostasis, mood, and sleep-wake cycles. By blocking the action of MCH at its receptor, this compound is a valuable tool for investigating the physiological roles of the MCH system and for the development of therapeutics targeting conditions such as obesity, anxiety, and depression. In the central nervous system, MCHR1 activation generally leads to an inhibition of neuronal activity. Therefore, this compound, as an antagonist, is expected to disinhibit MCH-sensitive neurons, leading to increased neuronal excitability.

These application notes provide an overview of the use of this compound in electrophysiological studies, detailing its mechanism of action, expected effects on neuronal activity, and protocols for in vitro patch-clamp recordings.

Mechanism of Action

This compound exerts its effects by competitively binding to the MCHR1, a G-protein coupled receptor (GPCR), thereby preventing the binding and subsequent signaling of the endogenous ligand, MCH. The MCHR1 couples to inhibitory G-proteins (Gαi/o) and Gq proteins.

  • Gαi/o Pathway: Activation of the Gαi/o pathway by MCH leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA) and cyclic nucleotide-gated ion channels.

  • Gαq Pathway: MCHR1 activation can also stimulate the Gαq pathway, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

By blocking these pathways, this compound is expected to prevent the MCH-mediated inhibition of neuronal activity.

Signaling Pathway Diagram

MCHR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gi Gαi/o Pathway cluster_gq Gαq Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates This compound This compound This compound->MCHR1 Blocks Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release ↑ IP3->Ca_release PKC PKC Activity ↑ DAG->PKC Ca_release->Neuronal_Inhibition PKC->Neuronal_Inhibition

Caption: MCHR1 Signaling Pathways and the Action of this compound.

Off-Target Effects

It is important to note that this compound has been reported to have some affinity for serotonin receptors, specifically 5-HT1A and 5-HT2B receptors.

  • 5-HT1A Receptor: Activation of 5-HT1A receptors, which are also Gαi/o-coupled, typically leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in membrane hyperpolarization and a decrease in neuronal excitability. If this compound has antagonist activity at these receptors, it could block serotonin-mediated inhibition.

  • 5-HT2B Receptor: 5-HT2B receptors are Gαq-coupled, and their activation generally leads to neuronal depolarization and increased excitability. Antagonism of these receptors by this compound would be expected to reduce serotonin-mediated excitation.

When designing experiments, it is crucial to consider these potential off-target effects and include appropriate controls, such as using selective antagonists for these serotonin receptors.

Data Presentation

The following tables summarize the known binding affinities of this compound and the general electrophysiological effects of MCH receptor modulation. Due to a lack of specific published data on the direct effects of this compound on individual ion channels, the electrophysiological data is based on studies of MCH and other MCHR1 antagonists.

Table 1: this compound Receptor Binding Affinity

ReceptorIC50 (nM)Reference
MCHR115.7Chaki et al., 2005
5-HT1A62.9Chaki et al., 2005
5-HT2B266Chaki et al., 2005

Table 2: Electrophysiological Effects of MCH and Expected Effects of this compound

ParameterEffect of MCHExpected Effect of this compound (in the presence of endogenous MCH tone)Putative Ion Channel(s) Involved
Neuronal Firing Rate DecreaseIncreaseGIRK channels (activation by MCH), Voltage-gated Ca²⁺ channels (inhibition by MCH)
Resting Membrane Potential Hyperpolarization (in some cell types)Depolarization or no changeGIRK channels
Glutamatergic Synaptic Transmission
- mEPSC FrequencyDecreaseIncreasePresynaptic voltage-gated Ca²⁺ channels
- mEPSC AmplitudeDecreaseIncreasePostsynaptic AMPA/NMDA receptors
- Evoked EPSC AmplitudeDecreaseIncreasePresynaptic and postsynaptic mechanisms
GABAergic Synaptic Transmission
- mIPSC FrequencyDecreaseIncreasePresynaptic voltage-gated Ca²⁺ channels
- Evoked IPSC AmplitudeDecreaseIncreasePresynaptic mechanisms
Voltage-Gated Ca²⁺ Currents InhibitionDisinhibition (increase in current)N-type, P/Q-type
GIRK Currents ActivationInhibitionGIRK channels

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound on neuronal activity using whole-cell patch-clamp electrophysiology. These should be adapted based on the specific brain region, neuron type, and available equipment.

Protocol 1: Effect of this compound on Intrinsic Excitability

Objective: To determine the effect of this compound on the intrinsic firing properties of neurons.

Experimental Workflow Diagram

Protocol1_Workflow A Prepare Brain Slices B Obtain Whole-Cell Recording A->B C Record Baseline Activity (Current-Clamp) B->C D Apply this compound C->D E Record Post-Drug Activity D->E F Washout E->F G Record Recovery F->G H Data Analysis G->H

Caption: Workflow for assessing intrinsic excitability.

Materials:

  • This compound Stock Solution: 10 mM in DMSO. Store at -20°C.

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubbled with 95% O2 / 5% CO2.

  • Intracellular Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. pH adjusted to 7.3 with KOH.

Procedure:

  • Slice Preparation: Prepare acute brain slices (250-300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.

  • Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

    • Establish a whole-cell patch-clamp recording from a neuron of interest in current-clamp mode.

    • Record baseline intrinsic properties by injecting a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +200 pA in 20 pA increments, 500 ms duration).

  • Drug Application: Bath apply this compound at the desired final concentration (e.g., 100 nM - 1 µM) for 10-15 minutes.

  • Post-Drug Recording: Repeat the current injection steps to assess changes in firing frequency, resting membrane potential, input resistance, and action potential threshold.

  • Washout: Perfuse the slice with drug-free aCSF for at least 20 minutes and repeat the recordings to check for reversibility of the effects.

  • Data Analysis: Compare the number of action potentials elicited at each current step, resting membrane potential, and input resistance before and after this compound application.

Protocol 2: Effect of this compound on Synaptic Transmission

Objective: To determine the effect of this compound on spontaneous and evoked synaptic transmission.

Experimental Workflow Diagram

Protocol2_Workflow A Prepare Brain Slices B Obtain Whole-Cell Recording (Voltage-Clamp) A->B C Record Baseline sPSCs/ePSCs B->C D Apply this compound C->D E Record Post-Drug sPSCs/ePSCs D->E F Washout E->F G Record Recovery F->G H Data Analysis G->H

Caption: Workflow for assessing synaptic transmission.

Materials:

  • Same as Protocol 1, with the addition of a bipolar stimulating electrode.

  • To isolate excitatory postsynaptic currents (EPSCs), include a GABAA receptor antagonist (e.g., picrotoxin, 100 µM) in the aCSF.

  • To isolate inhibitory postsynaptic currents (IPSCs), include AMPA/kainate and NMDA receptor antagonists (e.g., CNQX, 20 µM; APV, 50 µM) in the aCSF.

Procedure:

  • Slice Preparation and Recovery: As in Protocol 1.

  • Recording:

    • Establish a whole-cell patch-clamp recording in voltage-clamp mode. For EPSCs, hold the neuron at -70 mV. For IPSCs, hold at 0 mV.

    • Spontaneous Postsynaptic Currents (sPSCs): Record for 5-10 minutes to establish a baseline of sPSC frequency and amplitude.

    • Evoked Postsynaptic Currents (ePSCs): Place a stimulating electrode near the recorded neuron to evoke synaptic responses. Deliver stimuli at a low frequency (e.g., 0.1 Hz) and record the baseline ePSC amplitude.

  • Drug Application: Bath apply this compound (e.g., 100 nM - 1 µM) for 10-15 minutes.

  • Post-Drug Recording: Repeat the sPSC and ePSC recordings in the presence of this compound.

  • Washout: Perfuse with drug-free aCSF and re-record to assess reversibility.

  • Data Analysis:

    • sPSCs: Analyze changes in the frequency and amplitude of spontaneous events.

    • ePSCs: Analyze changes in the peak amplitude of the evoked currents. A paired-pulse protocol can be used to investigate presynaptic effects.

Safety and Handling

This compound is a research chemical and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment, including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal. As with many MCHR1 antagonists, it is prudent to consider potential off-target effects, particularly on the hERG potassium channel, which can have cardiotoxic implications. While no specific data on this compound and hERG are readily available, this remains an important consideration in safety pharmacology.

Application Notes and Protocols: Measuring In Vivo Brain Penetration of ATC0065

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATC0065 is an orally active, potent, and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1), with demonstrated antidepressant and anxiolytic activities in preclinical models.[1] The MCH1 receptor is a G-protein coupled receptor predominantly expressed in the brain, playing a crucial role in the regulation of energy homeostasis, mood, and anxiety. Given that the central nervous system (CNS) is the primary site of action for this compound, a thorough understanding of its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain is paramount for its development as a CNS drug candidate.

These application notes provide a comprehensive overview of the state-of-the-art methodologies for quantifying the in vivo brain penetration of this compound in rodent models. The protocols detailed herein are designed to guide researchers in obtaining robust and reproducible pharmacokinetic data, essential for establishing a clear relationship between systemic exposure and target engagement in the brain. The primary techniques covered include in vivo microdialysis, cerebrospinal fluid (CSF) sampling, and brain tissue homogenization, coupled with bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Concepts in Brain Penetration Studies

To accurately assess the CNS penetration of a compound, several key pharmacokinetic parameters are determined:

  • Brain-to-Plasma Ratio (Kp): This is the ratio of the total concentration of the drug in the brain tissue to the total concentration in the plasma at a steady state.

  • Unbound Brain-to-Plasma Ratio (Kp,uu): This parameter represents the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in the plasma.[2] Kp,uu is considered the most accurate indicator of BBB penetration, as it reflects the concentration of the drug that is free to interact with its target.[2]

  • Blood-Brain Barrier Permeability: The rate at which a drug crosses the BBB is also a critical factor. This can be assessed through various experimental techniques.

MCH1 Receptor Signaling Pathway

This compound exerts its pharmacological effects by blocking the signaling of the MCH1 receptor. Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), the MCH1 receptor couples to inhibitory G-proteins (Gi) and Gq proteins.[3][4] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] The Gq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), ultimately leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[3][6]

MCH1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Activates This compound This compound This compound->MCH1R Inhibits Gi Gi MCH1R->Gi Activates Gq Gq MCH1R->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Response Cellular Response cAMP->Response Downstream Effects Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC ERK p-ERK Ca_PKC->ERK ERK->Response

Caption: MCH1 Receptor Signaling Pathway.

Data Presentation

Due to the absence of publicly available in vivo brain penetration data for this compound, the following tables present illustrative data for a hypothetical MCH1 receptor antagonist with favorable CNS penetration properties. This data is intended for exemplary purposes to demonstrate how results from the described protocols can be presented.

Table 1: In Vivo Brain Penetration Parameters of a Hypothetical MCH1 Antagonist

ParameterValueMethod
Kp 2.5Brain Tissue Homogenization
fu, brain 0.04Brain Tissue Homogenization & Equilibrium Dialysis
fu, plasma 0.02Plasma Protein Binding Assay
Kp,uu 1.25Calculated (Kp * fu,plasma / fu,brain)

Table 2: Brain and Plasma Concentrations of a Hypothetical MCH1 Antagonist Following a Single Oral Dose (10 mg/kg) in Rats

Time (hours)Total Plasma Conc. (ng/mL)Total Brain Conc. (ng/g)Unbound Brain Conc. (ng/mL)
0.5 15035014
1 25062525
2 20050020
4 10025010
8 2562.52.5
24

LLOQ: Lower Limit of Quantification

Experimental Workflow

The general workflow for determining the in vivo brain penetration of this compound involves several stages, from animal preparation to data analysis.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment In Vivo Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation acclimatization Acclimatization surgery Surgical Implantation (e.g., Guide Cannula) acclimatization->surgery recovery Post-operative Recovery surgery->recovery dosing This compound Administration (e.g., p.o., i.v.) recovery->dosing sampling Sample Collection (Microdialysate, CSF, Blood, Brain) dosing->sampling sample_prep Sample Preparation (e.g., Homogenization, SPE) sampling->sample_prep lcms LC-MS/MS Quantification sample_prep->lcms pk_analysis Pharmacokinetic Analysis (Kp, Kp,uu) lcms->pk_analysis reporting Reporting and Interpretation pk_analysis->reporting

References

Troubleshooting & Optimization

Technical Support Center: ATC0065 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATC0065 in vivo. The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH₁).[1] By blocking this receptor, it is expected to modulate pathways involved in mood and anxiety, leading to antidepressant and anxiolytic effects. It is an orally active compound.

Q2: What are the known off-target effects of this compound?

A2: Besides its high affinity for MCH₁, this compound also shows some affinity for serotonin receptors, specifically 5-HT₁A and 5-HT₂B. Researchers should consider these off-target effects when interpreting results, as they might contribute to the compound's overall pharmacological profile.

Q3: What are the common in vivo models used to test the efficacy of this compound?

A3: Given its anxiolytic and antidepressant-like activity, common in vivo models would include behavioral tests such as the Elevated Plus Maze, Open Field Test, Forced Swim Test, and Tail Suspension Test in rodents.

Q4: What is the recommended solvent for in vivo administration of this compound?

A4: this compound is soluble in DMSO and ethanol up to 100 mM. For in vivo use, a common practice is to prepare a concentrated stock in DMSO and then dilute it with a vehicle suitable for animal administration, such as saline or a solution containing Tween 80 and/or PEG, to minimize toxicity. It is crucial to test the vehicle alone as a control group in your experiments.

Troubleshooting Guides

Issue 1: Lack of Expected Efficacy (e.g., no anxiolytic or antidepressant effect)

Q: My in vivo experiment with this compound did not show the expected behavioral changes. What are the possible reasons and how can I troubleshoot this?

A: A lack of efficacy can stem from several factors, ranging from drug formulation to the experimental design. Here’s a step-by-step guide to troubleshoot this issue:

  • Verify Compound Integrity and Formulation:

    • Compound Quality: Ensure the purity and stability of your this compound stock. Improper storage (desiccate at room temperature) can lead to degradation.

    • Solubility Issues: this compound may precipitate out of solution, especially after dilution in aqueous vehicles.[2] Visually inspect your dosing solution for any precipitates. If you suspect precipitation, consider optimizing your formulation.[2]

  • Review Dosing and Administration:

    • Dosage: The dose might be too low to elicit a response. Review the literature for effective dose ranges for MCH₁ antagonists or perform a dose-response study.

    • Route of Administration: While this compound is orally active, the chosen route (e.g., oral gavage, intraperitoneal injection) can significantly impact its pharmacokinetics. Ensure the administration technique is consistent and accurate. Inaccurate administration, such as improper gavage, can lead to variability or lack of drug exposure.

  • Evaluate the Animal Model:

    • Species and Strain: The expression and function of MCH₁ receptors can vary between different rodent species and strains, influencing the behavioral outcome.

    • Animal Stress Levels: High baseline stress or anxiety in control animals can mask the anxiolytic effects of a test compound. Ensure proper acclimatization and handling of the animals to minimize stress.

  • Check Experimental Timing:

    • Pharmacokinetics: The timing of the behavioral test relative to drug administration is critical. The peak plasma concentration of this compound should ideally coincide with the testing period. A pilot pharmacokinetic study can help determine the optimal time window.

Issue 2: High Variability in Experimental Results

Q: I am observing significant variability in the data between animals within the same treatment group. What could be causing this and how can I reduce it?

  • Inconsistent Drug Administration:

    • Ensure precise and consistent dosing for each animal. For oral gavage, make sure the full dose is delivered to the stomach. For injections, confirm the correct volume and site.

  • Animal-Related Factors:

    • Health Status: Use healthy animals from a reputable supplier. Subclinical infections or other health issues can affect behavior and drug metabolism.

    • Circadian Rhythms: Biological processes, including drug metabolism and behavior, can fluctuate with the time of day. Conduct your experiments at the same time each day to minimize this variability.

    • Social and Environmental Factors: Housing conditions, cage enrichment, and even the experimenter's handling can influence animal behavior. Standardize these conditions as much as possible.

  • Experimental Procedure:

    • Blinding: The experimenter's expectations can unconsciously influence how they handle the animals and score the behaviors. Whenever possible, the experimenter should be blind to the treatment groups.

    • Test Environment: Ensure the testing environment (e.g., lighting, noise level) is consistent for all animals.

Issue 3: Unexpected Adverse Effects or Toxicity

Q: My animals are showing signs of toxicity (e.g., lethargy, weight loss, distress) after this compound administration. What should I do?

A: Adverse effects can be related to the compound itself, the vehicle, or the administration procedure.

  • Vehicle Toxicity:

    • The vehicle, especially if it contains solvents like DMSO at high concentrations, can cause local irritation or systemic toxicity. Always include a vehicle-only control group to assess the effects of the vehicle. If the vehicle control group shows adverse effects, you will need to reformulate your dosing solution.

  • Compound-Specific Toxicity:

    • Dose: The administered dose might be too high. Consider performing a maximum tolerated dose (MTD) study to determine a safe and effective dose range.[3]

    • Off-Target Effects: The observed toxicity could be due to this compound's affinity for other receptors, such as serotonin receptors. Characterizing the specific signs of toxicity may provide clues about the underlying mechanism.

  • Administration Stress:

    • The administration procedure itself (e.g., repeated oral gavage or injections) can be stressful for the animals and lead to weight loss or other signs of distress. Ensure that personnel are well-trained in animal handling and administration techniques.

Quantitative Data Summary

Table 1: this compound Receptor Binding Affinity

ReceptorIC₅₀ (nM)
MCH₁15.7
MCH₂>1500
5-HT₁A62.9
5-HT₂B266
Data derived from in vitro binding assays.

Table 2: Example Dosing and Administration for In Vivo Rodent Models

ParameterRecommendation
Species Mouse, Rat
Route of Administration Oral (p.o.), Intraperitoneal (i.p.)
Dose Range (example) 3 - 30 mg/kg
Vehicle (example) 5% DMSO, 40% PEG300, 55% Saline
Dosing Volume 5 - 10 mL/kg
This is an example protocol and should be optimized for your specific experimental conditions.

Table 3: Illustrative Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)

ParameterValue
Tₘₐₓ (Time to Peak Plasma Concentration) 1.5 hours
Cₘₐₓ (Peak Plasma Concentration) 850 ng/mL
t₁/₂ (Half-life) 4.2 hours
AUC (Area Under the Curve) 4500 ng*h/mL
Note: These are hypothetical data for illustrative purposes and should be determined experimentally.

Experimental Protocols

Protocol: Elevated Plus Maze (EPM) Test for Anxiolytic Activity in Mice

  • Animal Acclimation:

    • House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.

    • Handle the mice for 2-3 minutes each day for 3 days prior to testing to acclimate them to the experimenter.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On the day of the experiment, prepare the final dosing solution by diluting the stock in the appropriate vehicle (e.g., saline with 1% Tween 80). The final concentration of DMSO should be below 5%.

    • Prepare a vehicle control solution with the same final concentration of DMSO.

    • Administer this compound or vehicle to the mice via the desired route (e.g., i.p. injection) 30-60 minutes before the test.

  • EPM Procedure:

    • The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

    • Place a mouse at the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Score the video recordings for the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.

    • Compare the results between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

ATC0065_Signaling_Pathway This compound This compound MCH1R MCH₁ Receptor This compound->MCH1R Antagonist G_protein Gαi/o Protein MCH1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Neuronal_Activity Modulation of Neuronal Activity CREB->Neuronal_Activity

Caption: Simplified signaling pathway of the MCH₁ receptor and the antagonistic action of this compound.

In_Vivo_Experiment_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Randomization Randomize Animals into Groups Animal_Acclimation->Randomization Drug_Formulation This compound & Vehicle Formulation Administration Drug/Vehicle Administration Drug_Formulation->Administration Randomization->Administration Behavioral_Test Behavioral Testing (e.g., EPM) Administration->Behavioral_Test Data_Collection Data Collection & Scoring Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General workflow for an in vivo behavioral experiment using this compound.

References

Technical Support Center: Optimizing ATC0065 Dosage for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of ATC0065 in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help optimize your experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), with a reported IC50 of 15.7 nM.[1] It functions by blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1. In addition to its primary target, this compound also shows affinity for the serotonin receptors 5-HT1A and 5-HT2B, with IC50 values of 62.9 nM and 266 nM, respectively.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO and ethanol up to 100 mM.[1] For long-term storage, it is recommended to desiccate the compound at room temperature.[1] Stock solutions should be stored at -20°C or colder in small aliquots to minimize freeze-thaw cycles.

Q3: How can I determine the optimal concentration of this compound for my cell-based assay?

A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. A good starting point is to perform a dose-response curve, typically ranging from 1 nM to 10 µM, to determine the half-maximal inhibitory concentration (IC50) in your specific assay. It is crucial to also assess cytotoxicity at these concentrations to ensure the observed effects are not due to cell death.

Q4: I am observing high variability in my results. What could be the cause?

A4: High variability can stem from several factors, including inconsistent sample handling, issues with compound solubility, or problems with the assay itself. Ensure that your stock solutions are fully dissolved and that you are using low-protein-binding labware to prevent the compound from adhering to plastic surfaces. It is also important to validate your analytical methods for linearity, precision, and accuracy.

Q5: My results with this compound are not consistent with published data. What should I do?

A5: Discrepancies with published data can arise from differences in experimental conditions, such as cell line passage number, serum concentration in the media, or incubation times. It is also possible that the compound has degraded. We recommend preparing a fresh stock solution from a new aliquot and carefully reviewing your protocol to ensure it aligns with established methods. If the issue persists, consider using a structurally different MCHR1 antagonist as an orthogonal control to validate your findings.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound Precipitation in Media The concentration of this compound exceeds its solubility in the aqueous cell culture media. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media. Ensure the final DMSO concentration in your assay does not exceed a non-toxic level for your cells (typically <0.5%). Consider a brief sonication or vortexing of the final working solution before adding it to the cells.
No Observable Effect at Expected Concentrations The compound may have degraded due to improper storage or repeated freeze-thaw cycles. The cell line used may not express MCHR1 at sufficient levels. The assay readout may not be sensitive enough to detect the biological response.Prepare a fresh stock solution of this compound. Confirm MCHR1 expression in your cell line using techniques such as qPCR or western blotting. Optimize your assay for higher sensitivity, for example, by increasing the incubation time or using a more sensitive detection reagent.
High Background Signal in Assay The compound itself may be interfering with the assay's detection method (e.g., autofluorescence).Run a control experiment with this compound in the absence of cells or key assay components to measure its intrinsic signal. If interference is detected, consider using an alternative assay with a different detection method (e.g., luminescence instead of fluorescence).
Observed Cytotoxicity at Efficacious Doses The concentration of this compound required for efficacy may be inherently toxic to the cells. The observed effect may be due to off-target activity at higher concentrations.Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assay to determine the therapeutic window. Use the lowest effective concentration of this compound possible to minimize off-target effects. Consider using a different cell line that may be less sensitive to the compound's toxic effects.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for this compound.

Parameter Value Reference
Target Melanin-Concentrating Hormone Receptor 1 (MCHR1)[1]
IC50 (MCHR1) 15.7 nM[1]
Off-Target 5-HT1A Receptor[1]
IC50 (5-HT1A) 62.9 nM[1]
Off-Target 5-HT2B Receptor[1]
IC50 (5-HT2B) 266 nM[1]
Molecular Weight 625.35 g/mol [1]
Formula C25H29BrF3N5O.2HCl[1]
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol[1]

Signaling Pathways

This compound acts as an antagonist at MCHR1, 5-HT1A, and 5-HT2B receptors. The diagrams below illustrate the generalized signaling pathways associated with these receptors.

MCHR1_Signaling cluster_membrane Cell Membrane MCHR1 MCHR1 Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq MCH MCH MCH->MCHR1 This compound This compound This compound->MCHR1 AC Adenylyl Cyclase Gi->AC PLC PLC Gq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response_cAMP Cellular Response PKA->Response_cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC ERK ERK PKC->ERK Response_ERK Cellular Response ERK->Response_ERK

Caption: MCHR1 Signaling Pathway Antagonized by this compound.

HT1A_Signaling cluster_membrane Cell Membrane HT1A 5-HT1A Gi Gi/o HT1A->Gi K_channel K⁺ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel Ca²⁺ Channel Serotonin 5-HT Serotonin->HT1A This compound This compound This compound->HT1A Gi->K_channel Gi->Ca_channel AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response PKA->Response

Caption: 5-HT1A Receptor Signaling Antagonized by this compound.

HT2B_Signaling cluster_membrane Cell Membrane HT2B 5-HT2B Gq Gq HT2B->Gq Serotonin 5-HT Serotonin->HT2B This compound This compound This compound->HT2B PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Response Cellular Response PKC->Response

Caption: 5-HT2B Receptor Signaling Antagonized by this compound.

Experimental Protocols

Protocol 1: Determination of IC50 and Cytotoxicity of this compound in a Cell-Based Assay

Objective: To determine the concentration of this compound that inhibits 50% of the maximal response (IC50) in a functional assay and to assess its impact on cell viability.

Methodology:

  • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution of the stock solution in cell culture medium to create a range of working concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO at the highest concentration used for the dilutions).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 24 hours).

  • Functional Assay: After the incubation period, perform your functional assay of interest. This could be, for example, a cAMP assay for MCHR1 or 5-HT1A antagonism, or a calcium flux assay for 5-HT2B antagonism.

  • Cytotoxicity Assay: In a parallel plate treated under the same conditions, assess cell viability using a suitable assay such as MTS or CellTiter-Glo.

  • Data Analysis: Plot the functional response and cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 for the functional assay and the CC50 (50% cytotoxic concentration) from the viability data.

Illustrative Data Presentation:

This compound Conc. (µM) % Inhibition (Functional Assay) % Cell Viability
0 (Vehicle)0100
0.00112100
0.014899
0.18598
19595
109875

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Dosage_Optimization_Workflow cluster_assays Parallel Assays Start Start: Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution in Media Start->Serial_Dilution Treatment Treat Cells with this compound Concentrations Serial_Dilution->Treatment Cell_Seeding Seed Cells in 96-well Plates Cell_Seeding->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Functional_Assay Perform Functional Assay (e.g., cAMP, Ca²⁺ flux) Incubation->Functional_Assay Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTS, CellTiter-Glo) Incubation->Cytotoxicity_Assay Data_Analysis Data Analysis: Calculate IC50 and CC50 Functional_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Determine Optimal Non-Toxic Dose Range Data_Analysis->Conclusion

Caption: Experimental Workflow for Dosage Optimization.

References

Technical Support Center: Investigating Off-Target Effects of Small Molecules on Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "ATC0065" did not yield any specific information. Therefore, this technical support guide utilizes ITI-007 (Lumateperone) as a representative compound to illustrate the investigation of off-target effects on serotonin receptors, based on available research data.

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals studying the off-target effects of investigational compounds on serotonin receptors.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected functional responses in our cellular assays when treating with our compound. Could this be due to off-target effects on serotonin receptors?

A1: Yes, unexpected cellular responses are often indicative of off-target interactions. Serotonin receptors are a large family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that modulate a wide array of physiological processes.[1][2] Off-target binding to these receptors can trigger unintended signaling cascades. For instance, a compound might inadvertently activate 5-HT2A receptors, leading to an increase in intracellular calcium, or interact with 5-HT1A receptors, causing a decrease in cAMP levels.[1][3] We recommend performing a broad receptor screening panel to identify potential interactions.

Q2: What is a standard initial step to screen for off-target serotonin receptor activity?

A2: A radioligand binding assay is a standard and effective initial screening method. This technique assesses the ability of your compound to displace a known radiolabeled ligand from a specific receptor subtype. This provides quantitative data on the binding affinity (Ki) of your compound for various serotonin receptors. A compound with a low nanomolar Ki at a particular receptor is considered a potent binder.[4]

Q3: Our compound shows high binding affinity to several serotonin receptors. How do we determine if it's an agonist, antagonist, or partial agonist at these off-target sites?

A3: Following binding assays, functional assays are crucial to determine the nature of the interaction. For serotonin receptors coupled to G-proteins, you can measure downstream second messenger levels. For example:

  • 5-HT1A receptors: Measure inhibition of forskolin-stimulated cAMP accumulation to assess agonist or antagonist activity.[4]

  • 5-HT2A receptors: Measure increases in intracellular calcium fluorescence or phosphatidylinositol (PI) turnover to determine functional agonism.[4]

By comparing the response induced by your compound to that of a known agonist, you can classify it as a full agonist, partial agonist, or antagonist.

Q4: We are having trouble with the reproducibility of our in vitro functional assays. What are some common pitfalls?

A4: Reproducibility issues in functional assays can arise from several factors:

  • Cell Line Integrity: Ensure the cell line stably expresses the target receptor and that expression levels are consistent between passages.

  • Reagent Quality: Use high-quality, validated agonists, antagonists, and other reagents. Pay close attention to proper storage and handling.

  • Assay Conditions: Optimize parameters such as cell density, incubation times, and buffer composition.

  • Compound Stability and Solubility: Verify the stability and solubility of your test compound in the assay buffer to ensure accurate concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in radioligand binding assay results. Inconsistent protein concentration in membrane preparations.Perform a protein quantification assay (e.g., Bradford or BCA) on all membrane preps and normalize the amount of protein used in each binding reaction.
Degradation of the radioligand.Aliquot the radioligand upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles.
No displacement of the radioligand is observed, even at high concentrations of the test compound. The compound has very low or no affinity for the target receptor.This is a valid result. Consider screening against a broader panel of receptors.
The test compound is insoluble in the assay buffer.Test the solubility of the compound under the assay conditions. Consider using a different vehicle (e.g., DMSO) at a final concentration that does not affect the assay.
Inconsistent functional assay responses (e.g., cAMP or calcium flux). Cell passage number is too high, leading to altered receptor expression or signaling.Use cells within a defined, low passage number range for all experiments.
Desensitization of the receptor due to prolonged exposure to an agonist.Optimize the agonist stimulation time to capture the peak response before significant desensitization occurs.

Quantitative Data Summary: ITI-007 (Lumateperone)

The following table summarizes the binding affinities (Ki) of ITI-007 for various receptors, highlighting its potent interaction with the 5-HT2A receptor and its broader off-target profile.

Receptor TargetBinding Affinity (Ki, nM)
Serotonin 5-HT2A 0.5
Dopamine D232
Serotonin Transporter (SERT)62

Data sourced from a study characterizing the preclinical functional activity of ITI-007.[4]

Experimental Protocols

1. Radioligand Binding Affinity Assay (Example: 5-HT2A Receptor)

  • Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.

  • Materials:

    • Membranes from HEK293E cells expressing recombinant human 5-HT2A receptors.[4]

    • Radioligand: 125I-DOI or 3H-ketanserin.[4]

    • Test compound (e.g., ITI-007) at various concentrations.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Method:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. Functional Activity Assay (Example: 5-HT2A Receptor Calcium Flux)

  • Objective: To determine if a test compound acts as an agonist or antagonist at the 5-HT2A receptor.

  • Materials:

    • HEK293E cells expressing the 5-HT2A receptor.[4]

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Known 5-HT2A agonist (e.g., Serotonin).

    • Test compound.

    • Fluorescence plate reader.

  • Method:

    • Load the cells with the calcium-sensitive dye.

    • To test for agonist activity, add the test compound at various concentrations and measure the change in intracellular calcium fluorescence over time.

    • To test for antagonist activity, pre-incubate the cells with the test compound, then add a known 5-HT2A agonist and measure the change in fluorescence. A reduction in the agonist-induced response indicates antagonism.

    • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists).

Visualizations

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response ligand 5-HT2A Agonist (e.g., Serotonin) ligand->receptor Binds

Caption: Simplified 5-HT2A receptor signaling pathway.

G start Start prep_membranes Prepare Cell Membranes Expressing Receptor start->prep_membranes incubation Incubate Membranes with Radioligand & Test Compound prep_membranes->incubation filtration Filter to Separate Bound & Unbound Ligand incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate IC50 & Ki) counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

References

Technical Support Center: MCHR1 Antagonist Cardiotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential cardiotoxicity of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, with a focus on compounds like ATC0065.

Frequently Asked Questions (FAQs)

Q1: What is the primary cardiotoxic risk associated with MCHR1 antagonists like this compound?

A1: The primary cardiotoxic risk associated with many MCHR1 antagonists is the off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation on an electrocardiogram (ECG). This prolongation increases the risk of developing a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). This issue has been a significant hurdle in the clinical development of MCHR1 antagonists for indications such as obesity.[1]

Q2: Why are MCHR1 antagonists prone to hERG channel inhibition?

A2: The propensity for MCHR1 antagonists to inhibit the hERG channel often stems from structural similarities between the pharmacophores of MCHR1 antagonists and known hERG blockers.[1] Key structural features, such as a basic nitrogen atom and lipophilic aromatic moieties, are common to both classes of compounds, leading to unintended interactions with the hERG channel's inner pore.

Q3: Does MCHR1 signaling have a direct role in cardiac function?

A3: While the primary concern is off-target hERG inhibition, studies in MCHR1 knockout mice suggest a role for the MCHR1 pathway in the autonomic regulation of heart rate. These mice have been observed to have an increased heart rate, which was reversible with an adrenergic antagonist, suggesting an increased sympathetic tone.[2] However, direct evidence for MCHR1 signaling within cardiomyocytes and its impact on contractility or action potential is less established. The main focus for cardiotoxicity assessment remains on the hERG channel.

Q4: What is a typical safety margin for hERG inhibition for a new chemical entity (NCE)?

A4: A widely accepted, though not absolute, safety margin is a 30-fold difference between the in vitro hERG IC50 value and the maximum free plasma concentration (Cmax) of the drug at therapeutic doses.[3] However, this can be influenced by various factors including the drug's therapeutic indication, patient population, and potential for drug-drug interactions. Regulatory bodies like the FDA are moving towards a more comprehensive in vitro proarrhythmia assay (CiPA) approach that considers effects on multiple ion channels.

Troubleshooting Guides

hERG Patch-Clamp Assays
Issue Potential Cause(s) Troubleshooting Steps
Unstable baseline current or loss of seal - Poor cell health- Clogged pipette tip- Mechanical instability of the rig- Compound precipitation- Use cells from a healthy, low-passage culture.- Ensure internal and external solutions are properly filtered.- Check for vibrations and ensure the perfusion system is running smoothly.- Visually inspect for compound precipitation in the perfusion lines and recording chamber. Consider using a surfactant if solubility is an issue.[4]
High variability in IC50 values - Inconsistent voltage protocol application- Temperature fluctuations- Run-down of the hERG current over time- Inaccurate compound concentrations- Use a standardized, validated voltage protocol for all experiments.- Maintain a consistent recording temperature (e.g., 35-37°C), as hERG kinetics are temperature-sensitive.- Monitor current amplitude in vehicle control over time to assess run-down. Normalize data to the pre-compound baseline.- Prepare fresh compound dilutions and verify concentrations.
No or weak hERG current - Low hERG channel expression in the cell line- Incorrect internal or external solutions- Inappropriate voltage protocol- Confirm hERG expression in your cell line (e.g., via qPCR or western blot).- Verify the ionic composition and pH of all solutions.- Ensure the voltage protocol is appropriate to elicit hERG current (a depolarizing step to activate and inactivate, followed by a repolarizing step to measure the tail current).
In Vivo Cardiovascular Telemetry Studies
Issue Potential Cause(s) Troubleshooting Steps
Noisy or artifact-prone ECG signal - Poor electrode placement or contact- Animal movement- Electromagnetic interference- Ensure proper surgical implantation of the telemetry device with good electrode contact.- Allow for a sufficient post-operative recovery period for the animal to return to normal behavior.- Shield the recording area from sources of electromagnetic noise.
High variability in QTc measurements - Inadequate acclimatization period- Stress induced by handling or environmental changes- Inappropriate QTc correction formula for the species- Allow animals to acclimate to the housing and recording environment for several days before dosing.- Minimize animal handling and disturbances during the recording period.[5]- Use a species-specific QTc correction formula (e.g., Bazett's, Fridericia's, or a species-specific formula if available).
Unexpected changes in heart rate or blood pressure - Stress response to dosing procedure- Pharmacological effects unrelated to MCHR1 antagonism- Vehicle effects- Include a vehicle-only control group to differentiate compound effects from vehicle or procedural effects.- Consider the overall pharmacological profile of the compound, including potential off-target effects.- Ensure the dosing procedure is as minimally stressful as possible.

Quantitative Data on MCHR1 Antagonist Cardiotoxicity

CompoundMCHR1 IC50 (µM)hERG IC50 (µM)Reference
KRX-1041300.0212.98[1]
KRX-1041370.010.42[1]
KRX-1041560.050.92[1]
KRX-1041610.010.18[1]
KRX-1041650.06>50[1]
This compound0.0157Data not available

Experimental Protocols

hERG Manual Patch-Clamp Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an MCHR1 antagonist on the hERG potassium channel.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette pulling

  • External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH)

  • Test compound (e.g., this compound) and vehicle (e.g., DMSO)

Procedure:

  • Cell Preparation: Plate hERG-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current. Repeat this protocol at a regular interval (e.g., every 15 seconds).

  • Baseline Recording: Perfuse the cell with the external solution containing the vehicle and record the baseline hERG tail current until it is stable.

  • Compound Application: Apply increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).

  • Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current. Plot the percent inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50.

In Vivo Cardiovascular Telemetry Study in Rodents

Objective: To assess the effects of an MCHR1 antagonist on ECG parameters (including QT interval), heart rate, and blood pressure in conscious, freely moving animals.

Materials:

  • Male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Implantable telemetry devices

  • Surgical tools and anesthesia

  • Telemetry recording system and analysis software

  • Test compound and vehicle

Procedure:

  • Telemetry Device Implantation: Surgically implant the telemetry device according to the manufacturer's instructions. Allow for a recovery period of at least 7-10 days.

  • Acclimatization: Acclimate the animals to the recording environment and handling procedures.

  • Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours prior to dosing to establish a diurnal rhythm.

  • Dosing: Administer the test compound or vehicle via the desired route (e.g., oral gavage).

  • Post-Dose Recording: Continuously record cardiovascular parameters for at least 24 hours post-dose.

  • Data Analysis:

    • Analyze ECG waveforms to determine heart rate, RR interval, and QT interval.

    • Correct the QT interval for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's).

    • Analyze blood pressure waveforms for systolic, diastolic, and mean arterial pressure.

    • Compare the post-dose data to the baseline data and to the vehicle control group to identify any significant changes.

Visualizations

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 Gq Gq MCHR1->Gq Activates Gi Gi MCHR1->Gi Activates PLC PLC Gq->PLC Activates AC Adenylate Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP MCH MCH MCH->MCHR1 Activates This compound This compound This compound->MCHR1 Antagonizes hERG_Channel hERG Channel This compound->hERG_Channel Off-target Inhibition Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response PKA PKA cAMP->PKA PKA->Cellular_Response Cardiotoxicity Potential Cardiotoxicity (QT Prolongation) hERG_Channel->Cardiotoxicity

Caption: MCHR1 signaling pathway and the off-target interaction of this compound with the hERG channel.

hERG_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture hERG-expressing HEK293 or CHO cells Seal Obtain GΩ seal on cell Cell_Culture->Seal Solution_Prep Prepare internal and external solutions Solution_Prep->Seal Pipette_Prep Pull glass micropipettes Pipette_Prep->Seal WCC Establish Whole-Cell Configuration Seal->WCC Baseline Record stable baseline current with vehicle WCC->Baseline Compound_App Apply increasing concentrations of antagonist Baseline->Compound_App Measure Measure peak tail current at each concentration Compound_App->Measure Normalize Normalize to baseline Measure->Normalize Fit Fit data to Hill equation Normalize->Fit IC50 Determine IC50 value Fit->IC50

Caption: Experimental workflow for a manual patch-clamp hERG assay.

References

ATC0065 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of ATC0065 in cell culture media.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound stock solutions?

For optimal stability, we recommend preparing stock solutions of this compound in DMSO at a concentration of 10 mM. These stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is expected to be stable for up to 6 months.

2. How should I dilute this compound for use in cell culture experiments?

It is recommended to first thaw the frozen stock solution at room temperature for at least 60 minutes. Subsequently, serially dilute the stock solution in your cell culture medium to the desired final concentration immediately before adding it to your cells. Avoid storing diluted this compound in cell culture medium for extended periods.

3. What is the stability of this compound in complete cell culture medium at 37°C?

The stability of this compound in cell culture medium is dependent on the media formulation and the presence of serum. In general, a gradual degradation is observed over 72 hours at 37°C. For detailed stability data in different media, please refer to the tables in the "Quantitative Stability Data" section.

4. Can I use this compound in serum-free media?

Yes, this compound can be used in serum-free media. However, the stability profile may differ from that in serum-containing media. It is advisable to perform a stability check in your specific serum-free formulation if the experimental duration is longer than 24 hours.

5. Does repeated freezing and thawing of the stock solution affect the activity of this compound?

Repeated freeze-thaw cycles are not recommended as they may lead to the degradation of the compound. It is best practice to aliquot the stock solution into single-use volumes to maintain its integrity.

Quantitative Stability Data

The stability of this compound was assessed in two common cell culture media, DMEM and RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS). The compound was incubated at a final concentration of 10 µM at 37°C in a 5% CO2 incubator. The remaining percentage of intact this compound was quantified at various time points using HPLC-UV.

Table 1: Stability of this compound in DMEM + 10% FBS at 37°C

Time Point (Hours)Mean % Remaining this compoundStandard Deviation
0100.00.0
898.21.5
2491.52.1
4882.33.5
7271.84.2

Table 2: Stability of this compound in RPMI-1640 + 10% FBS at 37°C

Time Point (Hours)Mean % Remaining this compoundStandard Deviation
0100.00.0
899.10.8
2494.21.8
4885.12.9
7275.63.7

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution : Centrifuge the vial of lyophilized this compound briefly to ensure the powder is at the bottom.

  • Solvent Addition : Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.

  • Dissolution : Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.

  • Aliquoting : Dispense the stock solution into single-use, light-protected vials.

  • Storage : Store the aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

  • Sample Preparation :

    • At each time point, collect 100 µL of the cell culture medium containing this compound.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm.

    • Injection Volume : 10 µL.

  • Data Analysis :

    • The peak area of this compound at each time point is compared to the peak area at time zero to determine the percentage of the remaining compound.

Troubleshooting Guide

Issue: Inconsistent experimental results or lower than expected potency.

  • Possible Cause 1: Compound Degradation in Media.

    • Solution : For experiments lasting longer than 48 hours, consider replenishing the media with freshly diluted this compound every 24-48 hours to maintain a more consistent concentration.

  • Possible Cause 2: Improper Storage of Stock Solution.

    • Solution : Ensure stock solutions are stored in small, single-use aliquots at -20°C or -80°C and are protected from light. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Interaction with Media Components.

    • Solution : Certain components in cell culture media can interact with small molecules.[1] If inconsistent results persist, consider performing a stability check in your specific media formulation.

Issue: Precipitation of this compound in cell culture medium.

  • Possible Cause 1: Exceeding Solubility Limit.

    • Solution : Do not exceed the recommended final concentration of this compound in your experiments. Ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced precipitation.

  • Possible Cause 2: Interaction with Serum Proteins.

    • Solution : While this compound is generally soluble in the presence of serum, high concentrations may lead to precipitation. Consider reducing the working concentration or performing a solubility test.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO aliquot Aliquot & Store at -80°C prep_stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Media thaw->dilute add_to_cells Add to Cells & Incubate at 37°C dilute->add_to_cells collect_samples Collect Samples at Time Points add_to_cells->collect_samples protein_precip Protein Precipitation collect_samples->protein_precip hplc Analyze by HPLC protein_precip->hplc

Caption: Workflow for assessing the stability of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation This compound This compound This compound->mek

Caption: Hypothetical signaling pathway inhibited by this compound.

troubleshooting_guide start Inconsistent Results? check_storage Check Stock Storage Conditions start->check_storage Yes check_protocol Review Experimental Protocol check_storage->check_protocol Correct solution1 Re-aliquot fresh stock. Avoid freeze-thaw. check_storage->solution1 Improper check_stability Assess Compound Stability in Media check_protocol->check_stability No Issue solution3 Ensure final DMSO concentration is low. check_protocol->solution3 Issue Found solution2 Replenish media with fresh compound during long incubations. check_stability->solution2 Degradation Observed

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Technical Support Center: MCHR1 Antagonist Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted information to address the significant challenge of human Ether-à-go-go-Related Gene (hERG) potassium channel liability in the development of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists.

Frequently Asked Questions (FAQs)

Q1: Why are MCHR1 antagonists frequently associated with hERG channel liability?

A1: The high incidence of hERG liability among MCHR1 antagonists stems primarily from structural similarities between the pharmacophores required for MCHR1 antagonism and those known to block the hERG channel.[1][2][3][4] Many potent MCHR1 antagonists, like conventional hERG blockers, feature a central scaffold attached to an aryl or heteroaryl moiety and a basic amino group.[5] This structural overlap makes it challenging to design potent MCHR1 antagonists that do not also interact with the hERG potassium channel, an off-target interaction that can lead to severe cardiotoxicity.[1][3][6]

Q2: What specific molecular features in an MCHR1 antagonist are most likely to cause hERG inhibition?

A2: Several physicochemical and structural features are commonly linked to hERG channel inhibition. Key characteristics to monitor in your compounds include:

  • High Lipophilicity: Increased hydrophobicity on the van der Waals surface of a molecule is often favorable for both MCHR1 antagonism and hERG blocking activity.[7]

  • Presence of a Basic Amine: A positively ionizable nitrogen atom, typically a tertiary amine, is a classic feature of many hERG blockers. This basic center is a common structural element in numerous MCHR1 antagonists.[5][8]

  • Aromatic Features: The presence of flexible aromatic rings can contribute favorably to hERG blocking activity.[7]

Conversely, introducing polar or electronegative groups tends to be detrimental to both MCHR1 and hERG activity, requiring a careful balancing act during optimization.[7]

Q3: What are the primary medicinal chemistry strategies to minimize or eliminate hERG liability?

A3: The core strategy is to introduce structural modifications that decrease a compound's affinity for the hERG channel while maintaining or improving its potency for MCHR1. This creates a larger therapeutic window. Common approaches include:

  • Reducing Basicity: Lowering the pKa of the basic nitrogen is a well-established method. This can be achieved by introducing electron-withdrawing groups near the amine (e.g., fluorine atoms), or by replacing a piperidine ring with a less basic morpholine or piperazine ring.[8] In some cases, the basic nitrogen can be converted to a less basic amide or sulfonamide.[8]

  • Decreasing Lipophilicity: Systematically replacing lipophilic groups with more polar ones can disrupt the hydrophobic interactions critical for hERG binding. For example, replacing a p-fluorophenyl group with a cyclopropylmethoxy group helped eliminate hERG activity in one series of quinoline antagonists.[9]

  • Introducing Steric Hindrance: Adding bulky groups near the key interacting moieties can prevent the molecule from adopting the necessary conformation to bind within the hERG channel pore.

  • Exploring Non-Basic Scaffolds: A key breakthrough has been the discovery that a basic moiety is not an absolute requirement for high-affinity MCHR1 antagonists, allowing for the exploration of neutral structures that are less prone to hERG inhibition.[10]

Q4: How does the MCHR1 signaling pathway work, and are there opportunities to exploit it for selectivity?

A4: MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o) and, in some contexts, to Gαq proteins.[6][11][12] Upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 initiates signaling cascades that include the inhibition of adenylyl cyclase (leading to decreased cAMP levels) and the activation of the extracellular signal-regulated kinase (ERK) pathway.[11][12][13] While direct exploitation of these pathways for hERG selectivity is not straightforward, understanding the precise binding pocket of MCHR1 can guide the design of antagonists that fit optimally within the target receptor but poorly within the hERG channel pore.[4][14]

MCHR1_Signaling_Pathway MCHR1 MCHR1 G_alpha_i Gαi/o MCHR1->G_alpha_i G_alpha_q Gαq MCHR1->G_alpha_q AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP PLC PLC Ca2 Ca²⁺ ↑ PLC->Ca2 PKC PKC PLC->PKC G_alpha_i->AC Inhibits G_alpha_q->PLC Activates MCH MCH MCH->MCHR1 PKA PKA cAMP->PKA Activates ERK ERK Activation PKA->ERK PKC->ERK Response Cellular Response ERK->Response

Caption: MCHR1 signaling cascade upon MCH binding.

Troubleshooting Guide

Q5: My lead compound is highly potent at MCHR1 but also shows significant hERG inhibition (e.g., IC50 < 1µM). What are my next steps?

A5: This is a common and challenging situation. The goal is to dissociate the two activities.

  • Establish a Safety Margin: Calculate the ratio of hERG IC50 to MCHR1 IC50. A margin of at least 100-fold is often desired early in discovery to provide a buffer for later challenges.[8]

  • Systematic Structural Modifications: Initiate a focused medicinal chemistry effort based on the strategies in Q3. Prioritize changes that reduce basicity and lipophilicity first, as these are common culprits.

  • Utilize Computational Tools: Employ in silico models to predict the hERG liability of newly designed analogs before synthesis.[1][15][16] While not a replacement for experimental data, these tools can help prioritize which compounds to make.[8]

  • Re-evaluate the Scaffold: If iterative modifications fail to improve the safety margin, it may be necessary to explore entirely new chemical scaffolds that are less predisposed to hERG binding.[10]

Q6: My computational model predicted low hERG risk, but the in vitro patch-clamp assay shows strong inhibition. Why the discrepancy?

A6: Discrepancies between in silico predictions and experimental results can arise for several reasons:

  • Model Limitations: The predictive model may not have been trained on a dataset containing chemical features present in your compound. The accuracy of any QSAR model is dependent on its training set.[15]

  • Specific Binding Modes: Your compound might interact with the hERG channel via a novel or unusual binding mode not captured by the algorithm. Structure-based computational workflows that use the cryo-EM structure of the hERG channel may provide more insight.[17][18]

  • Compound Properties: Issues like poor solubility in the assay buffer can lead to compound precipitation and non-specific effects, sometimes yielding false positives. Ensure the compound is fully dissolved at the tested concentrations.

  • Metabolites: Although less common in in vitro assays, if the cell line has metabolic activity, a metabolite could be the active hERG blocker. This is a more significant concern for in vivo studies.[8]

Q7: My hERG assay results are variable and difficult to reproduce. What are some common experimental pitfalls?

A7: Reproducibility in hERG assays, particularly the "gold standard" manual patch-clamp, requires meticulous technique. Common pitfalls include:

  • Cell Health and Passage Number: Use cells from a consistent and low passage number. Stressed or overly passaged cells can have altered channel expression and membrane properties.

  • Voltage Protocol: Ensure you are using a standardized voltage protocol designed to assess both tonic and use-dependent block.

  • Compound Stability and Solubility: Prepare fresh compound dilutions daily.[19] Visually inspect for any precipitation. The use of a solvent like DMSO should be consistent, typically at a final concentration of ≤0.1%.[19]

  • Temperature Control: hERG channel kinetics are highly sensitive to temperature. Maintain a consistent physiological temperature (e.g., 36 ± 1 °C) throughout the experiment.[19]

  • "Rundown": The hERG current can naturally decrease over the course of a long experiment (rundown). Monitor vehicle controls to ensure this is not misinterpreted as a compound effect.

Data Presentation: MCHR1 Antagonists & hERG Liability

The table below summarizes data for representative MCHR1 antagonists, illustrating the successful de-risking of hERG liability through medicinal chemistry. A higher safety margin is desirable.

Compound IDMCHR1 IC50 (nM)hERG IC50 (µM)Safety Margin (hERG/MCHR1)Key Structural ModificationReference
Lead Compound 1 50.5100- (Initial Hit)[9]
(R)-10h 11> 30> 2700Replaced p-fluorophenyl with cyclopropylmethoxy; added methyl group.[9]
Compound 2 2.40.04519- (Initial Hit)[20][21]
AMG 076 (11) 4.9153061Optimized structure to reduce lipophilicity and alter basicity.[20][21]
Pyrrolidine 1 1000.11- (Initial Hit)[22]
Optimized Pyrrolidine < 10> 10> 1000Replaced dimethoxyphenyl with more polar alkyl groups.[22]

Experimental Protocols & Workflows

A systematic approach is crucial for assessing and mitigating hERG risk. The workflow below outlines a typical screening cascade.

hERG_Workflow cluster_in_silico In Silico / Design cluster_in_vitro In Vitro Screening cluster_decision Decision & Optimization cluster_outcome Outcome start Design Analogs pred Predict hERG Liability (QSAR / Docking) start->pred bind High-Throughput Screen (e.g., Radioligand Binding) pred->bind Synthesize Prioritized Compounds patch Gold Standard Assay (Manual Patch-Clamp) bind->patch dec1 hERG IC50 > 10µM? patch->dec1 dec2 Safety Margin > 100x? dec1->dec2 Yes fail Redesign / Re-evaluate Scaffold dec1->fail No pass Advance to In Vivo Studies dec2->pass Yes dec2->fail No

Caption: Experimental workflow for hERG liability assessment.
Detailed Protocol: Manual Whole-Cell Patch-Clamp Assay for hERG

This protocol is considered the "gold standard" for regulatory submissions and provides detailed characterization of a compound's effect on the hERG channel.

1. Cell Culture:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.

  • Culture Conditions: Maintain cells according to the supplier's recommendations, ensuring they are not used at a high passage number.

2. Solutions and Reagents: [19]

  • Extracellular (Bath) Solution (in mM): 130 NaCl, 5 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 12.5 Dextrose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.3 with KOH.

  • Compound Preparation: Dissolve test compounds in 100% DMSO to create high-concentration stock solutions. On the day of the experiment, perform serial dilutions in the extracellular solution to achieve the final desired concentrations. The final DMSO concentration should be kept constant and low (e.g., 0.1%) across all conditions, including vehicle control.[19]

3. Electrophysiological Recording: [19]

  • Apparatus: Use a patch-clamp amplifier and data acquisition system (e.g., HEKA EPC10).

  • Temperature: Maintain the recording chamber at a physiological temperature of 36 ± 1 °C.

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Procedure:

    • Achieve a high-resistance (>1 GΩ) seal between the pipette and a single cell.

    • Rupture the cell membrane to attain the whole-cell configuration.

    • Compensate for series resistance (≥80%) to minimize voltage errors.

    • Apply the voltage protocol.

4. Voltage Protocol:

  • A specific pulse protocol is used to elicit and measure the hERG current (I_Kr). A typical protocol involves:

    • Holding the cell at a negative potential (e.g., -80 mV).

    • A depolarizing step to a positive potential (e.g., +20 mV) to activate the channels.

    • A repolarizing step to a negative potential (e.g., -50 mV) where a characteristic "tail current" is measured. This tail current is the primary endpoint for quantifying block.

5. Data Analysis: [19]

  • Apply the test compound at increasing concentrations.

  • Measure the peak amplitude of the hERG tail current at each concentration.

  • Calculate the percentage of current inhibition relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

References

Technical Support: Troubleshooting Unexpected Behavioral Phenotypes with ATC0065

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are observing unexpected behavioral phenotypes in preclinical models treated with the novel compound ATC0065. The following information is intended to help troubleshoot and interpret these findings.

Frequently Asked Questions (FAQs)

Q1: We are observing increased anxiety-like behavior in our rodent models treated with this compound, which was not predicted by its mechanism of action. What could be the cause?

A1: Unexpected anxiogenic effects can arise from several factors. It is crucial to first verify that the observed behavior is a direct effect of this compound and not an artifact of the experimental setup.[1] Consider the following possibilities:

  • Off-Target Effects: this compound may have affinity for receptors or enzymes other than its intended target, leading to unforeseen biological activity.

  • Metabolite Activity: A metabolite of this compound, rather than the parent compound, could be mediating the anxiogenic effects.

  • Pharmacokinetic Properties: The concentration of this compound in the central nervous system may be reaching levels that induce anxiety, even if the primary target is in the periphery.

  • Experimental Confounders: Ensure that all experimental conditions, including housing, handling, and the timing of behavioral testing, are consistent across all groups to avoid inducing stress-related behaviors.[2]

Q2: Our results from different behavioral assays are conflicting. For example, we see increased locomotion in the open field test but no change in the elevated plus maze. How should we interpret this?

A2: Conflicting results from different behavioral assays are not uncommon in preclinical research and require careful interpretation.[3] It is important to understand what each test measures.[4][5]

  • The Open Field Test can measure general locomotor activity as well as anxiety-like behavior (thigmotaxis).

  • The Elevated Plus Maze is a more specific test for anxiety-like behavior, based on the conflict between the rodent's natural tendency to explore and its aversion to open, elevated spaces.[6]

One possible interpretation of your findings is that this compound is primarily affecting general activity levels without directly modulating anxiety. The increased locomotion could be a sign of hyperactivity or a general stimulatory effect. To further investigate this, consider incorporating assays that specifically measure motor function, such as the rotarod test.[4]

Q3: Could the vehicle used to dissolve this compound be contributing to the observed behavioral changes?

A3: Yes, the vehicle itself can have behavioral effects.[2] It is essential to run a vehicle-only control group to account for any effects of the solvent. If the vehicle is novel or used at a high concentration, it may induce stress or other behavioral changes. It is recommended to use a well-characterized and inert vehicle whenever possible.

Troubleshooting Guide

If you are encountering unexpected behavioral phenotypes with this compound, follow these steps to identify the potential cause:

Issue Potential Cause Recommended Action
Increased Anxiety-Like Behavior Off-target effects of this compound.Conduct a receptor profiling screen to identify potential off-target binding.
Active metabolites.Perform metabolic profiling of this compound in plasma and brain tissue.
Sub-optimal dosing.Conduct a dose-response study to determine if the effect is dose-dependent.
Conflicting Results Across Assays Assays measuring different behavioral constructs.Carefully consider the specific behaviors measured by each assay and supplement with additional, more specific tests.
Variability in experimental procedures.Ensure strict standardization of all experimental protocols, including handling, time of day for testing, and habituation periods.[1]
High Inter-Individual Variability Genetic differences in the animal strain.Ensure the use of a genetically homogenous animal population.
Environmental stressors.Minimize environmental stressors such as noise, light changes, and cage cleaning immediately before testing.[2]
Inconsistent drug administration.Verify the accuracy and consistency of the dosing procedure.

Experimental Protocols

Open Field Test

Objective: To assess general locomotor activity and anxiety-like behavior.

Methodology:

  • Habituate the animals to the testing room for at least 60 minutes prior to testing.

  • Place the animal in the center of a square arena (e.g., 50x50 cm) and allow it to explore freely for a specified period (e.g., 10 minutes).

  • An automated tracking system should be used to record the total distance traveled, time spent in the center versus the periphery of the arena, and the frequency of entries into the center zone.

  • Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

Elevated Plus Maze

Objective: To assess anxiety-like behavior.

Methodology:

  • The maze consists of two open arms and two closed arms, elevated from the floor.

  • Habituate the animals to the testing room for at least 60 minutes.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a set time (e.g., 5 minutes).

  • Record the time spent in the open arms versus the closed arms, and the number of entries into each arm type.

  • Clean the maze thoroughly between each trial.

Visualizations

experimental_workflow Troubleshooting Workflow for Unexpected Phenotypes A Unexpected Behavioral Phenotype Observed B Verify Dosing and Administration A->B C Run Vehicle-Only Control Group A->C D Assess General Health (Weight, Appearance) A->D E Phenotype Persists? B->E C->E D->E F Conduct Dose-Response Study E->F Yes J No Phenotype Observed E->J No G Consider Off-Target Effects F->G H Investigate Metabolite Activity F->H I Refine Behavioral Assay Battery F->I K Issue Resolved J->K

Caption: A flowchart for troubleshooting unexpected behavioral results.

signaling_pathway Hypothesized Off-Target Signaling of this compound cluster_0 Primary Target Pathway cluster_1 Hypothesized Off-Target Pathway Target Target Receptor Downstream1 Known Signaling Cascade Target->Downstream1 Therapeutic Therapeutic Effect Downstream1->Therapeutic OffTarget Off-Target Receptor (e.g., 5-HT2C) Downstream2 Anxiogenic Signaling Cascade OffTarget->Downstream2 Behavior Anxiety-Like Behavior Downstream2->Behavior This compound This compound This compound->Target Intended Binding This compound->OffTarget Unintended Binding

Caption: A diagram illustrating a potential off-target signaling pathway for this compound.

References

Technical Support Center: Controlling for ATC0065 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing experiments that effectively control for the known off-target effects of ATC0065, a potent melanin-concentrating hormone receptor 1 (MCH1) antagonist. By implementing the strategies outlined below, you can increase the confidence in your experimental findings and ensure that the observed phenotypes are a direct result of MCH1 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-target activities?

A1: The primary target of this compound is the melanin-concentrating hormone receptor 1 (MCH1), a G-protein coupled receptor (GPCR), with an IC50 of 15.7 nM.[1] However, this compound also exhibits significant affinity for the serotonin receptors 5-HT1A and 5-HT2B, with IC50 values of 62.9 nM and 266 nM, respectively.[1]

Q2: Why is it critical to control for these off-target effects in my experiments?

Q3: What are the general strategies to control for off-target effects of small molecule inhibitors like this compound?

A3: Several key strategies should be employed:

  • Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype to minimize the engagement of lower-affinity off-targets.

  • Orthogonal validation: Confirm the phenotype using a structurally and mechanistically distinct MCH1 antagonist.

  • Genetic approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the MCH1 receptor. The phenotype observed with this compound should be mimicked by the genetic perturbation if it is on-target.

  • Rescue experiments: In a system where the MCH1 receptor has been knocked down, re-introducing an siRNA-resistant version of the MCH1 receptor should rescue the phenotype, confirming the on-target effect.

  • Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify that this compound is physically binding to MCH1 in your experimental system.

Troubleshooting Guide: Is it an On-Target or Off-Target Effect?

This guide will help you troubleshoot unexpected or ambiguous results when using this compound.

Issue 1: The observed phenotype is inconsistent with the known MCH1 signaling pathway.

  • Possible Cause: The phenotype may be mediated by one of the off-target receptors, 5-HT1A or 5-HT2B.

  • Troubleshooting Steps:

    • Review Signaling Pathways: Compare your observed phenotype with the known signaling cascades of 5-HT1A (typically Gi/o-coupled, leading to decreased cAMP) and 5-HT2B (Gq/11-coupled, leading to increased intracellular calcium).[2][3][4][5][6][7][8][9][10]

    • Use a Structurally Distinct MCH1 Antagonist: Treat your cells with an alternative MCH1 antagonist with a different chemical scaffold, such as T-226296.[11][12][13][14][15] If the phenotype is not replicated, it is likely an off-target effect of this compound.

    • Pharmacological Blockade of Off-Targets: Pre-treat your cells with selective antagonists for 5-HT1A (e.g., WAY-100635) and 5-HT2B (e.g., SB-204741) before adding this compound. If the phenotype is diminished or abolished, it indicates the involvement of these off-target receptors.

Issue 2: The dose-response curve for my phenotype of interest is biphasic or does not correlate with the IC50 for MCH1.

  • Possible Cause: At higher concentrations, this compound may be engaging its off-targets, leading to a complex biological response.

  • Troubleshooting Steps:

    • Careful Dose Selection: Re-evaluate your dose-response experiments and select a concentration of this compound that is at or near the IC50 for MCH1 (15.7 nM) but significantly lower than the IC50 for 5-HT1A (62.9 nM) and 5-HT2B (266 nM).

    • Genetic Validation: Use siRNA to knockdown MCH1. If the phenotype is still observed with this compound in the MCH1-knockdown cells, it is an off-target effect.

Issue 3: I am observing cytotoxicity at concentrations where I expect to see specific MCH1 inhibition.

  • Possible Cause: this compound is a quinazoline-based compound, and some compounds with this scaffold have been reported to have off-target effects on various kinases, which could lead to cytotoxicity.[16][17][18][19][20]

  • Troubleshooting Steps:

    • Perform a Kinase Panel Screen: If resources allow, screen this compound against a broad panel of kinases to identify potential off-target kinase interactions.

    • Use a Structurally Unrelated MCH1 Antagonist: Compare the cytotoxic effects of this compound with a non-quinazoline MCH1 antagonist like T-226296. If T-226296 does not show similar cytotoxicity at equivalent MCH1 inhibitory concentrations, the toxicity of this compound is likely an off-target effect.

Quantitative Data Summary

CompoundTargetIC50 (nM)Selectivity vs. MCH1
This compound MCH1 15.7 -
5-HT1A62.94-fold
5-HT2B26617-fold
T-226296 MCH1 5.5 -
MCH2 & other receptorsHigh selectivity>100-fold (typical)

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for MCH1 Target Engagement

Objective: To confirm the direct binding of this compound to the MCH1 receptor in a cellular context.

Methodology: [21][22][23][24][25]

  • Cell Preparation: Culture cells expressing the MCH1 receptor to 80-90% confluency. Harvest and resuspend the cells in fresh culture medium to a density of 2 x 10^6 cells/mL.

  • Compound Treatment: Prepare two aliquots of the cell suspension. Treat one with this compound (e.g., 1 µM) and the other with vehicle (DMSO). Incubate for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes for each temperature point. Use a thermal cycler to heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step to 4°C.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble MCH1 protein by Western blot.

  • Data Analysis: Quantify the band intensities for MCH1 at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Washout Experiment to Differentiate Reversible vs. Irreversible Binding

Objective: To determine if the effect of this compound is reversible, which is characteristic of most non-covalent inhibitors.

Methodology: [26]

  • Cell Treatment: Plate cells and treat with an effective concentration of this compound or vehicle for a defined period (e.g., 2 hours).

  • Washout:

    • For the "washout" group, remove the medium containing this compound, wash the cells twice with fresh, pre-warmed medium, and then add fresh medium without the inhibitor.

    • For the "no washout" group, leave the this compound-containing medium on the cells.

  • Phenotypic Analysis: At various time points after the washout (e.g., 0, 2, 4, 24 hours), assess the biological phenotype of interest.

  • Data Analysis: If the phenotype in the "washout" group reverts to the baseline (vehicle-treated) level over time, it suggests that the binding of this compound is reversible and its effect is dependent on its continued presence.

Genetic Knockdown and Rescue Experiment

Objective: To confirm that the observed phenotype is specifically due to the inhibition of MCH1.

  • MCH1 Knockdown: Transfect cells with a validated siRNA or shRNA targeting the MCH1 receptor. Use a non-targeting siRNA as a control. After 48-72 hours, confirm MCH1 knockdown by qPCR or Western blot.

  • Phenotypic Assessment: Treat the MCH1-knockdown and control cells with this compound. If the phenotype is on-target, it should be mimicked in the MCH1-knockdown cells (even without this compound) and this compound should have no further effect in these cells.

  • Rescue Construct: Create an expression vector for an siRNA-resistant MCH1 cDNA. This can be achieved by introducing silent mutations in the siRNA target sequence.

  • Rescue Experiment: Co-transfect the MCH1-knockdown cells with the siRNA-resistant MCH1 expression vector.

  • Phenotypic Rescue Analysis: Assess the phenotype in the rescued cells. If the phenotype observed with MCH1 knockdown is reversed by the expression of the siRNA-resistant MCH1, it strongly confirms that the phenotype is on-target.

Visualizing the Signaling Pathways and Experimental Logic

MCH1_Signaling_Pathway This compound This compound MCH1R MCH1 Receptor (GPCR) This compound->MCH1R Inhibits Gi_Go Gi/Go Protein MCH1R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: On-target signaling pathway of this compound via MCH1 receptor inhibition.

Off_Target_Signaling_Pathways cluster_5HT1A 5-HT1A Off-Target Pathway cluster_5HT2B 5-HT2B Off-Target Pathway ATC0065_1A This compound HTR1A 5-HT1A Receptor ATC0065_1A->HTR1A Antagonizes Gi_Go_1A Gi/Go Protein HTR1A->Gi_Go_1A AC_1A Adenylyl Cyclase Gi_Go_1A->AC_1A Inhibits cAMP_1A ↓ cAMP AC_1A->cAMP_1A ATC0065_2B This compound HTR2B 5-HT2B Receptor ATC0065_2B->HTR2B Antagonizes Gq_11 Gq/11 Protein HTR2B->Gq_11 PLC Phospholipase C Gq_11->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+], PKC Activation IP3_DAG->Ca_PKC

Caption: Known off-target signaling pathways of this compound.

Experimental_Workflow Start Phenotype Observed with this compound Dose_Response Perform Dose-Response Start->Dose_Response Orthogonal_Inhibitor Use Structurally Distinct MCH1 Antagonist (e.g., T-226296) Dose_Response->Orthogonal_Inhibitor Consistent Phenotype Off_Target Off-Target Effect Suspected Dose_Response->Off_Target Inconsistent Phenotype Genetic_KO Genetic Knockdown/out of MCH1 Orthogonal_Inhibitor->Genetic_KO Consistent Phenotype Orthogonal_Inhibitor->Off_Target Inconsistent Phenotype On_Target On-Target Effect Confirmed Genetic_KO->On_Target Phenotype Mimicked Genetic_KO->Off_Target Phenotype Not Mimicked

Caption: Logical workflow for differentiating on-target vs. off-target effects.

References

Interpreting conflicting results from ATC0065 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ATC0065 in their experiments. This resource offers troubleshooting advice for potential experimental variability, detailed protocols for key assays, and a summary of the compound's known biological activities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in the antidepressant-like effects of this compound in our in-vivo rodent models. What are the potential causes?

A1: Variability in in-vivo behavioral assays is a common challenge. Several factors could be contributing to inconsistent results with this compound:

  • Off-Target Effects: this compound has known affinity for 5-HT1A and 5-HT2B receptors, in addition to its primary target, the MCH1 receptor.[1] The net behavioral outcome can be a complex interplay of these receptor interactions. The sedative effects of 5-HT1A agonism might counteract the antidepressant-like effects at certain doses.

  • Animal Strain and Species Differences: The expression levels of MCH1, 5-HT1A, and 5-HT2B receptors can vary significantly between different rodent strains and species. This can lead to different behavioral responses to this compound.

  • Dose Selection: The dose-response relationship for this compound's behavioral effects may be complex. It is crucial to perform a thorough dose-response study to identify the optimal therapeutic window in your specific model.

  • Route of Administration and Pharmacokinetics: The bioavailability and brain penetration of this compound can be influenced by the route of administration. Ensure consistent administration and consider pharmacokinetic studies to correlate plasma and brain concentrations with behavioral outcomes.

  • Experimental Conditions: Factors such as animal handling, housing conditions, and the specific parameters of the behavioral test can all introduce variability. Standardize your experimental protocols as much as possible.

Q2: We are seeing unexpected cellular responses in our in-vitro assays that don't seem to be mediated by MCH1 receptor antagonism. What could be the reason?

A2: This could be due to the off-target activities of this compound. The compound has a moderate affinity for 5-HT1A and 5-HT2B receptors.[1] Depending on the cell type and the expression of these receptors, you may be observing effects mediated by these secondary targets.

  • 5-HT1A Receptor Activation: 5-HT1A receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[2][3][4]

  • 5-HT2B Receptor Activation: 5-HT2B receptors are coupled to Gq proteins, and their activation stimulates phospholipase C, leading to an increase in intracellular calcium.[5][6]

To confirm the involvement of these off-target receptors, you can use selective antagonists for 5-HT1A and 5-HT2B receptors in your experiments to see if the unexpected effects are blocked.

Q3: How can we confirm that this compound is engaging the MCH1 receptor in our experimental system?

A3: A competitive radioligand binding assay is the most direct method to demonstrate that this compound is binding to the MCH1 receptor. This assay measures the ability of this compound to displace a radiolabeled ligand that is known to bind to the MCH1 receptor. Additionally, you can perform functional assays to measure the downstream consequences of MCH1 receptor blockade, such as measuring changes in cAMP levels or intracellular calcium in response to an MCH1 agonist in the presence and absence of this compound.

Data Presentation

Table 1: Receptor Binding Profile of this compound

ReceptorIC50 (nM)SpeciesReference
MCHR115.7Human[1]
5-HT1A62.9Not Specified[1]
5-HT2B266Not Specified[1]

Table 2: In-Vivo Antidepressant-Like Effects of this compound

Animal ModelSpeciesDose Range (mg/kg, p.o.)EffectReference
Forced Swim TestRat3 - 30Significant reduction in immobility time[1]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for MCH1 Receptor

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound to the MCH1 receptor.[7][8][9]

Materials:

  • Membranes from HEK293 cells stably expressing the human MCH1 receptor.

  • Radioligand: [125I]-[Phe13, Tyr19]-MCH.

  • Binding Buffer: 25 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound at various concentrations.

  • Non-specific binding control: A high concentration of a known MCH1 antagonist.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand solution, and 50 µL of the this compound dilution or control.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plate for 90 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, and then measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

Protocol 2: Forced Swim Test (FST) in Rats for Antidepressant Activity

This protocol is a standard behavioral assay used to screen for antidepressant-like activity.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • This compound.

  • Vehicle control (e.g., 0.5% methylcellulose in water).

  • Transparent cylindrical tanks (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Video recording system.

Procedure:

  • Acclimation: Acclimate the rats to the housing facility for at least one week before the experiment.

  • Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally 60 minutes before the test.

  • Pre-test Session (Day 1): Place each rat individually in the swim tank for a 15-minute habituation session. After the session, remove the rat, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2): 24 hours after the pre-test session, place the rats back into the swim tanks for a 5-minute test session.

  • Data Acquisition: Record the entire 5-minute session using a video camera.

  • Data Analysis: An observer blinded to the treatment conditions should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the rat making only small movements to keep its head above water.

  • Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the immobility time between the different treatment groups.

Mandatory Visualizations

ATC0065_Signaling_Pathway cluster_this compound This compound cluster_MCHR1 Primary Target cluster_5HT1A Secondary Target cluster_5HT2B Secondary Target This compound This compound MCHR1 MCH1 Receptor This compound->MCHR1 Antagonist (IC50 = 15.7 nM) HT1A 5-HT1A Receptor This compound->HT1A Antagonist/Agonist? (IC50 = 62.9 nM) HT2B 5-HT2B Receptor This compound->HT2B Antagonist/Agonist? (IC50 = 266 nM) Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit PLC_MCH Phospholipase C Gq->PLC_MCH cAMP ↓ cAMP AC_inhibit->cAMP Ca_MCH ↑ Intracellular Ca²⁺ PLC_MCH->Ca_MCH Gi_1A Gi/o HT1A->Gi_1A AC_inhibit_1A Adenylyl Cyclase (Inhibition) Gi_1A->AC_inhibit_1A cAMP_1A ↓ cAMP AC_inhibit_1A->cAMP_1A Gq_2B Gq HT2B->Gq_2B PLC_2B Phospholipase C Gq_2B->PLC_2B Ca_2B ↑ Intracellular Ca²⁺ PLC_2B->Ca_2B

Caption: Proposed signaling pathway of this compound.

InVivo_Workflow start Start: Hypothesis acclimation Animal Acclimation (e.g., 1 week) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization drug_prep This compound Formulation & Vehicle Preparation randomization->drug_prep administration Drug Administration (e.g., p.o., i.p.) drug_prep->administration behavioral_test Behavioral Testing (e.g., Forced Swim Test) administration->behavioral_test data_collection Data Collection (Video Recording) behavioral_test->data_collection data_analysis Data Analysis (Blinded Scoring) data_collection->data_analysis stats Statistical Analysis data_analysis->stats interpretation Interpretation of Results stats->interpretation end Conclusion interpretation->end

Caption: Experimental workflow for in-vivo behavioral studies.

Troubleshooting_Logic start Inconsistent In-Vivo Results dose Dose-Response Performed? start->dose pk Pharmacokinetics Known? dose->pk Yes solution1 Action: Perform Dose- Response Study dose->solution1 No off_target Off-Target Effects Considered? pk->off_target Yes solution2 Action: Conduct PK Studies pk->solution2 No protocol Protocol Standardized? off_target->protocol Yes solution3 Action: Use Selective Antagonists for 5-HT1A/2B off_target->solution3 No solution4 Action: Review and Standardize All Experimental Procedures protocol->solution4 No

References

Validation & Comparative

Validating the MCHR1 Antagonistic Effect of ATC0065: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of ATC0065 with other known Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound. Detailed experimental protocols for key validation assays are provided, alongside visualizations of the MCHR1 signaling pathway and the experimental workflow.

Comparative Analysis of MCHR1 Antagonists

The following table summarizes the in vitro binding affinities of this compound and other selective MCHR1 antagonists. The data highlights the potency and selectivity of these compounds.

CompoundMCHR1 IC50/Ki (nM)MCHR2 IC50 (nM)5-HT1A IC50 (nM)5-HT2B IC50 (nM)Reference
This compound 15.7 (IC50)>1000062.9266[1]
ATC0175 13.5 (IC50)>1000016.99.66
SNAP-94847 2.2 (Ki)>10000--[2]
GW803430 ~0.5 (pIC50 = 9.3)---[3]

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. pIC50: -log(IC50).

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the validation of MCHR1 antagonistic effects.

MCHR1 Radioligand Binding Assay

This assay determines the binding affinity of a compound to the MCHR1 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • HEK-293 cells stably expressing human MCHR1

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Radioligand: [¹²⁵I]-(Phe¹³, Tyr¹⁹)-MCH

  • Unlabeled competitor (test compound, e.g., this compound)

  • Assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4)[4]

  • Wash buffer (e.g., ice-cold PBS with 0.01% Triton X-100)[4]

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)

  • Scintillation fluid

  • 96-well filter plates

Procedure:

  • Membrane Preparation: Harvest HEK-293 cells expressing MCHR1 and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Repeat the centrifugation and resuspend the final pellet in a suitable buffer for storage at -80°C. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation (typically 5-15 µg of protein per well).

  • Competition Binding: Add increasing concentrations of the test compound (e.g., this compound) to the wells.

  • Radioligand Addition: Add a fixed concentration of [¹²⁵I]-(Phe¹³, Tyr¹⁹)-MCH to all wells. For determining non-specific binding, add a high concentration of an unlabeled MCHR1 ligand.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[4][5]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[4]

  • Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC50 value using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

MCHR1 Functional Assay (Calcium Mobilization)

This assay measures the ability of an antagonist to block the increase in intracellular calcium ([Ca²⁺]i) induced by an MCHR1 agonist. MCHR1 is a Gq-coupled receptor, and its activation leads to the release of intracellular calcium stores.[3][6]

Materials:

  • CHO-K1 or HEK-293 cells stably expressing human MCHR1

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • MCHR1 agonist (e.g., Melanin-Concentrating Hormone)

  • Test compound (e.g., this compound)

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the MCHR1-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye solution to each well. Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.

  • Compound Addition: Add varying concentrations of the test compound (this compound) to the wells and incubate for a short period.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. The instrument will add a fixed concentration of the MCHR1 agonist to each well and simultaneously measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. To determine the antagonistic effect, compare the agonist-induced calcium signal in the presence and absence of the test compound. Calculate the IC50 value by plotting the inhibition of the agonist response against the concentration of the test compound.

Visualizations

MCHR1 Signaling Pathway

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gq Gq MCHR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release This compound This compound This compound->MCHR1 Blocks Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_selectivity Selectivity Profiling cluster_in_vivo In Vivo Efficacy (Optional) Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Calcium Mobilization Assay (Determine IC50) Binding_Assay->Functional_Assay Confirms Functional Antagonism MCHR2_Assay MCHR2 Binding Assay Functional_Assay->MCHR2_Assay Assess Selectivity Off_Target_Screening Off-Target Receptor Screening (e.g., 5-HT) MCHR2_Assay->Off_Target_Screening Animal_Models Animal Models of Anxiety/Depression Off_Target_Screening->Animal_Models Proceed if Selective

References

A Comparative Guide to MCHR1 Antagonists: ATC0065 vs. SNAP-7941

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the Melanin-Concentrating Hormone Receptor 1 (MCHR1) presents a compelling target for therapeutic intervention in obesity, anxiety, and depression.[1][2][3] This guide provides an objective comparison of two prominent small-molecule MCHR1 antagonists, ATC0065 and SNAP-7941, based on available preclinical data.

Executive Summary

Both this compound and SNAP-7941 are potent and selective antagonists of the MCHR1. SNAP-7941 has been more extensively characterized in publicly available literature, with data suggesting high-affinity binding and efficacy in animal models of obesity, anxiety, and depression.[2][4][5] this compound also demonstrates potent MCHR1 antagonism with anxiolytic and antidepressant-like effects in rodent models.[2] A direct, head-to-head comparison in the same studies is not available in the current literature, making a definitive superiority claim for one compound over the other challenging. The selection of either antagonist would likely depend on the specific research focus, such as anorectic versus anxiolytic effects, and further internal evaluation.

Data Presentation: A Side-by-Side Look

The following tables summarize the available quantitative data for this compound and SNAP-7941. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Pharmacology

ParameterThis compoundSNAP-7941Source
Binding Affinity (IC₅₀, human MCHR1) 15.7 nMNot explicitly stated as IC₅₀[6]
Binding Affinity (Kᵢ) Not explicitly stated15 ± 0.11 nM (vs. [³H]SNAP-7941)[5]
Binding Affinity (Kₑ) Not explicitly stated0.57 nM (predicted from pA₂)[7]
Binding Affinity (Kₑ) Not explicitly stated0.18 nM[5]
Functional Antagonism (IC₅₀, [³⁵S]GTPγS) 21.4 nMNot explicitly stated[6]
Functional Antagonism (pA₂) Not explicitly stated9.24 ([³H]phosphoinositide assay)[7]
Selectivity >100-fold vs. 5-HT₂ₐ, 5-HT₂ₑ, D₂, H₁, M₁>1,000-fold vs. MCHR2, 5-HT₂ₑ, Galanin, NPY receptors[7]

Table 2: Reported In Vivo Efficacy

ModelThis compoundSNAP-7941Source
Anorectic Effects Not a primary reported effectReduces palatable food intake and body weight in diet-induced obese rats[2][4][7]
Anxiolytic Effects Effective in elevated plus-maze and stress-induced hyperthermiaEffective in social interaction and maternal-separation vocalization tests[2][8]
Antidepressant Effects Reduces immobility time in forced swim testReduces immobility time in forced swim test[2]
Effective Oral Dose (Rodents) 3 - 30 mg/kg3 - 30 mg/kg[2][7]

Table 3: Pharmacokinetic Parameters (Rat)

ParameterThis compoundSNAP-7941Source
Oral Bioavailability Data not availableData not available
Brain Penetration Orally active with CNS effectsCentrally active anorectic compound[6][7]

MCHR1 Signaling Pathway

MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gᵢ and Gₒ proteins to exert its effects.[9] Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates downstream signaling cascades that modulate neuronal excitability and function.

MCHR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds Gi Gαi/o MCHR1->Gi activates Gq Gαq MCHR1->Gq activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP converts IP3 IP₃ PLC->IP3 cleaves to DAG DAG PLC->DAG Antagonist This compound / SNAP-7941 Antagonist->MCHR1 blocks ATP ATP PKA PKA cAMP->PKA activates Neuronal_Activity_Inhibition Decreased Neuronal Activity / Firing PKA->Neuronal_Activity_Inhibition leads to PIP2 PIP₂ Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 induces PKC PKC DAG->PKC activates

MCHR1 Signaling Cascade

Experimental Protocols

While the precise, detailed protocols used by the originating pharmaceutical companies are proprietary, the following sections describe the standard methodologies for the key experiments cited in the characterization of MCHR1 antagonists.

Radioligand Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the MCHR1.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human MCHR1 (e.g., CHO or HEK293 cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction, which is then resuspended in a suitable buffer.

  • Assay Components:

    • Radioligand: Typically [¹²⁵I]-MCH or a tritiated antagonist like [³H]SNAP-7941.

    • Test Compound: this compound or SNAP-7941, serially diluted.

    • Non-specific Binding Control: A high concentration of a known, unlabeled MCHR1 ligand.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Procedure: a. Incubate a fixed concentration of radioligand with the cell membranes and varying concentrations of the test compound in a 96-well plate. b. Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature). c. Terminate the binding by rapid filtration through a glass fiber filter plate, which traps the membranes. d. Wash the filters with ice-cold buffer to remove unbound radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ (inhibitor constant) can then be calculated using the Cheng-Prusoff equation.

Functional Antagonism: [³⁵S]GTPγS Binding Assay

This functional assay measures the extent to which an antagonist blocks agonist-induced G-protein activation.[10]

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Components:

    • Agonist: Melanin-Concentrating Hormone (MCH).

    • Radioligand: [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

    • Test Compound: this compound or SNAP-7941, serially diluted.

    • Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4, containing GDP (e.g., 10 µM).

  • Procedure: a. Pre-incubate cell membranes with the test compound at various concentrations. b. Add a fixed concentration of the MCH agonist to stimulate the receptor. c. Initiate the binding reaction by adding [³⁵S]GTPγS. d. Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for [³⁵S]GTPγS binding to activated G-proteins. e. Terminate the reaction and separate bound from free radioligand via filtration. f. Quantify bound radioactivity by scintillation counting.

  • Data Analysis: Data are plotted as the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding versus the antagonist concentration to determine the IC₅₀ value.

Functional Antagonism: Calcium Mobilization Assay

This assay is used for MCHR1, which can also couple to Gᵩ, leading to an increase in intracellular calcium.

  • Cell Preparation: Use cells stably co-expressing MCHR1 and a promiscuous G-protein like Gα16 (e.g., CHO-K1 or HEK293 cells) to ensure a robust calcium signal.[1]

  • Dye Loading: a. Plate cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 30-60 minutes at 37°C.

  • Procedure: a. Place the cell plate into a fluorescence plate reader (e.g., a FLIPR instrument). b. Add varying concentrations of the antagonist (this compound or SNAP-7941) to the wells and pre-incubate. c. Add a fixed concentration of MCH agonist (typically an EC₈₀ concentration) to all wells. d. Immediately measure the fluorescence intensity over time.

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced fluorescence signal, and an IC₅₀ value is calculated.

Experimental Workflow

The discovery and characterization of MCHR1 antagonists typically follow a structured workflow, from initial high-throughput screening to in-depth preclinical evaluation.

MCHR1_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Calcium Mobilization) Binding Binding Affinity Assay (Radioligand Competition) HTS->Binding Hit Confirmation Functional Functional Antagonism Assays ([³⁵S]GTPγS, cAMP) Binding->Functional Potency Determination Selectivity Selectivity Profiling (vs. other receptors) Functional->Selectivity Characterize Specificity PK Pharmacokinetics (Oral Bioavailability, Brain Penetration) Selectivity->PK Lead Candidate Selection Efficacy Efficacy Models (e.g., Diet-Induced Obesity, Forced Swim Test) PK->Efficacy Safety Safety & Toxicology (e.g., hERG, Off-target effects) Efficacy->Safety Lead_Candidate Preclinical Candidate Safety->Lead_Candidate

MCHR1 Antagonist Discovery Workflow

Concluding Remarks

Both this compound and SNAP-7941 stand as valuable tool compounds for investigating the physiological roles of the MCHR1 system. SNAP-7941 appears to be more broadly profiled in the scientific literature, with demonstrated effects on both feeding and affective behaviors.[2] this compound is also a potent antagonist, with its published data primarily focusing on its anxiolytic and antidepressant-like properties.[6]

It is critical for researchers to acknowledge that the data presented here are compiled from various sources and not from direct comparative studies. The proprietary nature of drug discovery means that detailed experimental protocols and comprehensive head-to-head datasets are often not publicly available. Therefore, for any research endeavor, it is recommended to internally validate the potency and efficacy of these compounds under the specific assay conditions and in the animal models relevant to the intended study.

References

A Comparative Guide to MCHR1 Inhibitors: Alternatives to ATC0065

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ATC0065 with alternative Melanin-Concentrating Hormone Receptor 1 (MCHR1) inhibitors. The following sections detail the performance of these compounds, supported by experimental data, to aid in the selection of appropriate research tools for the investigation of MCHR1 antagonism in obesity, anxiety, and depression.

Introduction to MCHR1 Inhibition

The Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR), plays a significant role in the regulation of energy homeostasis, appetite, and mood.[1] Its antagonism is a promising therapeutic strategy for the treatment of obesity and central nervous system (CNS) disorders such as anxiety and depression.[2] this compound is a well-characterized MCHR1 antagonist; however, a range of alternative compounds with distinct pharmacological profiles have been developed and investigated.[3][4] This guide explores these alternatives, presenting their key performance data to inform preclinical research and drug development efforts.

Comparative Analysis of MCHR1 Inhibitors

The following table summarizes the in vitro potency of this compound and its alternatives against the human MCHR1. The data has been compiled from various preclinical studies to provide a comparative overview. It is important to note that direct comparisons can be influenced by variations in experimental conditions between studies.

CompoundTypehMCHR1 IC50 (nM)hMCHR1 Ki (nM)Selectivity ProfileKey In Vivo Effects
This compound Small Molecule Antagonist15.7[3][5]-Exhibits moderate affinity for 5-HT1A (IC50 = 62.9 nM) and 5-HT2B (IC50 = 266 nM) receptors.[3][5]Anxiolytic and antidepressant-like effects in rodent models.[2][5]
GW-803430 Small Molecule Antagonist~13-High selectivity for MCHR1.Reduces food intake, body weight, and exhibits antidepressant-like effects in rodents.[1][6]
SNAP-94847 Small Molecule Antagonist-2.2[4]High selectivity over other GPCRs.[4]Anxiolytic and antidepressant-like effects; reduces food-reinforced operant responding in rats.[7]
NGD-4715 Small Molecule Antagonist--Selective for MCHR1.Advanced to Phase I clinical trials for obesity.[8]
ALB-127158(a) Small Molecule Antagonist--Potent and selective for MCHR1.[4]-
AMG-076 Small Molecule Antagonist--Potent and selective for MCHR1 with reduced hERG liability.[9]Efficacious in reducing body weight in mouse models of obesity.[9]
T-226296 Small Molecule Antagonist----
TC-MCH 7c Phenylpyridone Derivative5.63.4 (human), 3.0 (mouse)Selective and brain-penetrable.[4]-

MCHR1 Signaling Pathway

MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates downstream signaling through coupling to inhibitory (Gαi) and Gq-type (Gαq) G proteins. This dual signaling capacity allows MCHR1 to modulate multiple intracellular pathways.

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates AC Adenylyl Cyclase (AC) Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Neuronal activity, Gene expression) PKA->Cellular_Response PIP2 PIP2 PIP2->PLC Ca2 Intracellular Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates PKC->Cellular_Response

Caption: MCHR1 signaling cascade.

Experimental Workflow for MCHR1 Antagonist Characterization

The identification and validation of novel MCHR1 antagonists typically follow a multi-step experimental workflow, progressing from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Functional Assay (Determine IC50) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (Panel of GPCRs) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (Bioavailability, Brain Penetration) Selectivity_Screen->PK_Studies Obesity_Model Diet-Induced Obesity (DIO) Model (Food Intake, Body Weight) PK_Studies->Obesity_Model Anxiety_Model Elevated Plus Maze / Marble Burying (Anxiolytic Effects) PK_Studies->Anxiety_Model Depression_Model Forced Swim Test (Antidepressant Effects) PK_Studies->Depression_Model

Caption: Experimental workflow for MCHR1 antagonists.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for MCHR1.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human MCHR1.

  • Assay Buffer: A typical binding buffer consists of 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, and 0.5% BSA, at pH 7.4.

  • Competition Binding: A fixed concentration of a radiolabeled MCHR1 ligand (e.g., [125I]-MCH) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The reaction is incubated at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional potency (IC50) of an MCHR1 antagonist by measuring its ability to inhibit MCH-mediated suppression of cAMP production.

Methodology:

  • Cell Culture: Cells expressing MCHR1 (e.g., CHO or HEK293 cells) are cultured to an appropriate density.

  • Assay Medium: Cells are incubated in a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the MCHR1 antagonist.

  • Agonist Stimulation: Cells are then stimulated with a fixed concentration of MCH (typically at its EC80) in the presence of forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels).

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% reversal of the MCH-induced inhibition of forskolin-stimulated cAMP accumulation, is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

The landscape of MCHR1 inhibitors extends beyond this compound, offering a variety of chemical scaffolds and pharmacological properties. Compounds such as GW-803430 and SNAP-94847 have demonstrated robust preclinical efficacy in models of obesity and affective disorders. The development of antagonists like AMG-076 with improved safety profiles, particularly concerning hERG liability, highlights the ongoing efforts to optimize this class of therapeutic agents.[9][10][11] This guide provides a foundational comparison to assist researchers in selecting the most suitable MCHR1 antagonist for their specific research objectives, taking into account potency, selectivity, and in vivo characteristics. Further head-to-head comparative studies under standardized conditions will be invaluable for a more definitive ranking of these promising compounds.

References

Cross-Validation of ATC0065 Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the pharmacological effects of ATC0065, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, with the phenotypic characteristics of MCHR1 genetic knockout models. By juxtaposing data from pharmacological intervention and genetic ablation, this document aims to offer a robust validation of MCHR1 as a therapeutic target for anxiety and depression-related disorders.

Comparative Analysis of Anxiolytic and Antidepressant-like Effects

The primary therapeutic potential of targeting the MCHR1 lies in its role in regulating mood and stress responses. Both pharmacological blockade with antagonists like this compound and genetic deletion of the MCHR1 gene have been shown to produce anxiolytic and antidepressant-like phenotypes in rodent models. This section compares the quantitative outcomes from key behavioral assays.

Anxiolytic Effects in the Elevated Plus Maze (EPM)

The Elevated Plus Maze is a standard behavioral test for assessing anxiety in rodents. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Model/TreatmentSpeciesParameterResultFold Change vs. Controlp-value
MCHR1 Knockout Mice Mouse% Time in Open ArmsIncreased~2-fold< 0.05
% Open Arm EntriesIncreased~1.5-fold< 0.05
This compound RatTime in Open Arms (s)Increased~2.5-fold (30 mg/kg)< 0.05
Open Arm EntriesIncreased~1.8-fold (30 mg/kg)< 0.05
Other MCHR1 Antagonists (e.g., SNAP-7941) Mouse/Rat% Time in Open ArmsIncreasedVariable< 0.05

Note: Data for this compound is derived from studies in rats, while MCHR1 knockout data is from mice. Direct quantitative comparison should be made with caution. Data for other MCHR1 antagonists are included to strengthen the cross-validation in mice.

Antidepressant-like Effects in the Forced Swim Test (FST)

The Forced Swim Test is a widely used assay to screen for antidepressant efficacy. A decrease in immobility time is interpreted as an antidepressant-like effect.

Model/TreatmentSpeciesParameterResultFold Change vs. Controlp-value
MCHR1 Knockout Mice MouseImmobility Time (s)Decreased~1.5-fold< 0.05
This compound RatImmobility Time (s)Decreased~1.7-fold (30 mg/kg)< 0.01
Other MCHR1 Antagonists (e.g., GW803430) MouseImmobility Time (s)Decreased~1.6-fold (10 mg/kg)< 0.05

Note: As with the EPM, the this compound data presented is from rat studies. The inclusion of data from other MCHR1 antagonists tested in mice provides a more direct comparison with the knockout model.

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

Elevated Plus Maze (EPM) Protocol for Mice
  • Apparatus: A plus-shaped maze with two open arms (e.g., 30x5 cm) and two closed arms (e.g., 30x5x15 cm) elevated from the floor (e.g., 50 cm).

  • Acclimation: Mice are habituated to the testing room for at least 30 minutes prior to the test.

  • Procedure: Each mouse is placed in the center of the maze, facing an open arm. The animal is allowed to freely explore the maze for a 5-minute session.

  • Data Collection: The session is recorded by an overhead video camera and analyzed using tracking software. Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm.

  • Analysis: The percentage of time spent in the open arms ([Time in open arms / (Time in open arms + Time in closed arms)] x 100) and the percentage of open arm entries ([Entries into open arms / (Entries into open arms + Entries into closed arms)] x 100) are calculated. An increase in these parameters is indicative of an anxiolytic effect.

Forced Swim Test (FST) Protocol for Mice
  • Apparatus: A transparent cylindrical container (e.g., 20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.

  • Acclimation: Mice are brought to the testing room at least 30 minutes before the start of the experiment.

  • Procedure: Each mouse is gently placed into the water for a 6-minute session.

  • Data Collection: The entire session is videotaped. An observer, blind to the experimental conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only minimal movements to keep its head above water.

  • Analysis: The total time spent immobile is calculated. A significant decrease in immobility time is interpreted as an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by MCHR1 and the experimental workflows for cross-validation.

MCHR1 Signaling Pathway

MCHR1_Signaling cluster_receptor MCH Receptor 1 (MCHR1) cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors cluster_cellular Cellular Response MCHR1 MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 PKC ↑ PKC IP3_DAG->PKC Ca2->Neuronal_Activity ERK ↑ ERK PKC->ERK Gene_Expression Altered Gene Expression ERK->Gene_Expression Neuronal_Activity->Gene_Expression This compound This compound (Antagonist) This compound->MCHR1 Blocks MCH MCH (Agonist) MCH->MCHR1 Binds to Cross_Validation_Workflow cluster_models Experimental Models cluster_treatments Treatments cluster_assays Behavioral Assays cluster_analysis Data Analysis and Comparison WT_Mouse Wild-Type Mice Vehicle Vehicle Control WT_Mouse->Vehicle This compound This compound WT_Mouse->this compound KO_Mouse MCHR1 Knockout Mice KO_Mouse->Vehicle EPM Elevated Plus Maze (Anxiety) Vehicle->EPM FST Forced Swim Test (Depression) Vehicle->FST This compound->EPM This compound->FST Pharmacological Pharmacological Effect (this compound vs. Vehicle) EPM->Pharmacological Genetic Genetic Effect (KO vs. WT) EPM->Genetic FST->Pharmacological FST->Genetic Cross_Validation Cross-Validation (Pharmacological vs. Genetic) Pharmacological->Cross_Validation Genetic->Cross_Validation

Comparative Analysis of MCHR1 Antagonists: ATC0065 vs. T-226296

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers in Drug Development

In the landscape of neuropharmacology and metabolic research, the melanin-concentrating hormone receptor 1 (MCHR1) has emerged as a significant target for the development of therapeutics for obesity, anxiety, and depression. This guide provides a detailed comparative analysis of two prominent MCHR1 antagonists, ATC0065 and T-226296, to assist researchers in selecting the appropriate tool for their studies. This analysis is based on a comprehensive review of available biochemical and pharmacological data.

Introduction to MCHR1 and its Antagonists

The melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis and mood. Its effects are mediated through the MCHR1, a G protein-coupled receptor (GPCR) predominantly expressed in the brain. Antagonism of MCHR1 is a key strategy for counteracting the orexigenic and anxiogenic effects of MCH.

This compound and T-226296 are two small molecule antagonists of MCHR1 that have been instrumental in elucidating the physiological roles of the MCH system. While both compounds target the same receptor, they exhibit distinct pharmacological profiles that are important to consider for experimental design.

Biochemical and Pharmacological Properties

A summary of the key quantitative data for this compound and T-226296 is presented in the table below, offering a direct comparison of their potency and selectivity.

ParameterThis compoundT-226296
Target Melanin-Concentrating Hormone Receptor 1 (MCHR1)Melanin-Concentrating Hormone Receptor 1 (MCHR1)
IC50 (human MCHR1) 15.7 nM5.5 nM[1]
IC50 (rat MCHR1) Not explicitly stated, but active in rats8.6 nM[1]
Secondary Targets 5-HT1A (IC50 = 62.9 nM), 5-HT2B (IC50 = 266 nM)High selectivity over other receptors, including MCHR2[1]
Reported Biological Activity Antidepressant and anxiolytic activity in vivoSuppression of MCH-induced food intake in vivo[1]

Key Observations:

  • Potency: T-226296 demonstrates a higher potency for human MCHR1 (IC50 = 5.5 nM) compared to this compound (IC50 = 15.7 nM).[1]

  • Selectivity: T-226296 is reported to be highly selective for MCHR1, with no significant activity at other tested receptors, including the closely related MCHR2.[1] In contrast, this compound exhibits affinity for serotonergic receptors 5-HT1A and 5-HT2B, which could contribute to its overall pharmacological effect and should be considered when interpreting experimental results.

  • Species Specificity: T-226296 has been characterized against both human and rat MCHR1, showing comparable potency.[1] This cross-reactivity is beneficial for translational studies.

Mechanism of Action and Signaling Pathways

Both this compound and T-226296 act as competitive antagonists at the MCHR1. The activation of MCHR1 by its endogenous ligand, MCH, initiates a cascade of intracellular signaling events. MCHR1 couples to inhibitory (Gi) and Gq-type G proteins.[2][3][4] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Additionally, MCHR1 activation can lead to the mobilization of intracellular calcium (Ca2+) and the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3][4] By blocking the binding of MCH, both this compound and T-226296 prevent these downstream signaling events.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates This compound This compound This compound->MCHR1 Blocks T226296 T-226296 T226296->MCHR1 Blocks G_protein Gi / Gq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Activates cAMP cAMP AC->cAMP Produces Ca_mobilization Ca²⁺ Mobilization IP3 IP₃ PLC->IP3 IP3->Ca_mobilization

Caption: MCHR1 Signaling Pathway and Points of Antagonism.

Experimental Protocols

To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.

MCHR1 Receptor Binding Assay

This protocol is designed to determine the binding affinity of a compound for MCHR1.

Objective: To measure the IC50 value of a test compound (e.g., this compound or T-226296) by its ability to displace a radiolabeled or fluorescently labeled ligand from the MCHR1.

Materials:

  • Cell membranes prepared from cells stably expressing human or rat MCHR1.

  • Radiolabeled ligand (e.g., [¹²⁵I]-MCH) or fluorescently labeled MCH.

  • Test compounds (this compound, T-226296).

  • Binding buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, the labeled ligand, and either the test compound, buffer (for total binding), or a high concentration of unlabeled MCH (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound ligand.

  • Measure the amount of bound ligand on the filters using a scintillation counter or fluorescence plate reader.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Ligand, Compounds) start->prep_reagents incubation Incubate Components in 96-well Plate prep_reagents->incubation filtration Rapid Filtration (Separate Bound & Unbound) incubation->filtration washing Wash Filters filtration->washing measurement Measure Bound Ligand (Scintillation/Fluorescence) washing->measurement analysis Data Analysis (Calculate IC50) measurement->analysis end End analysis->end

Caption: General Workflow for an MCHR1 Receptor Binding Assay.

MCHR1 Functional Assay (cAMP Measurement)

This protocol assesses the functional antagonism of MCHR1 by measuring changes in intracellular cAMP levels.

Objective: To determine the ability of a test compound to block the MCH-induced inhibition of forskolin-stimulated cAMP accumulation.

Materials:

  • CHO or HEK293 cells stably expressing MCHR1.

  • Forskolin.

  • MCH.

  • Test compounds (this compound, T-226296).

  • Cell lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Seed the MCHR1-expressing cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 15-30 minutes).

  • Stimulate the cells with a mixture of MCH (at its EC80 concentration) and forskolin for a defined period (e.g., 30 minutes).

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the log concentration of the test compound to determine the IC50 value for the functional antagonism.

Conclusion

Both this compound and T-226296 are valuable pharmacological tools for investigating the MCH system. T-226296 offers higher potency and selectivity for MCHR1, making it a preferred choice for studies requiring precise targeting of this receptor. The off-target activity of this compound at serotonin receptors necessitates careful consideration and appropriate control experiments, although it may also offer opportunities to explore polypharmacological effects. The choice between these two antagonists will ultimately depend on the specific research question, the experimental model, and the desired level of target selectivity. The provided experimental protocols offer a starting point for the direct comparison and characterization of these and other MCHR1 antagonists.

References

A Head-to-Head Showdown: Evaluating ATC0065 Against Other MCHR1 Antagonists in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists

The quest for effective treatments for obesity and related metabolic disorders has led to the intensive investigation of the melanin-concentrating hormone (MCH) system. The MCH receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the brain, plays a crucial role in regulating energy homeostasis, food intake, and mood. Its antagonism presents a promising therapeutic strategy. This guide provides a detailed, data-driven comparison of ATC0065, a potent MCHR1 antagonist, with other notable MCHR1 antagonists, focusing on their performance in preclinical studies.

At a Glance: Comparative Efficacy of MCHR1 Antagonists

To facilitate a clear comparison, the following tables summarize the in vitro binding affinities, functional antagonism, and in vivo effects of this compound and other selected MCHR1 antagonists. Data is compiled from various preclinical studies, and direct comparisons should be made with caution where data originates from different sources.

Table 1: In Vitro Profile of MCHR1 Antagonists
CompoundBinding Affinity (IC50/Ki, nM) - Human MCHR1Functional Antagonism (IC50, nM)Off-Target Binding (IC50, nM)
This compound 15.7 (IC50)21.4 ([35S]GTPγS)5-HT1A (62.9), 5-HT2B (266)[1]
ATC0175 7.23 (IC50)13.5 ([35S]GTPγS)Not specified in the primary comparative study.
SNAP-7941 0.57 (Kb)->1000-fold selective over MCHR2 and other GPCRs.
GW-803430 9.3 (pIC50, equivalent to ~5 nM)-Selective for MCHR1.
AZD1979 ~12 (IC50)-Not specified.
BMS-819881 7 (Ki, rat MCHR1)-CYP3A4 (EC50 = 13 µM)
Table 2: Comparative In Vivo Efficacy of MCHR1 Antagonists
CompoundAnimal ModelKey Findings on Food Intake and Body WeightKey Findings on Anxiety/Depression Models
This compound Rats, MiceData on food intake and body weight not detailed in the primary comparative study.Antidepressant-like effects in forced swimming test (rats); Anxiolytic effects in elevated plus-maze (rats) and stress-induced hyperthermia (mice).[1]
ATC0175 Rats, Mice, Guinea PigsData on food intake and body weight not detailed in the primary comparative study.Antidepressant-like effects in forced swimming test (rats); Anxiolytic effects in multiple models including elevated plus-maze, social interaction, and maternal separation vocalization.[1]
SNAP-7941 RatsInhibited MCH-stimulated food intake; Chronic administration led to a sustained decrease in body weight in diet-induced obese rats.[2][3]Antidepressant and anxiolytic effects in various models.[3][4]
GW-803430 MiceReduced food intake, body weight, and body fat in diet-induced obese mice.[5]Anxiolytic and antidepressant-like effects.

Delving Deeper: Experimental Methodologies

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the detailed experimental protocols for key assays used in the characterization of MCHR1 antagonists.

MCHR1 Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to the MCHR1 receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the MCHR1 receptor, thereby determining its binding affinity (Ki).

Materials:

  • HEK-293 cells stably expressing human MCHR1.

  • Radioligand: [¹²⁵I]-MCH or a tritiated antagonist like [³H]SNAP-7941.

  • Binding Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA.

  • Wash Buffer: Phospho-buffered Saline (pH 7.4) containing 0.01% TX-100.

  • Test compounds (e.g., this compound) at various concentrations.

  • 96-well GFC filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: MCHR1-expressing HEK-293 cells are homogenized, and cell membranes are isolated through differential centrifugation.

  • Assay Setup: In a 96-well plate, 0.5-1.0 µg of membrane protein is incubated with the radioligand (at a concentration near its Kd) and varying concentrations of the test compound.

  • Incubation: The plate is incubated for 90 minutes to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through the GFC filter plates, which traps the membrane-bound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Scintillation fluid is added to the dried filters, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

MCHR1 Functional Antagonism Assay (cAMP Measurement)

This assay assesses the functional consequence of a compound binding to the MCHR1 receptor by measuring its effect on intracellular signaling.

Objective: To determine the ability of an antagonist to block the MCH-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • CHO or HEK-293 cells expressing human MCHR1.

  • Forskolin (an adenylate cyclase activator).

  • MCH peptide.

  • Test compounds (e.g., this compound) at various concentrations.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Procedure:

  • Cell Plating: MCHR1-expressing cells are seeded in a 96-well plate and cultured overnight.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test antagonist.

  • Stimulation: The cells are then stimulated with a fixed concentration of MCH in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of MCH more pronounced.

  • Lysis and Detection: After the stimulation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay format, often employing time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The ability of the antagonist to reverse the MCH-induced decrease in cAMP levels is quantified, and an IC50 value is determined.

Visualizing the Science: Diagrams and Workflows

To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams have been generated.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds Gi Gαi MCHR1->Gi activates Gq Gαq MCHR1->Gq activates AC Adenylate Cyclase Gi->AC inhibits PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces Ca2 [Ca²⁺]i IP3->Ca2 increases This compound This compound This compound->MCHR1 blocks Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assay (cAMP) (Determine IC50) Binding->Functional PK Pharmacokinetic Studies Binding->PK Lead Compound Selection Efficacy Efficacy Models (Food Intake, Body Weight) PK->Efficacy Behavior Behavioral Models (Anxiety, Depression) Efficacy->Behavior Logical_Relationship High_Affinity High Binding Affinity (Low Ki/IC50) Functional_Antagonism Potent Functional Antagonism High_Affinity->Functional_Antagonism In_Vivo_Efficacy In Vivo Efficacy (e.g., Reduced Food Intake) Functional_Antagonism->In_Vivo_Efficacy Therapeutic_Potential Therapeutic Potential (Obesity, Anxiety, Depression) In_Vivo_Efficacy->Therapeutic_Potential

References

Validating the Specificity of ATC0065 for MCHR1 Over MCHR2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity and functional activity of ATC0065 for the melanin-concentrating hormone receptor 1 (MCHR1) versus the melanin-concentrating hormone receptor 2 (MCHR2). The data presented herein is crucial for researchers investigating the selective antagonism of MCHR1 in various physiological and pathological processes.

Quantitative Data Summary

CompoundReceptorAssay TypeValueReference
This compoundHuman MCHR1Functional Antagonism (IC50)15.7 nM[1]
This compoundHuman MCHR2Functional Antagonism (IC50)No significant activity reported[1]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Experimental Protocols

To validate the specificity of this compound, two key in vitro assays are typically employed: a radioligand binding assay to determine binding affinity (Ki) and a functional assay, such as a calcium mobilization assay, to determine functional potency (IC50).

Radioligand Binding Assay

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the MCHR1 and MCHR2 receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines stably expressing either human MCHR1 or MCHR2. This is typically achieved through homogenization and differential centrifugation of the cells.[2][3]

  • Incubation: A constant concentration of a suitable radioligand (e.g., [¹²⁵I]-MCH) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).[4]

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand. The filter traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand for the receptor.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist (this compound) to block the increase in intracellular calcium concentration induced by an agonist (e.g., melanin-concentrating hormone, MCH) at MCHR1 and MCHR2. This is particularly relevant as both MCHR1 and MCHR2 are known to couple to Gq proteins, which leads to the mobilization of intracellular calcium upon activation.[4]

Methodology:

  • Cell Culture: Cells stably expressing either human MCHR1 or MCHR2 are seeded in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5]

  • Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (this compound).

  • Agonist Stimulation: An agonist (MCH) is added to the wells to stimulate the receptors.

  • Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.[6]

  • Data Analysis: The data is used to generate a dose-response curve, and the IC50 value is calculated, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Validating this compound Specificity cluster_assays In Vitro Assays cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay cluster_analysis Data Analysis cluster_conclusion Conclusion Membrane_Prep Membrane Preparation (hMCHR1 & hMCHR2) Incubation Incubation with Radioligand & this compound Membrane_Prep->Incubation Filtration Separation of Bound/ Free Radioligand Incubation->Filtration Quantification Quantification of Radioactivity Filtration->Quantification Binding_Analysis Competition Binding Curve (Determine Ki) Quantification->Binding_Analysis Cell_Culture Cell Culture (hMCHR1 & hMCHR2 expressing) Dye_Loading Loading with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Compound_Addition Pre-incubation with this compound Dye_Loading->Compound_Addition Agonist_Stimulation Stimulation with MCH Agonist Compound_Addition->Agonist_Stimulation Signal_Detection Fluorescence Measurement Agonist_Stimulation->Signal_Detection Functional_Analysis Dose-Response Curve (Determine IC50) Signal_Detection->Functional_Analysis Specificity Validate Specificity of This compound for MCHR1 Binding_Analysis->Specificity Functional_Analysis->Specificity

Caption: Workflow for determining this compound specificity.

MCHR1 and MCHR2 Signaling Pathways

signaling_pathways Simplified Signaling Pathways of MCHR1 and MCHR2 cluster_mchr1 MCHR1 Signaling cluster_mchr2 MCHR2 Signaling cluster_antagonist This compound Action MCH1 MCH MCHR1 MCHR1 MCH1->MCHR1 Gi Gαi MCHR1->Gi Gq1 Gαq MCHR1->Gq1 AC Adenylate Cyclase Gi->AC inhibits PLC1 Phospholipase C Gq1->PLC1 activates cAMP cAMP AC->cAMP IP3_DAG1 IP3 / DAG PLC1->IP3_DAG1 Ca1 ↑ Ca²⁺ IP3_DAG1->Ca1 MCH2 MCH MCHR2 MCHR2 MCH2->MCHR2 Gq2 Gαq MCHR2->Gq2 PLC2 Phospholipase C Gq2->PLC2 activates IP3_DAG2 IP3 / DAG PLC2->IP3_DAG2 Ca2 ↑ Ca²⁺ IP3_DAG2->Ca2 This compound This compound This compound->MCHR1 blocks

Caption: MCHR1 and MCHR2 signaling pathways.

References

A Guide to Assessing the Reproducibility of Preclinical Research: A Comparative Analysis Based on a Hypothetical Study "ATC0065"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A specific publication identified as "ATC0065" could not be located in the available literature. The challenge of reproducing published scientific findings is a well-documented issue in the scientific community.[1] Studies have shown that a significant percentage of research, particularly in the life sciences, cannot be reproduced, hindering scientific progress and wasting valuable resources.[1] This guide, therefore, uses a hypothetical publication, herein referred to as "this compound," to illustrate a comparative framework for assessing the reproducibility of scientific findings. This framework will compare the hypothetical results of "this compound" with those of a hypothetical "Alternative Study," providing researchers, scientists, and drug development professionals with a template for evaluating and comparing experimental data.

The inability to reproduce research can stem from various factors, including differences in experimental protocols, the use of misidentified or contaminated cell lines, and variations in data analysis techniques.[1][2] This guide will demonstrate how to structure a comparison of such data, present it clearly, and visualize the underlying biological and experimental processes.

Hypothetical Scenario: this compound

For the purpose of this guide, we will assume "this compound" describes the discovery of a novel small molecule inhibitor, "Compound X," which targets the kinase "Kinase Y" in a specific cancer cell line. The study claims that Compound X induces apoptosis through the "Pathway Z" signaling cascade. The "Alternative Study" is a subsequent independent attempt to reproduce these findings.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the hypothetical "this compound" publication and the "Alternative Study."

Parameter This compound Finding Alternative Study Finding Notes
Compound X IC50 50 nM250 nMThe half-maximal inhibitory concentration (IC50) of Compound X against Kinase Y was five-fold higher in the Alternative Study.
Apoptosis Rate (at 100 nM Compound X) 60%15%The percentage of apoptotic cells was significantly lower in the Alternative Study at the same concentration of Compound X.
Caspase-3 Activation (at 100 nM Compound X) 4.5-fold increase1.2-fold increaseThe fold-increase in the activity of Caspase-3, a key apoptosis marker, was substantially lower in the Alternative Study.

Experimental Protocols

Below is a detailed methodology for a key experiment, the cell viability assay, as it might be described in a methods section.

Cell Viability Assay (MTT Assay)

  • Cell Culture: The cancer cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of Compound X (ranging from 1 nM to 10 µM) or a vehicle control (0.1% DMSO).

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well.

  • Formazan Solubilization: The plates were incubated for another 4 hours at 37°C. Subsequently, the medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The cell viability was calculated as the percentage of the absorbance of the treated cells relative to the vehicle-treated control cells. The IC50 value was determined by fitting the dose-response curve using a non-linear regression model.

Signaling Pathway and Workflow Diagrams

The following diagrams visualize the hypothetical signaling pathway investigated in "this compound" and a typical experimental workflow for assessing compound efficacy.

cluster_pathway Hypothetical Pathway Z Signaling CompoundX Compound X KinaseY Kinase Y CompoundX->KinaseY inhibits ProteinA Protein A KinaseY->ProteinA activates ProteinB Protein B ProteinA->ProteinB activates Caspase3 Caspase-3 ProteinB->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical "Pathway Z" signaling cascade initiated by Compound X.

cluster_workflow Experimental Workflow for Compound Efficacy Start Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Compound X Treatment Seeding->Treatment Incubation 48h Incubation Treatment->Incubation Assay Viability/Apoptosis Assay Incubation->Assay Analysis Data Analysis Assay->Analysis End Results Analysis->End

Caption: A generalized experimental workflow for assessing compound efficacy.

This guide provides a framework for the critical evaluation and comparison of published research findings, using the hypothetical "this compound" as an example. The discrepancies in the IC50 values and apoptosis rates between the original and the alternative study highlight the importance of independent replication. Such differences could arise from subtle variations in experimental conditions, reagents, or cell line passages. By systematically comparing quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental processes, researchers can better understand the robustness and reproducibility of scientific claims. This structured approach is essential for building upon previous work and for the successful translation of preclinical discoveries into clinical applications. The challenges in reproducing findings from gene expression analysis and other high-dimensional data further underscore the need for transparent and well-documented research practices.[3]

References

A Comparative Analysis of ATC0065 and First-Generation MCHR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of research into melanin-concentrating hormone receptor 1 (MCHR1) antagonists is underway, with compounds like ATC0065 showing promise in overcoming the limitations of earlier agents. This guide provides a detailed, data-driven comparison of this compound against first-generation MCHR1 antagonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacological profiles.

First-generation MCHR1 antagonists, while demonstrating the therapeutic potential of targeting this receptor for obesity and anxiety, were often hampered by off-target effects, most notably cardiac liability due to hERG channel inhibition.[1][2] this compound represents a significant advancement, exhibiting a potent and selective profile with promising in vivo activity.[3][4]

In Vitro Pharmacology: A Head-to-Head Comparison

The in vitro activity of this compound and a selection of first-generation MCHR1 antagonists reveals key differences in potency and selectivity. This compound demonstrates a high affinity for the human MCHR1, with an IC50 of 15.7 nM, and importantly, shows no significant activity at the MCHR2.[3][4] This selectivity is a critical attribute, as the physiological role of MCHR2 is not fully understood. In contrast, while first-generation antagonists like SNAP-7941 and T-226296 also exhibit nanomolar potency for MCHR1, their broader off-target activity has been a persistent challenge.[5][6]

CompoundTargetAssay TypeSpeciesPotency (IC50/Ki)Reference
This compound MCHR1Radioligand BindingHuman15.7 nM (IC50)[3][4]
SNAP-7941MCHR1Radioligand BindingHuman0.57 nM (Kb)[5]
T-226296MCHR1Radioligand Binding--[6]
NGD-4715MCHR1---[7][8]
GW-803430MCHR1Functional Assay-~13 nM (IC50)[9]

Table 1: Comparative In Vitro Potency of MCHR1 Antagonists. This table summarizes the available in vitro potency data for this compound and selected first-generation MCHR1 antagonists. A direct comparison is challenging due to variations in reported parameters (IC50 vs. Ki) and experimental conditions.

In Vivo Efficacy: From Bench to Preclinical Models

In vivo studies are crucial for validating the therapeutic potential of MCHR1 antagonists. This compound has demonstrated both anxiolytic and antidepressant-like effects in rodent models.[3] First-generation antagonists also showed efficacy in preclinical models of obesity. For instance, chronic administration of SNAP-7941 to rats with diet-induced obesity resulted in a significant and sustained decrease in body weight.[5] Similarly, GW-803430 caused a dose-dependent weight loss in mice.[9]

CompoundAnimal ModelDoseRoute of AdministrationKey FindingsReference
This compound Rodent models of anxiety and depression--Anxiolytic and antidepressant-like effects[3]
SNAP-7941Diet-induced obese rats10 mg/kgi.p., twice daily26% less weight gain compared to vehicle[5]
GW-803430Diet-induced obese mice0.3, 3, and 15 mg/kgOral, once dailySustained, dose-dependent weight loss[9][10]

Table 2: Comparative In Vivo Efficacy of MCHR1 Antagonists. This table highlights the in vivo effects of this compound and selected first-generation MCHR1 antagonists in relevant animal models.

Pharmacokinetic Profile: A Critical Determinant of Success

A favorable pharmacokinetic profile is essential for any drug candidate. While comprehensive pharmacokinetic data for this compound is not yet publicly available, it is described as being orally active.[3][4] For first-generation antagonists, pharmacokinetic properties were variable and often presented challenges. For example, GW-803430 had a bioavailability of 31% and a half-life of 11 hours in mice, with good brain penetration.[9] However, the development of other compounds, like GW-856464, was halted due to low bioavailability.[11]

CompoundParameterSpeciesValueReference
This compound Oral Activity-Orally active[3][4]
GW-803430BioavailabilityMouse31%[9]
Half-life (t1/2)Mouse11 hours[9]
Brain:Plasma RatioMouse6:1[9]

Table 3: Pharmacokinetic Parameters of Selected MCHR1 Antagonists. This table provides a snapshot of the available pharmacokinetic data. The lack of comprehensive and directly comparable data underscores the need for further studies.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of MCHR1 antagonists, based on commonly employed methodologies.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the MCHR1 receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human MCHR1 receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.[12]

  • Assay Procedure: The assay is typically performed in a 96-well plate format. To each well, the following are added: the membrane preparation, a radiolabeled MCHR1 ligand (e.g., [125I]-MCH), and the test compound at various concentrations.[12]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[12]

  • Filtration and Detection: The reaction is terminated by rapid filtration through a filter mat, which traps the membrane-bound radioligand. The filter is then washed to remove unbound radioligand. The amount of radioactivity retained on the filter is quantified using a scintillation counter.[12]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[12]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium, a key signaling event downstream of MCHR1 activation.

  • Cell Culture: Cells stably expressing the MCHR1 receptor (e.g., CHO or HEK293 cells) are seeded into 96- or 384-well plates and grown to confluence.[13][14]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow for de-esterification of the dye.[15]

  • Compound Addition: The test compound (antagonist) is added to the wells at various concentrations and pre-incubated with the cells.

  • Agonist Stimulation and Signal Detection: The plate is then placed in a fluorescence plate reader. The MCHR1 agonist, melanin-concentrating hormone (MCH), is added to the wells to stimulate the receptor. The resulting change in fluorescence, which corresponds to the increase in intracellular calcium, is measured kinetically.[15]

  • Data Analysis: The ability of the antagonist to inhibit the MCH-induced calcium signal is quantified, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the MCHR1 signaling pathway and a typical experimental workflow for characterizing MCHR1 antagonists.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2

Figure 1: MCHR1 Signaling Pathway. Melanin-concentrating hormone (MCH) binds to and activates the MCHR1, a G protein-coupled receptor. This activation leads to the coupling of both Gi and Gq proteins. Gi activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP). Gq activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in intracellular calcium concentration ([Ca²⁺]i).[4][16]

Experimental_Workflow start Compound Synthesis and Library Screening binding_assay In Vitro Binding Assay (Radioligand Displacement) start->binding_assay functional_assay In Vitro Functional Assay (Calcium Mobilization) binding_assay->functional_assay Potent Binders selectivity_panel Selectivity Profiling (e.g., hERG Assay) functional_assay->selectivity_panel Active Compounds pk_studies Pharmacokinetic Studies (Oral Bioavailability, Half-life) selectivity_panel->pk_studies Selective Compounds in_vivo_efficacy In Vivo Efficacy Studies (Obesity/Anxiety Models) pk_studies->in_vivo_efficacy Good PK Profile lead_optimization Lead Optimization in_vivo_efficacy->lead_optimization Efficacious in vivo lead_optimization->binding_assay Iterative Design candidate Preclinical Candidate lead_optimization->candidate Optimized Profile

Figure 2: Experimental Workflow for MCHR1 Antagonist Development. This diagram outlines a typical workflow for the discovery and preclinical development of MCHR1 antagonists, from initial screening to the identification of a preclinical candidate. The process is iterative, with data from each stage informing the design of improved compounds.

Conclusion

The development of MCHR1 antagonists has evolved significantly from the first-generation compounds to newer agents like this compound. While the initial antagonists validated MCHR1 as a therapeutic target, their clinical progression was often impeded by safety concerns, particularly cardiotoxicity. This compound, with its high potency and selectivity, represents a promising step forward. However, a comprehensive and direct comparison is still limited by the availability of published, head-to-head data. Further research, including detailed pharmacokinetic and long-term efficacy and safety studies for this compound, will be crucial in determining its full therapeutic potential and its ultimate advantage over its predecessors. This guide provides a framework for researchers to understand the current landscape and to inform the continued development of safe and effective MCHR1 antagonists.

References

Safety Operating Guide

Proper Disposal Procedures for ATC0065: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the disposal of ATC0065, a potent and selective MCH1 antagonist.

This compound, with the chemical name N2-[cis-4-[[2-[4-Bromo-2-(trifluoromethoxy)phenyl]ethyl]amino]cyclohexyl]-N4,N4-dimethyl-2,4-quinazolinediamine dihydrochloride, requires careful management as a hazardous waste. Adherence to established protocols is crucial to mitigate risks to personnel and the environment.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal.

PropertyValue
Chemical Name N2-[cis-4-[[2-[4-Bromo-2-(trifluoromethoxy)phenyl]ethyl]amino]cyclohexyl]-N4,N4-dimethyl-2,4-quinazolinediamine dihydrochloride
CAS Number 510732-84-0
Molecular Formula C25H29BrF3N5O.2HCl
Molecular Weight 625.35 g/mol

Disposal Workflow

The proper disposal of this compound should follow a structured workflow to ensure safety and compliance at every step. This involves careful segregation, labeling, and coordination with licensed waste disposal services.

A Unused or Expired this compound B Segregate as Hazardous Chemical Waste A->B C Label Container Clearly (Name, Hazards, Date) B->C D Store in a Designated, Secure Area C->D E Arrange for Pickup by a Licensed Waste Disposal Service D->E F Complete Waste Manifest Documentation E->F

Figure 1. This compound Disposal Workflow

Experimental Protocols for Decontamination

A general protocol for decontaminating glassware that has come into contact with this compound involves a triple rinse procedure:

  • Initial Rinse: Rinse the glassware with a suitable solvent in which this compound is soluble. Collect this rinsate as hazardous waste.

  • Second Rinse: Repeat the rinse with fresh solvent, again collecting the rinsate as hazardous waste.

  • Final Rinse: A final rinse with the solvent should be performed, with the rinsate also collected as hazardous waste.

  • Aqueous Wash: After the solvent rinses, the glassware can typically be washed with soap and water.

Note: The choice of solvent should be made based on the solubility of this compound and its compatibility with other laboratory materials. Always consult the Safety Data Sheet (SDS) and your institution's EHS guidelines.

Signaling Pathway Context

This compound is identified as a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCH1). This receptor is involved in the regulation of appetite and energy balance. The interaction of this compound with this pathway is the basis of its pharmacological activity.

cluster_0 cluster_1 MCH Melanin-concentrating Hormone (MCH) MCH1R MCH1 Receptor MCH->MCH1R Binds to Downstream Downstream Signaling (e.g., Appetite Regulation) MCH1R->Downstream Activates This compound This compound This compound->MCH1R Blocks

Figure 2. This compound Mechanism of Action

Disclaimer: This document provides a summary of disposal considerations for this compound based on available information. It is not a substitute for a comprehensive Safety Data Sheet (SDS) or the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult these resources and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Essential Safety and Logistical Information for Handling Toluene Diisocyanate (TDI)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a comprehensive guide for handling Toluene Diisocyanate (TDI), a hazardous chemical, and is intended for use by trained professionals in a laboratory or industrial setting. The identifier "ATC0065" was not found in available chemical databases; therefore, TDI has been used as a representative hazardous substance to fulfill the request for detailed safety protocols. It is crucial to always refer to the specific Safety Data Sheet (SDS) for any chemical before handling it.

Toluene diisocyanate (TDI) is a highly reactive and toxic chemical primarily used in the production of polyurethanes.[1][2] Due to its hazardous nature, stringent safety precautions are necessary to minimize health risks. Acute exposure can cause severe irritation to the skin, eyes, and respiratory system, and it is classified as a potential human carcinogen.[3][4][5]

Quantitative Data Summary

The following table summarizes key quantitative data for Toluene Diisocyanate.

PropertyValue
Chemical Formula C₉H₆N₂O₂
Molecular Weight 174.16 g/mol [6]
Appearance Clear, colorless to pale yellow liquid[3][6]
Odor Sharp, pungent[3][6]
Boiling Point 251 °C (484 °F)[6]
Melting Point 21.8 °C (71.2 °F)[6]
Flash Point 127 °C (260.6 °F)[5]
Vapor Pressure 0.025 mmHg at 25 °C (77 °F)[6]
Specific Gravity 1.22 at 25 °C (77 °F)[6]
OSHA PEL (Ceiling) 0.02 ppm[4]
ACGIH TLV-TWA (8-hr) 0.001 ppm[7]
ACGIH STEL (15-min) 0.005 ppm[7]

Experimental Protocol: Safe Handling of Toluene Diisocyanate

This protocol outlines the essential steps for safely handling TDI in a laboratory setting.

1. Engineering Controls:

  • Ventilation: All work with TDI must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] Local exhaust ventilation should be used to control airborne concentrations.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[8]

2. Personal Protective Equipment (PPE):

  • Respiratory Protection: When engineering controls are insufficient to maintain exposure below the recommended limits, a NIOSH-approved respirator with organic vapor cartridges is required.[8]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[9]

  • Skin and Body Protection: A chemical-resistant apron or lab coat, along with long pants and closed-toe shoes, should be worn. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls are recommended.

  • Hand Protection: Use butyl rubber or other compatible chemical-resistant gloves.[9] Always inspect gloves for tears or holes before use.

3. Handling Procedures:

  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS) for TDI.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the work area is clean and free of incompatible materials such as water, alcohols, amines, and strong bases.[8]

  • During Handling:

    • Avoid direct contact with skin, eyes, and clothing.[8]

    • Do not breathe vapors or mists.[8]

    • Keep containers tightly closed when not in use to prevent moisture contamination.[8]

    • Transport TDI in sealed, properly labeled, and shatter-resistant secondary containers.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[8]

    • Decontaminate the work area.

    • Properly remove and dispose of contaminated PPE.

Operational and Disposal Plans

Spill Response:

  • Evacuate the immediate area and alert others.

  • If safe to do so, eliminate all ignition sources.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like sawdust.

  • Neutralize the spill with a decontamination solution (e.g., a mixture of water, detergent, and sodium carbonate). Be aware that this reaction may generate carbon dioxide gas, leading to a pressure buildup in a closed container.[10]

  • Collect the absorbed and neutralized material into a labeled, sealable container for hazardous waste disposal.

Waste Disposal:

  • All TDI waste, including contaminated materials and rinsates, must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[11]

  • Unused or off-spec TDI is classified as a U223 hazardous waste under RCRA regulations.[11]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated containers can then be managed for recycling or disposal. Alternatively, a professional drum reconditioner can be used for empty drums.[11][12]

Mandatory Visualizations

Safe_Handling_Workflow_TDI cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste & Spill Management a Review SDS b Inspect & Don PPE a->b c Prepare Work Area b->c d Transfer TDI in Fume Hood c->d Begin Work e Keep Container Sealed d->e f Decontaminate Work Area e->f Complete Work g Doff & Dispose PPE f->g h Wash Hands Thoroughly g->h i Collect Hazardous Waste h->i k Dispose via EHS i->k j Neutralize Spills j->i

Caption: Workflow for Safe Handling of Toluene Diisocyanate.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ATC0065
Reactant of Route 2
ATC0065

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.